molecular formula C9H15N B179227 1-(But-3-yn-1-yl)piperidine CAS No. 14256-74-7

1-(But-3-yn-1-yl)piperidine

货号: B179227
CAS 编号: 14256-74-7
分子量: 137.22 g/mol
InChI 键: QUZHDOSFNAEDGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(But-3-yn-1-yl)piperidine is a versatile chemical scaffold designed for advanced medicinal chemistry and drug discovery research. It integrates two privileged structural motifs: a terminal alkyne group and a piperidine ring. The piperidine moiety is a fundamental building block in pharmaceuticals, known to enhance metabolic stability, improve pharmacokinetic properties, and facilitate membrane transport . This heterocycle is present in a wide range of therapeutic agents, underscoring its critical role in molecular recognition and target binding . The terminal alkyne functional group is particularly valuable for synthetic applications, most notably in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry . This high-efficiency reaction enables researchers to rapidly construct complex molecular architectures, such as 1,2,3-triazole-containing compounds, for building screening libraries or conjugating biomolecules . The combination of these features makes this compound a highly valuable intermediate for constructing novel chemical entities aimed at exploring new biological targets and developing potential therapeutic candidates.

属性

IUPAC Name

1-but-3-ynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-3-7-10-8-5-4-6-9-10/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZHDOSFNAEDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522871
Record name 1-(But-3-yn-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14256-74-7
Record name 1-(But-3-yn-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(But-3-yn-1-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(But-3-yn-1-yl)piperidine is a key heterocyclic building block with significant applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its primary role as a precursor in the development of novel therapeutics, particularly dual-action histamine H3 receptor antagonists and serotonin reuptake inhibitors. This document aims to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities for complex neurological and psychiatric disorders.

Chemical Identity and Properties

CAS Number: 14256-74-7[1][2]

Molecular Formula: C9H15N[1][2]

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 137.22 g/mol [1][2]
Appearance Liquid[2]
Storage Temperature Room Temperature[2]

Synthesis of this compound: An Experimental Protocol

Reaction Scheme:

Synthesis_of_this compound Piperidine Piperidine Reaction + Piperidine->Reaction But_3_yn_1_yl_tosylate But-3-yn-1-yl tosylate But_3_yn_1_yl_tosylate->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Product This compound Reaction->Product

Caption: General reaction scheme for the synthesis of this compound.

Materials:

  • Piperidine

  • But-3-yn-1-yl tosylate

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of a piperazine derivative (1.0 equivalent) and triethylamine (2.1 equivalents) in anhydrous tetrahydrofuran (THF), add but-3-yn-1-yl tosylate (1.4 equivalents).

  • Stir the resulting mixture at 60 °C for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, replace the THF with ethyl acetate.

  • Add water to the reaction mixture, and separate the aqueous layer.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).

  • Remove the solvent under reduced pressure.

  • Purify the crude product via automated column chromatography to yield the final product.

Application in the Synthesis of Tetrahydronaphthyridines

A primary application of this compound is its use as a key reagent in the synthesis of novel tetrahydronaphthyridines. These resulting compounds have shown potential as dual-acting histamine H3 receptor antagonists and serotonin reuptake inhibitors, making them promising candidates for the treatment of various neurological and psychiatric conditions.

The general workflow for this synthesis is depicted below:

Synthesis_of_Tetrahydronaphthyridines cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 1_But_3_yn_1_yl_piperidine This compound HAA Photoredox-catalysed Hydroaminoalkylation (HAA) 1_But_3_yn_1_yl_piperidine->HAA Halogenated_vinylpyridine Halogenated Vinylpyridine Halogenated_vinylpyridine->HAA SNAr Intramolecular SNAr N-arylation HAA->SNAr THN Tetrahydronaphthyridine SNAr->THN

Caption: Experimental workflow for the synthesis of tetrahydronaphthyridines.

Biological Significance and Signaling Pathways

The therapeutic potential of the tetrahydronaphthyridines synthesized from this compound lies in their ability to modulate two key neurological targets: the histamine H3 receptor and the serotonin transporter.

  • Histamine H3 Receptor Antagonism: The histamine H3 receptor is an autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor leads to increased levels of these neurotransmitters, which can have pro-cognitive and wakefulness-promoting effects.

  • Serotonin Reuptake Inhibition: The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism of action for many antidepressant and anxiolytic medications.

The dual modulation of these targets presents a promising strategy for developing novel treatments for complex neuropsychiatric disorders that may involve dysregulation of both the histaminergic and serotonergic systems.

Signaling_Pathway cluster_H3R Histamine H3 Receptor Pathway cluster_SERT Serotonin Transporter Pathway THN Tetrahydronaphthyridine (derived from this compound) H3R Histamine H3 Receptor THN->H3R Antagonism SERT Serotonin Transporter (SERT) THN->SERT Inhibition Histamine_Release Inhibition of Histamine Release H3R->Histamine_Release Activation Neurotransmitter_Release Increased Neurotransmitter (e.g., Histamine, ACh, NE) Therapeutic_Effects Potential Therapeutic Effects Neurotransmitter_Release->Therapeutic_Effects Pro-cognitive & Wakefulness Serotonin_Uptake Serotonin Reuptake SERT->Serotonin_Uptake Synaptic_Serotonin Increased Synaptic Serotonin Synaptic_Serotonin->Therapeutic_Effects Antidepressant & Anxiolytic

References

Synthesis and Characterization of 1-(But-3-yn-1-yl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-(But-3-yn-1-yl)piperidine. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a terminal alkyne moiety. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its favorable physicochemical properties that can enhance drug-like characteristics. The presence of a terminal alkyne group provides a versatile handle for further chemical modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and other alkyne-based transformations. This makes this compound a valuable building block for the synthesis of more complex molecules and for the exploration of new chemical space in drug discovery. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest potential applications in the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable but-3-yn-1-yl electrophile with piperidine. A common and effective method involves the N-alkylation of piperidine with a but-3-yn-1-yl sulfonate ester, such as the tosylate, or a halide.

DOT Diagram: Synthesis Pathway

Synthesis_Pathway Synthesis of this compound Piperidine Piperidine Product This compound Piperidine->Product Butynyl_Tosylate But-3-yn-1-yl tosylate Butynyl_Tosylate->Product Base Base (e.g., Triethylamine) Base->Product + Solvent Solvent (e.g., THF) Solvent->Product Byproduct Triethylammonium tosylate Experimental_Workflow Experimental Workflow for Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve piperidine and Et3N in anhydrous THF B 2. Add but-3-yn-1-yl tosylate solution A->B C 3. Heat at 60 °C and monitor by TLC B->C D 4. Cool and concentrate C->D Reaction Complete E 5. Partition between EtOAc and water D->E F 6. Extract aqueous layer with EtOAc E->F G 7. Wash combined organic layers with brine F->G H 8. Dry over Na2SO4 and concentrate G->H I 9. Purify by flash column chromatography H->I Crude Product J This compound I->J Pure Product

Spectroscopic and Synthetic Profile of 1-(But-3-yn-1-yl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(But-3-yn-1-yl)piperidine. The information presented herein is intended to support research and development activities where this compound is of interest.

Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry for this compound. These predictions are based on established principles of spectroscopic interpretation and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.45t2HH-1'
~2.35m4HH-2, H-6 (piperidine, eq)
~2.25td2HH-2'
~1.95t1HH-4'
~1.55m4HH-3, H-5 (piperidine)
~1.40m2HH-4 (piperidine)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~83.0C-3'
~69.0C-4'
~57.0C-1'
~54.5C-2, C-6 (piperidine)
~26.0C-4 (piperidine)
~24.5C-3, C-5 (piperidine)
~19.0C-2'

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch
~2930StrongC-H stretch (aliphatic)
~2850StrongC-H stretch (aliphatic)
~2120MediumC≡C stretch
~1450MediumCH₂ bend
~1100MediumC-N stretch
Table 4: Mass Spectrometry Data (Predicted)
m/zRelative Intensity (%)Assignment
137High[M]⁺ (Molecular Ion)
136Moderate[M-H]⁺
98High[M - C₃H₃]⁺ (Loss of propargyl)
84Very High[Piperidine]⁺ fragment

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data.

Synthesis of this compound

This procedure describes a standard method for the N-alkylation of a secondary amine.

Materials:

  • Piperidine

  • 4-Bromo-1-butyne (or 4-chloro-1-butyne)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-bromo-1-butyne (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid product between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background scan of the empty sample holder before running the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Obtain the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis reagents Piperidine + 4-Bromo-1-butyne + K₂CO₃ in CH₃CN reaction Reflux reagents->reaction Heat workup Workup (Filtration, Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms Mass Spec product->ms

Caption: Synthesis and Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the Solubility and Stability of 1-(But-3-yn-1-yl)piperidine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-(But-3-yn-1-yl)piperidine, a heterocyclic amine containing a terminal alkyne functionality. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines its expected physicochemical properties based on the well-understood characteristics of its core structural motifs: the piperidine ring and the butynyl group. Furthermore, this guide details standardized experimental protocols for the systematic determination of its solubility and stability profiles in common laboratory solvents. This information is critical for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry for applications in reaction optimization, formulation development, and analytical method development.

Introduction

This compound is a valuable synthetic intermediate and building block in various chemical research areas. The molecule incorporates a basic piperidine ring, which can act as a hydrogen bond acceptor and a base, and a terminal alkyne group, which is a versatile functional group for reactions such as "click" chemistry, Sonogashira coupling, and C-H activation. A thorough understanding of its solubility and stability is paramount for its effective use, storage, and the development of robust experimental procedures. This guide aims to provide a foundational understanding of these properties and the methodologies to quantify them.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from its structure, which combines a polar amine with a relatively nonpolar hydrocarbon chain containing a terminal alkyne.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₅N
Molecular Weight 137.22 g/mol
Appearance Likely a colorless to pale yellow liquidBased on similar N-alkylated piperidines.
pKa (of conjugate acid) ~10-11The piperidine nitrogen is basic.[1]
Predicted logP ~1.5 - 2.5The butynyl chain increases lipophilicity compared to piperidine itself.

Predicted Solubility Profile

The solubility of this compound is expected to be dictated by the interplay between the polar piperidine ring and the nonpolar butynyl substituent.

Qualitative Solubility Prediction:

Based on the principle of "like dissolves like," the following solubility trends are anticipated:

  • High Solubility: In a broad range of organic solvents. The aliphatic structure suggests good compatibility with many organic media.

  • Miscibility: Likely miscible with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, and Tetrahydrofuran (THF), as well as alcohols like ethanol and methanol.

  • Good Solubility: In chlorinated solvents like Dichloromethane (DCM) and Chloroform, and ethereal solvents like Diethyl Ether.

  • Moderate to Good Solubility: In nonpolar aromatic solvents such as Toluene.

  • Limited Solubility: In highly nonpolar aliphatic solvents like Hexane and Cyclohexane.

  • pH-Dependent Aqueous Solubility: Due to the basic nature of the piperidine nitrogen, the compound is expected to be significantly more soluble in acidic aqueous solutions where it will be protonated to form a more soluble salt.[1] In neutral or basic aqueous solutions, its solubility will be considerably lower.

Predicted Solubility in Common Laboratory Solvents (Qualitative):

Solvent ClassRepresentative SolventsPredicted Solubility
Protic Polar Water (acidic pH), Methanol, EthanolHigh (in acidic water), Miscible
Aprotic Polar DMSO, DMF, Acetonitrile, AcetoneHigh to Miscible
Halogenated Dichloromethane, ChloroformHigh
Ethers Diethyl Ether, Tetrahydrofuran (THF)High
Aromatic TolueneModerate to High
Nonpolar Aliphatic Hexane, CyclohexaneLow to Moderate

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[2]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, buffered solutions at various pH, ethanol, acetonitrile, etc.)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure there is enough compound to maintain a saturated solution.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.[3]

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let any undissolved material settle. For colloidal suspensions, centrifugation may be necessary.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid or undissolved liquid particles.[2]

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, GC-FID).

  • Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature and, if applicable, pH.[2]

Workflow for Thermodynamic Solubility Determination:

G A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Allow undissolved material to settle (Centrifuge if needed) B->C D Filter supernatant C->D E Quantify concentration of filtrate (e.g., HPLC, GC) D->E F Report solubility (mg/mL or mol/L) E->F

Caption: Shake-Flask Solubility Workflow

Predicted Stability Profile and Degradation Pathways

The stability of this compound is influenced by the chemical reactivity of the piperidine ring and the terminal alkyne.

Potential Areas of Instability:

  • Oxidation: The piperidine ring, being a secondary amine, can be susceptible to oxidation. The terminal alkyne can also undergo oxidative coupling or other oxidative reactions.

  • Acid/Base Instability: While generally stable in a wide pH range, extreme pH conditions could potentially lead to degradation. The compound itself is basic and will react with acids.

  • Reactivity of the Terminal Alkyne: The acidic proton on the terminal alkyne can be abstracted by strong bases. Terminal alkynes can also react with certain metals.[4] For instance, they can form explosive acetylides with heavy metal salts (e.g., silver, copper(I)), a reaction sometimes used for their detection.[4][5]

  • Light and Temperature: As with many organic compounds, prolonged exposure to high temperatures or UV light could potentially lead to degradation.

Predicted Degradation Pathways:

  • N-Oxidation: The piperidine nitrogen can be oxidized to the corresponding N-oxide.

  • Ring Opening: Under harsh conditions, the piperidine ring could undergo oxidative cleavage.

  • Alkyne Dimerization/Polymerization: In the presence of certain catalysts (e.g., copper salts), terminal alkynes can undergo Glaser coupling to form diynes.

  • Hydration of the Alkyne: In the presence of acid and a mercury catalyst (or other suitable catalysts), the alkyne could be hydrated to form a methyl ketone (Markovnikov addition).

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Stressor solutions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

  • Purified water

  • A stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Temperature-controlled ovens and photostability chambers.

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stressor solutions (acid, base, oxidant) and in purified water for thermal and photolytic stress.[3]

  • Stress Conditions:

    • Acidic and Basic Hydrolysis: Incubate solutions at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidation: Store the solution with the oxidizing agent (e.g., H₂O₂) at room temperature.

    • Thermal Degradation: Store the aqueous solution in a temperature-controlled oven.

    • Photolytic Degradation: Expose the aqueous solution to light according to ICH Q1B guidelines.

  • Time Points: At appropriate time intervals, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration for analysis.

  • Analysis: Analyze the samples using the stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Workflow for Forced Degradation Study:

G cluster_stress Stress Conditions A Acidic (HCl) Analyze Analyze by stability-indicating HPLC at time points A->Analyze B Basic (NaOH) B->Analyze C Oxidative (H₂O₂) C->Analyze D Thermal D->Analyze E Photolytic E->Analyze Prep Prepare solutions of This compound Prep->A Prep->B Prep->C Prep->D Prep->E Evaluate Evaluate degradation and identify products Analyze->Evaluate

References

The Piperidine Scaffold: A Privileged Structure in Drug Discovery with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and is recognized as a "privileged structure." Its prevalence in a wide array of FDA-approved drugs and naturally occurring bioactive compounds underscores its significance in the development of novel therapeutics. The conformational flexibility of the piperidine ring allows for the precise spatial orientation of substituents, enabling optimal interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the significant and diverse biological activities of piperidine derivatives, with a focus on their anticancer, antiviral, antifungal, antibacterial, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity of Piperidine Derivatives

Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer progression.

Quantitative Anticancer Activity Data

The in vitro cytotoxic and antiproliferative activities of several notable piperidine derivatives are summarized in the table below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of the potency of these compounds.

Derivative Name/CodeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference(s)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17a PC3Prostate0.81[1][2]
MGC803Gastric1.09[3]
MCF-7Breast1.30[3]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[4]
HT29Colon4.1 (GI50, µg/mL)[4]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[4]
B4125 VariousColon, Liver, EsophagealMean IC50: 0.48 µg/mL[5]
Compound 9 (Ceritinib analog) H2228Lung0.024[6]
Piperidine-dihydropyridine hybrid A-549Lung15.94 ± 0.201[7]
MCF-7Breast22.12 ± 0.213[7]
RAJI MDA-MB-231Breast (TNBC)20 µg/mL[7]
MDA-MB-468Breast (TNBC)25 µg/mL[7]
Key Signaling Pathways in Anticancer Activity

Piperidine derivatives exert their anticancer effects by modulating several crucial signaling pathways that regulate cell survival, proliferation, and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer. Several piperidine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival, Proliferation, Inhibition of Apoptosis mTOR->Cell_Survival Promotes Piperidine Piperidine Derivatives Piperidine->PI3K Inhibits NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) Piperidine Piperidine Derivatives Piperidine->IKK Inhibits Keap1_Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activates Piperidine Piperidine Derivatives Piperidine->Keap1 Modulates Experimental_Workflow Synthesis Synthesis & Purification of Piperidine Derivative Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro In Vitro Bioassays (e.g., MTT, MIC) Characterization->In_Vitro Data_Analysis_1 Data Analysis (IC50, MIC determination) In_Vitro->Data_Analysis_1 Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Data_Analysis_1->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Data_Analysis_2 Data Analysis & Conclusion In_Vivo->Data_Analysis_2

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in a vast array of approved drugs and clinical candidates. Its favorable physicochemical properties, including its ability to modulate lipophilicity and metabolic stability, make it a privileged structure in the design of novel therapeutics. The introduction of an alkynyl functional group, as seen in 1-(but-3-yn-1-yl)piperidine, offers a versatile handle for further chemical modifications, enabling the exploration of diverse chemical space and the development of compounds with tailored biological activities. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known biological applications of this compound and related compounds, with a focus on their potential in drug discovery.

Chemical Properties and Synthesis

This compound is a tertiary amine with the chemical formula C₉H₁₅N and a molecular weight of 137.22 g/mol . Its structure consists of a piperidine ring N-substituted with a butynyl group.

A relevant synthetic procedure for a structurally similar compound, 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine, has been reported and can be adapted for the synthesis of the target compound.

Experimental Protocol: Synthesis of a N-(But-3-ynyl) Heterocycle (Adapted)

This protocol is based on the synthesis of 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine and can be modified for the synthesis of this compound by substituting the starting piperazine derivative with piperidine.

Materials:

  • Piperidine

  • But-3-yn-1-yl tosylate (or a suitable 4-halo-1-butyne)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 equivalent), but-3-yn-1-yl tosylate (1.2 equivalents), and triethylamine (1.5 equivalents) in anhydrous THF.

  • Stir the resulting mixture at 60 °C for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, replace the THF with ethyl acetate.

  • Add water to the reaction mixture and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via automated column chromatography (e.g., Biotage with a KP-Sil column and a petroleum ether/EtOAc gradient).

Characterization Data

The following table summarizes the expected and reported spectroscopic data for N-alkynyl piperidine derivatives.

Analysis Description Expected/Reported Data for Related Compounds
¹H NMR Provides information on the chemical environment of hydrogen atoms.For piperidine, characteristic signals appear around δ 2.79 (t, 4H, -CH₂-N-CH₂-) and 1.58-1.46 (m, 6H, -CH₂-CH₂-CH₂-). The butynyl group would show a terminal alkyne proton around δ 2.0-3.0 (t), and methylene protons adjacent to the nitrogen and the alkyne.
¹³C NMR Provides information on the chemical environment of carbon atoms.For piperidine, signals are expected around δ 47 (-CH₂-N-CH₂-) and 26, 24 (-CH₂-CH₂-). The butynyl group would show characteristic signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized methylene carbons.
IR Spectroscopy Identifies functional groups present in the molecule.A characteristic C≡C-H stretching vibration is expected around 3300 cm⁻¹ for the terminal alkyne. C-H stretching and bending vibrations for the piperidine and methylene groups are also expected. The IR spectrum of piperidine shows characteristic bands for N-H and C-H vibrations.
Mass Spectrometry Determines the molecular weight and fragmentation pattern.The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 137.22. Predicted m/z values for various adducts include [M+H]⁺ at 138.12773 and [M+Na]⁺ at 160.10967.

Biological Activities and Potential Applications

While specific biological data for this compound is scarce in the public domain, its use as a key intermediate in the synthesis of pharmacologically active compounds provides significant insight into its potential applications.

Histamine H3 Receptor Antagonism

This compound has been utilized as a reagent in the synthesis of novel tetrahydronaphthyridines that exhibit dual activity as histamine H3 receptor antagonists and serotonin reuptake inhibitors. Histamine H3 receptors are primarily located in the central nervous system and act as autoreceptors on histaminergic neurons, modulating the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have shown therapeutic potential for treating neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. The piperidine moiety is a common structural feature in many potent histamine H3 receptor antagonists.

Serotonin Reuptake Inhibition

The same class of tetrahydronaphthyridines derived from this compound also demonstrates inhibition of the serotonin transporter (SERT). Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and other mood disorders. The development of dual-acting compounds that target both the histamine H3 receptor and the serotonin transporter represents a promising strategy for novel antidepressant therapies.

The logical workflow for identifying such dual-acting compounds is presented below:

G cluster_0 Scaffold Identification cluster_1 Synthesis cluster_2 Biological Evaluation cluster_3 Lead Optimization Start Identify Privileged Scaffolds Piperidine Piperidine Moiety Start->Piperidine Alkyne Alkynyl Functional Group Start->Alkyne Synthesis Synthesize this compound Piperidine->Synthesis Alkyne->Synthesis Derivatization Synthesize Tetrahydronaphthyridine Analogs Synthesis->Derivatization H3_Assay Histamine H3 Receptor Binding Assay Derivatization->H3_Assay SERT_Assay Serotonin Transporter Inhibition Assay Derivatization->SERT_Assay Lead_Compound Identify Dual-Acting Lead Compound H3_Assay->Lead_Compound SERT_Assay->Lead_Compound G Start Prepare Reagents (Membranes, Radioligand, Compound) Incubation Incubate Reagents Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 determination) Counting->Analysis

Discovery and history of substituted piperidines in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Substituted Piperidines in Drug Development

For researchers, scientists, and drug development professionals, the piperidine ring represents a privileged scaffold, a foundational structural motif that has given rise to a remarkable number of therapeutic agents across diverse disease areas. This six-membered nitrogen-containing heterocycle, first isolated from piperine in 1850, has become a cornerstone of medicinal chemistry due to its favorable physicochemical properties and synthetic tractability.[1] This technical guide delves into the rich history of substituted piperidines, from their early discoveries to their evolution into some of the most impactful drugs of the 20th and 21st centuries. We will explore the key synthetic milestones, the evolution of structure-activity relationships, and provide detailed experimental insights into this versatile pharmacophore.

A Historical Trajectory of Discovery and Innovation

The journey of substituted piperidines from a chemical curiosity to a mainstay of the pharmaceutical industry is marked by serendipitous discoveries and rational drug design. The timeline below highlights some of the pivotal moments in this journey.

1939: The Dawn of the Phenylpiperidines - The Synthesis of Meperidine

The story of synthetic substituted piperidine drugs arguably begins with the work of German chemist Otto Eisleb. While investigating potential anticholinergic agents, Eisleb synthesized ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, a compound that would later be known as meperidine (or pethidine), and marketed as Demerol.[2][3] Initial screenings unexpectedly revealed its potent analgesic properties, marking the birth of the 4-phenylpiperidine class of opioids.[4][5] This discovery was a landmark event, demonstrating that a molecule structurally simpler than morphine could elicit powerful pain relief.

1958: A New Era in Psychiatry - The Arrival of Haloperidol

Building on the growing understanding of piperidine chemistry, Paul Janssen and his team at Janssen Pharmaceutica synthesized haloperidol on February 11, 1958.[6][7] This butyrophenone derivative, a more complex substituted piperidine, was found to possess potent antipsychotic activity, qualitatively similar to chlorpromazine but with significantly greater potency.[6] The introduction of haloperidol revolutionized the treatment of psychotic disorders like schizophrenia and remains a widely used antipsychotic to this day.[6][7]

1960: Pushing the Boundaries of Analgesia - The Invention of Fentanyl

Just two years after the discovery of haloperidol, Paul Janssen's laboratory made another groundbreaking contribution with the synthesis of fentanyl.[8] By modifying the 4-anilinopiperidine scaffold, they created an opioid analgesic estimated to be 50 to 100 times more potent than morphine.[8] The development of fentanyl and its analogues showcased the remarkable tunability of the piperidine core for achieving high-affinity interactions with opioid receptors.[9][10]

1970s: Targeting Neurotransmitter Transport - The Rise of Nipecotic Acid and GABA Uptake Inhibition

The 1970s saw a shift in focus towards the modulation of neurotransmitter systems beyond direct receptor agonism or antagonism. Researchers discovered that nipecotic acid (piperidine-3-carboxylic acid) is a potent inhibitor of the uptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[11][12][13] This finding opened up a new therapeutic avenue for treating conditions like epilepsy by enhancing GABAergic neurotransmission.[13] This research laid the groundwork for the development of GABA uptake inhibitors like tiagabine.[14]

Key Therapeutic Classes and Structure-Activity Relationships (SAR)

The versatility of the substituted piperidine scaffold is evident in the wide array of therapeutic classes it has spawned. The following sections delve into the SAR of some of the most significant classes.

The 4-Phenylpiperidine Opioids

The discovery of meperidine spurred extensive research into the SAR of 4-phenylpiperidines as opioid receptor agonists.

Table 1: Quantitative Data for Meperidine and Related Analogues

CompoundTargetActivityReference(s)
Meperidineμ-Opioid ReceptorAgonist[4]
Sodium ChannelIC50 = 112 µM[4]
Serotonin Transporter (SERT)Ki = 41 nM[15]

Key SAR Insights:

  • 4-Phenyl Group: Essential for analgesic activity. Substitution on the phenyl ring can modulate potency and side-effect profiles.

  • 4-Ester/Acyl Group: The nature of the substituent at the 4-position significantly influences potency.

  • N-Substituent: The group attached to the piperidine nitrogen is critical for activity. Small alkyl groups like methyl (as in meperidine) are common, while larger groups can lead to changes in receptor selectivity and potency.

The Butyrophenone Antipsychotics

The development of haloperidol established the butyrophenone class of antipsychotics, which primarily act as dopamine D2 receptor antagonists.

Table 2: Receptor Binding Profile of Haloperidol

ReceptorAffinity (Ki, nM)
Dopamine D2High
Dopamine D3Moderate
Dopamine D4Moderate
Serotonin 5-HT2AModerate
α1-AdrenergicModerate
Histamine H1Low

Note: Specific Ki values can vary depending on the experimental conditions.

Key SAR Insights:

  • Butyrophenone Chain: The three-carbon chain between the piperidine nitrogen and the keto group is optimal for D2 receptor affinity.

  • 4-Substituted Piperidine: The 4-hydroxy-4-(4-chlorophenyl)piperidine moiety is a key feature of haloperidol and contributes significantly to its high affinity for the D2 receptor.

  • Fluorophenyl Group: The p-fluorophenyl group is important for potency.

The 4-Anilinopiperidine Opioids

Fentanyl and its derivatives represent a class of exceptionally potent μ-opioid receptor agonists.

Table 3: Relative Potency of Fentanyl and Analogues

CompoundPotency Relative to Morphine
Morphine1
Fentanyl50-100
Sufentanil500-1000
Carfentanil~10,000

Key SAR Insights:

  • N-Phenethyl Group: This group is crucial for the high potency of fentanyl.

  • 4-Anilino Group: The N-phenylpropanamide moiety at the 4-position is essential for activity. Modifications to the aniline ring and the propanamide group have led to the development of numerous analogues with varying potencies and durations of action.

Experimental Protocols

To provide a practical understanding of the synthesis and evaluation of these foundational molecules, this section outlines key experimental procedures.

Synthesis of Meperidine (Illustrative Historical Method)

The original synthesis of meperidine involved the reaction of phenylacetonitrile with a nitrogen mustard derivative. Due to the hazardous nature of the reagents, modern syntheses often employ alternative routes. An early patented method is described below.

Protocol 1: Synthesis of Meperidine Nitrile

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, prepare a suspension of sodium amide in an inert solvent such as toluene.

  • Addition of Phenylacetonitrile: Slowly add a solution of phenylacetonitrile in toluene to the sodium amide suspension while stirring.

  • Formation of the Nitrile: To the resulting solution, add β,β'-dichlorodiethylmethylamine.

  • Reaction and Workup: Heat the reaction mixture under reflux for several hours. After cooling, carefully quench the reaction with water. Separate the organic layer, wash with water, and dry over a suitable drying agent. Remove the solvent under reduced pressure to obtain the crude Demerol nitrile.

  • Hydrolysis and Esterification: The resulting nitrile can then be hydrolyzed to the corresponding carboxylic acid, followed by esterification with ethanol to yield meperidine.[16]

GABA Uptake Inhibition Assay

The evaluation of compounds like nipecotic acid for their ability to inhibit GABA uptake is crucial for identifying potential anticonvulsant agents.

Protocol 2: [³H]GABA Uptake Assay in Rat Brain Synaptosomes

  • Preparation of Synaptosomes: Homogenize rat cerebral cortex in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation.

  • Uptake Assay: Resuspend the synaptosomal pellet in a physiological buffer. Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound (e.g., nipecotic acid derivatives).

  • Initiation of Uptake: Initiate GABA uptake by adding a solution containing [³H]GABA.

  • Termination of Uptake: After a short incubation period (e.g., 5 minutes) at 37°C, terminate the uptake by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percentage inhibition of [³H]GABA uptake against the logarithm of the compound concentration.[11][12][17]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted piperidines are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Opioid Receptor Signaling

Opioid analgesics like meperidine and fentanyl exert their effects by activating μ-opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Agonist Opioid Agonist MOR μ-Opioid Receptor (GPCR) Opioid Agonist->MOR G_Protein Gi/o Protein MOR->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Voltage-gated Ca²⁺ Channel Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter_Release ↓ Ca²⁺ influx K_Channel GIRK Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization ↑ K⁺ efflux G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha->AC G_beta_gamma->Ca_Channel G_beta_gamma->K_Channel Analgesia Analgesia Hyperpolarization->Analgesia Reduced_Neurotransmitter_Release->Analgesia

Caption: Opioid receptor signaling cascade.

Activation of the μ-opioid receptor by an agonist leads to the dissociation of the associated Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels. The Gβγ subunit inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron. Together, these effects lead to a reduction in neuronal excitability and the sensation of pain.[18][19][20][21]

GABA Transporter (GAT-1) Inhibition

GABA uptake inhibitors like nipecotic acid enhance GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft.

GABA_Transport_Inhibition cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_membrane Presynaptic Membrane cluster_presynaptic_terminal Presynaptic Terminal cluster_postsynaptic_membrane Postsynaptic Membrane cluster_postsynaptic_neuron Postsynaptic Neuron GABA GABA GAT1 GABA Transporter (GAT-1) GABA->GAT1 Na⁺/Cl⁻ dependent GABA_Receptor GABA Receptor GABA->GABA_Receptor GABA_Uptake_Inhibitor GABA Uptake Inhibitor GABA_Uptake_Inhibitor->GAT1 Recycled_GABA Recycled GABA GAT1->Recycled_GABA Inhibitory_Signal Increased Inhibitory Signal GABA_Receptor->Inhibitory_Signal

Caption: Mechanism of GABA transporter inhibition.

The GABA transporter 1 (GAT-1) removes GABA from the synaptic cleft back into the presynaptic neuron in a sodium and chloride-dependent manner. GABA uptake inhibitors competitively block GAT-1, leading to an increased concentration and prolonged presence of GABA in the synaptic cleft. This results in enhanced activation of postsynaptic GABA receptors and a stronger inhibitory signal.[1][22][23][24][25]

Dopamine D2 Receptor Antagonism

Antipsychotics like haloperidol primarily function by blocking dopamine D2 receptors in the mesolimbic pathway of the brain.

Dopamine_Antagonism cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_membrane Postsynaptic Membrane cluster_postsynaptic_neuron Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor Antipsychotic Antipsychotic (e.g., Haloperidol) Antipsychotic->D2_Receptor Blocks Signal_Transduction Signal Transduction (e.g., ↓cAMP) D2_Receptor->Signal_Transduction Reduced_Dopaminergic_Activity Reduced Dopaminergic Activity Signal_Transduction->Reduced_Dopaminergic_Activity

Caption: Dopamine D2 receptor antagonism by antipsychotics.

Dopamine released from the presynaptic neuron normally binds to and activates D2 receptors on the postsynaptic neuron, initiating a signaling cascade that often involves the inhibition of adenylyl cyclase and a decrease in cAMP levels. Antipsychotic drugs like haloperidol act as antagonists, binding to D2 receptors without activating them, thereby blocking the effects of dopamine and reducing excessive dopaminergic activity in the brain, which is thought to underlie the positive symptoms of schizophrenia.[26][27][28][29][30]

Conclusion

The discovery and development of substituted piperidines represent a triumph of medicinal chemistry. From the serendipitous finding of meperidine's analgesic properties to the rational design of potent and selective agents targeting a variety of receptors and transporters, the piperidine scaffold has proven to be an exceptionally versatile and fruitful starting point for drug discovery. The historical evolution of this structural class continues to provide valuable lessons for modern drug hunters. A deep understanding of the synthesis, structure-activity relationships, and mechanisms of action of these foundational molecules is essential for the continued innovation and development of new therapeutics built upon the enduring legacy of the piperidine ring.

References

Predicted Mechanism of Action for 1-(But-3-yn-1-yl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mechanism of action for the novel compound, 1-(But-3-yn-1-yl)piperidine. Based on an extensive review of the scientific literature concerning structurally related molecules, this technical guide posits that this compound is likely to exhibit activity as a modulator of monoamine oxidase (MAO), histamine H3 receptors, and the serotonin transporter (SERT). This prediction is founded on the established pharmacological profiles of compounds containing the piperidine scaffold and, more specifically, N-alkynylpiperidine moieties. This guide provides a comprehensive overview of the predicted biological targets, relevant signaling pathways, and detailed experimental protocols for the in vitro assessment of these activities.

Introduction

This compound is a synthetic compound featuring a piperidine ring N-substituted with a butynyl group. The piperidine moiety is a well-established privileged scaffold in medicinal chemistry, present in a wide array of approved pharmaceuticals targeting the central nervous system (CNS) and other biological systems. The introduction of the butynyl group, a reactive alkyne functional group, suggests the potential for specific interactions with biological targets, including covalent modification. This guide synthesizes available data on analogous compounds to forecast the primary mechanisms through which this compound may exert its pharmacological effects.

Predicted Biological Targets and Mechanism of Action

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to interact with one or more of the following biological targets:

  • Monoamine Oxidase (MAO): A hydroxylated analog, 1-(But-3-yn-1-yl)piperidin-4-ol, has been identified as an inhibitor of both MAO-A and MAO-B. These enzymes are critical for the metabolism of key neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO enzymes leads to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs. The terminal alkyne in this compound could potentially act as a mechanism-based inactivator of MAO.

  • Histamine H3 Receptor: The 1-butynylpiperidine scaffold is utilized in the synthesis of compounds with dual histamine H3 receptor antagonism. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the CNS. Antagonism of the H3 receptor enhances neurotransmitter release, leading to pro-cognitive and wakefulness-promoting effects.

  • Serotonin Transporter (SERT): The same scaffold is also a key component in the synthesis of serotonin reuptake inhibitors. SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT increases the extracellular concentration of serotonin, a primary mechanism for the treatment of depression and anxiety disorders.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not publicly available, the following tables summarize the activities of structurally related piperidine derivatives against the predicted targets. This data provides a basis for the predicted pharmacological profile.

Table 1: Monoamine Oxidase (MAO) Inhibition by Piperidine Derivatives

CompoundTargetIC50 (µM)Reference
PiperineMAO-A49.3Kong et al. (2004)
PiperineMAO-B91.3Kong et al. (2004)
Pyridazinobenzylpiperidine S5MAO-A3.857(Not specified)
Pyridazinobenzylpiperidine S5MAO-B0.203(Not specified)

Table 2: Histamine H3 Receptor Binding Affinity of Piperidine Derivatives

CompoundTargetKi (nM)Reference
Piperidine Derivative 5hH3R7.70Structural and Molecular Insight into Piperazine and Piperidine Derivatives...
Piperidine Derivative 11hH3R6.2Structural and Molecular Insight into Piperazine and Piperidine Derivatives...
Piperidine Derivative 17dhH3RPotent AgonistSynthesis and structure-activity relationships of N-aryl-piperidine derivatives...

Table 3: Serotonin Transporter (SERT) Affinity of Piperidine Derivatives

CompoundTargetKi (nM)Reference
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine 1SERT23-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives...
Meperidine Analog 9gSERTHigh AffinitySynthesis, dopamine and serotonin transporter binding affinities...
1-(1-benzoylpiperidin-4-yl) methanamine 12aSERT8.2 (IC50)Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl)...

Visualizations

Predicted Signaling Pathways

Predicted_Signaling_Pathways cluster_MAO Monoamine Oxidase Inhibition cluster_H3R Histamine H3 Receptor Antagonism cluster_SERT Serotonin Transporter Inhibition MAO MAO-A/B Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Serotonin, Dopamine, Norepinephrine Neurotransmitters->MAO Metabolism Compound_MAO This compound Compound_MAO->MAO Inhibition H3R Histamine H3 Receptor Neurotransmitter_Release Increased Neurotransmitter Release H3R->Neurotransmitter_Release Inhibition of Histamine Histamine Histamine->H3R Activation Compound_H3R This compound Compound_H3R->H3R Antagonism SERT Serotonin Transporter Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Serotonin_Synapse Synaptic Serotonin Serotonin_Synapse->SERT Binding Compound_SERT This compound Compound_SERT->SERT Inhibition

Caption: Predicted signaling pathways for this compound.

General Experimental Workflow for Target Validation

Experimental_Workflow cluster_workflow In Vitro Target Validation Workflow cluster_assays start Synthesize and Purify This compound primary_screening Primary Screening Assays start->primary_screening dose_response Dose-Response and IC50/Ki Determination primary_screening->dose_response Active Hits mao_assay MAO-Glo Assay primary_screening->mao_assay h3r_assay H3 Receptor Binding Assay primary_screening->h3r_assay sert_assay SERT Uptake Assay primary_screening->sert_assay mechanism_studies Mechanism of Action Studies dose_response->mechanism_studies selectivity_profiling Selectivity Profiling mechanism_studies->selectivity_profiling data_analysis Data Analysis and Interpretation selectivity_profiling->data_analysis

Caption: General workflow for in vitro validation of predicted targets.

Detailed Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A and MAO-B.

  • Principle: This assay measures the hydrogen peroxide (H2O2) produced by the MAO-catalyzed oxidation of a substrate. The H2O2 is detected using a fluorescent probe.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., p-tyramine)

    • Horseradish peroxidase (HRP)

    • Fluorescent probe (e.g., Amplex Red)

    • MAO assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

    • Test compound: this compound

    • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

    • 96-well black microplates

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls in assay buffer.

    • In a 96-well plate, add the diluted compounds. Include wells for vehicle control (no inhibitor) and no enzyme control.

    • Add the MAO-A or MAO-B enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Prepare a working solution containing the substrate, HRP, and fluorescent probe in assay buffer.

    • Initiate the reaction by adding the working solution to all wells.

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation 530 nm, emission 590 nm for Amplex Red).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using non-linear regression.

Histamine H3 Receptor Binding Assay (Radioligand)
  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the H3 receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

    • Radioligand (e.g., [3H]-Nα-methylhistamine).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a known H3 ligand (e.g., 10 µM thioperamide).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in binding buffer.

    • For determining non-specific binding, add the high concentration of the unlabeled ligand instead of the test compound.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Uptake Assay (Radiolabeled)
  • Objective: To determine the inhibitory potency (IC50) of this compound on serotonin reuptake.

  • Principle: This assay measures the uptake of a radiolabeled serotonin analog into cells or synaptosomes expressing SERT. The ability of the test compound to inhibit this uptake is quantified.

  • Materials:

    • Cells expressing human SERT (e.g., HEK293-hSERT) or rat brain synaptosomes.

    • Radiolabeled serotonin (e.g., [3H]-5-HT).

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Test compound: this compound.

    • Positive control: A known SERT inhibitor (e.g., fluoxetine).

    • 96-well cell culture plates or filter plates.

    • Scintillation cocktail and counter.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound and positive control in uptake buffer.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with the diluted compounds or vehicle for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of [3H]-5-HT to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and transfer the lysate to scintillation vials, or if using filter plates, harvest the cells onto the filters.

    • Add scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of a known SERT inhibitor.

    • Subtract the non-specific uptake from all other measurements to get the specific uptake.

    • Calculate the percent inhibition of specific uptake for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The structural features of this compound strongly suggest its potential as a modulator of key CNS targets, including monoamine oxidase, the histamine H3 receptor, and the serotonin transporter. The information and experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these predicted mechanisms of action. Further in vitro and in vivo studies are warranted to definitively characterize the pharmacological profile of this compound and to explore its potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using 1-(But-3-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for forming a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][2][3] This reaction is characterized by its high yield, mild reaction conditions, and exceptional tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3][4] The resulting triazole ring is not merely a linker but a rigid, aromatic scaffold that can mimic a peptide bond and participate in hydrogen bonding, making it a valuable component in bioactive molecules.

This document provides a detailed protocol for the use of 1-(but-3-yn-1-yl)piperidine, a terminal alkyne, in CuAAC reactions. While specific quantitative data for reactions involving this compound are not extensively published, the provided protocols are based on well-established procedures for similar terminal alkynes and are expected to provide high yields and purity.

Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 14256-74-7[5]

  • Molecular Formula: C₉H₁₅N[5]

  • Molecular Weight: 137.22 g/mol [5]

  • Structure:

    • A piperidine ring linked via a butyl chain to a terminal alkyne group.

Principle of the Reaction

The CuAAC reaction proceeds via a stepwise mechanism, which is distinct from the concerted thermal Huisgen 1,3-dipolar cycloaddition.[1][4] The copper(I) catalyst is essential for the reaction's efficiency and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[1][4] The generally accepted mechanism is as follows:

  • Formation of Copper Acetylide: The terminal alkyne, in this case, this compound, reacts with a Cu(I) species to form a copper acetylide intermediate.

  • Coordination with Azide: The organic azide coordinates to the copper acetylide complex.

  • Cyclization: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate.

  • Ring Contraction and Protonation: This intermediate rearranges and, upon protonation, releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the active Cu(I) catalyst for the next cycle.

General Reaction Scheme

G cluster_products Product Alkyne This compound Triazole 1,4-Disubstituted 1,2,3-Triazole plus1 + Azide R-N3 (Organic Azide) reaction_arrow Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) Solvent, Room Temp. plus1->reaction_arrow reaction_arrow->Triazole

Caption: General scheme of the Cu(I)-catalyzed cycloaddition.

Experimental Protocols

Two common protocols are provided below. Protocol A uses an in-situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate, which is often preferred for its convenience and use in aqueous solutions. Protocol B employs a Cu(I) salt directly, which can be advantageous in anhydrous organic solvents.

Protocol A: In-Situ Generation of Cu(I) Catalyst in Aqueous Media

This protocol is well-suited for the click reaction of this compound with a water-soluble azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: A mixture of water and a co-solvent like t-butanol or DMSO is common.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for bioconjugation to improve catalyst stability and reduce cytotoxicity)[6]

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in the chosen solvent system (e.g., H₂O/t-BuOH 1:1).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). If using a ligand, a pre-mixed solution of CuSO₄ and THPTA (1:2 molar ratio) can be prepared.

  • Reaction Initiation: To the solution of the alkyne and azide, add the CuSO₄ solution (typically 1-5 mol%). If using a ligand, add the pre-mixed catalyst solution.

  • Reduction: Add the sodium ascorbate solution (typically 5-10 mol%, or in excess) to the reaction mixture. The solution may change color as Cu(II) is reduced to Cu(I).

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-12 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol B: Using a Cu(I) Salt in an Organic Solvent

This protocol is suitable for reactions where anhydrous conditions are preferred.

Materials:

  • This compound

  • Organic azide

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

  • Solvent: Anhydrous organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).

  • A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (optional, can accelerate the reaction).

Procedure:

  • Reaction Setup: To a flask under an inert atmosphere (e.g., argon or nitrogen), add the organic azide (1.0 eq), this compound (1.0-1.2 eq), and the chosen anhydrous solvent.

  • Catalyst Addition: Add the Cu(I) salt (e.g., CuI, 1-5 mol%). If used, add DIPEA (1-2 eq).

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) to increase the reaction rate. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride or filter the mixture through a short plug of silica gel to remove the copper catalyst.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Data Presentation

The following table presents representative quantitative data for a model CuAAC reaction between benzyl azide and phenylacetylene, which is expected to be comparable to reactions involving this compound under similar conditions.

EntryCopper Source (mol%)Ligand/BaseSolventTime (h)Yield (%)Reference
1CuSO₄·5H₂O (1)Sodium Ascorbate (5)H₂O/t-BuOH (1:1)8>95Based on[4]
2CuI (1)NoneCH₂Cl₂1291Based on[7]
3CuI (5)DIPEATHF298Based on[7]
4CuBr (5)NoneNeat0.25>99Based on[8]

Note: Reaction conditions and outcomes can vary depending on the specific azide used, concentration, temperature, and solvent purity.

Visualizations

Catalytic Cycle of CuAAC

The following diagram illustrates the proposed catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne - H+ Alkyne R'-C≡CH (this compound) Azide R-N3 (Organic Azide) Six_Membered_Ring Six-membered Cu(III)-metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide Cu(I)-Triazolide Intermediate Cu_Acetylide->Six_Membered_Ring + Azide Six_Membered_Ring->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI + H+ + Product

Caption: Proposed catalytic cycle for the CuAAC reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a CuAAC reaction in the laboratory.

Workflow start Start prep Prepare Reactant Solution (Alkyne + Azide in Solvent) start->prep cat_prep Prepare Catalyst Solution (e.g., CuSO4/Na Ascorbate) prep->cat_prep reaction Combine Solutions and Stir (Room Temperature) cat_prep->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up & Solvent Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General laboratory workflow for a CuAAC reaction.

Safety and Handling

  • Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and protect them from shock and friction.

  • Copper Salts: Copper salts are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

By following these protocols and safety precautions, researchers can effectively utilize this compound in copper-catalyzed click chemistry for a wide range of applications in chemical synthesis and drug development.

References

Applications of 1-(But-3-yn-1-yl)piperidine in Bioconjugation Techniques: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(But-3-yn-1-yl)piperidine is a valuable bifunctional molecule for bioconjugation, integrating a terminal alkyne group for "click chemistry" applications with a piperidine moiety. The terminal alkyne facilitates highly efficient and specific covalent bond formation with azide-functionalized biomolecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The piperidine ring, a common scaffold in pharmaceuticals, can enhance the physicochemical properties of the resulting bioconjugate, such as solubility, cell permeability, and metabolic stability.[1][2] This unique combination makes this compound a compelling reagent for applications in drug discovery, diagnostics, and fundamental biological research.

Application Note: Labeling of Azide-Modified Proteins

This application note describes a representative use of this compound for the covalent labeling of a model protein that has been functionalized with an azide group. This technique is broadly applicable for the attachment of the piperidine moiety to various biomolecules, including proteins, peptides, and nucleic acids, to introduce a handle for further functionalization or to modulate the biological properties of the target molecule.

The primary application of this technique is in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where the piperidine group can act as a linker or part of the payload, potentially influencing the overall efficacy and pharmacokinetic profile of the conjugate.[3] Additionally, labeling proteins with this compound can be employed in proteomics to introduce a tag for enrichment or visualization of specific proteins in complex biological samples.

Key Advantages:

  • High Specificity and Efficiency: The CuAAC reaction is highly specific, reacting selectively with azide groups, and typically proceeds with high yields under mild, aqueous conditions.[4][5]

  • Improved Physicochemical Properties: The incorporation of the piperidine moiety may enhance the solubility, reduce aggregation, and improve the cell permeability of the labeled biomolecule.[1]

  • Versatility: The resulting triazole linkage is highly stable, and the piperidine ring can be further modified if desired, offering a versatile platform for more complex bioconjugate design.

Quantitative Data Summary

The following table summarizes representative quantitative data for the bioconjugation of an azide-modified model protein (e.g., BSA-N₃) with this compound via a CuAAC reaction. These values are illustrative and may vary depending on the specific protein, reaction conditions, and analytical methods used.

ParameterValueMethod of Determination
Reactants
Azide-Modified BSA Concentration1 mg/mLUV-Vis Spectroscopy (A280)
This compound Concentration10 mM (in DMSO)N/A
Reaction Conditions
Molar Excess of Alkyne50-foldN/A
Copper(II) Sulfate Concentration1 mMN/A
Sodium Ascorbate Concentration5 mMN/A
THPTA Ligand Concentration5 mMN/A
Reaction Time2 hoursN/A
Reaction TemperatureRoom Temperature (25°C)N/A
Reaction Outcome
Conjugation Efficiency> 90%SDS-PAGE with fluorescence scan
Yield of Purified Conjugate75-85%UV-Vis Spectroscopy (A280)
Degree of Labeling (DOL)1-3 piperidine moieties per proteinMass Spectrometry (MALDI-TOF)

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol details the procedure for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein (e.g., BSA-N₃) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns or centrifugal filtration units for purification

  • Microcentrifuge tubes

Reagent Preparation:

  • Azide-Modified Protein Solution: Prepare a 1-5 mg/mL solution of the azide-modified protein in PBS, pH 7.4.

  • This compound Stock Solution (100 mM): Dissolve 13.7 mg of this compound in 1 mL of anhydrous DMSO. Store at -20°C.

  • Copper(II) Sulfate Stock Solution (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at room temperature.

  • Sodium Ascorbate Stock Solution (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh before each use.

  • THPTA Stock Solution (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water. Store at -20°C.

Reaction Procedure:

  • In a microcentrifuge tube, add the azide-modified protein solution.

  • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 50-fold). Mix gently.

  • In a separate tube, prepare the catalyst premix by adding the following in order, vortexing briefly after each addition:

    • PBS buffer

    • THPTA stock solution (to a final reaction concentration of 5 mM)

    • Copper(II) Sulfate stock solution (to a final reaction concentration of 1 mM)

  • Add the catalyst premix to the protein-alkyne mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

Purification of the Labeled Protein:

  • Remove the excess, unreacted reagents and byproducts using a desalting column or a centrifugal filtration unit with a molecular weight cutoff appropriate for the protein.

  • If using a desalting column, equilibrate the column with the desired storage buffer (e.g., PBS) and apply the reaction mixture. Collect the protein-containing fractions.

  • If using centrifugal filtration, add the reaction mixture to the filter unit and centrifuge according to the manufacturer's instructions. Wash the retained labeled protein with fresh PBS and repeat the centrifugation. Repeat the wash step 2-3 times.

  • Determine the concentration of the purified labeled protein using a suitable method (e.g., BCA assay or UV-Vis spectroscopy).

Characterization of the Conjugate:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon labeling.

  • Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the exact mass of the conjugate and calculate the degree of labeling (DOL).

Visualizations

G Chemical Structure of this compound cluster_0 cluster_1 C9H15N C₉H₁₅N MW MW: 137.22 structure

Caption: Chemical structure of this compound.

G Experimental Workflow for Protein Bioconjugation A 1. Prepare Azide-Modified Protein C 3. Mix Protein and Alkyne A->C B 2. Prepare Reagent Stock Solutions (Alkyne, Copper, Ligand, Reducing Agent) B->C D 4. Prepare Catalyst Premix (Copper + Ligand) B->D E 5. Add Catalyst Premix to Protein-Alkyne Mixture C->E D->E F 6. Initiate Reaction (Add Reducing Agent) E->F G 7. Incubate at Room Temperature F->G H 8. Purify Labeled Protein (Desalting or Filtration) G->H I 9. Characterize Conjugate (SDS-PAGE, Mass Spectrometry) H->I

Caption: Workflow for protein bioconjugation.

G Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Azide Biomolecule-N₃ Triazole Biomolecule-Triazole-Piperidine Azide->Triazole Alkyne This compound Alkyne->Triazole CuII Cu(II) Ascorbate Sodium Ascorbate (Reducing Agent) CuI Cu(I) Ascorbate->CuI Reduction CuI->CuII Re-oxidation (can occur) CuI->Triazole Catalyzes Cycloaddition

Caption: The CuAAC reaction mechanism.

References

Application Notes and Protocols: 1-(But-3-yn-1-yl)piperidine as a Versatile Building Block in Novel Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved therapeutics due to its favorable physicochemical properties and ability to interact with biological targets.[1] 1-(But-3-yn-1-yl)piperidine, with its terminal alkyne functionality, is an exceptionally valuable building block, enabling the synthesis of diverse molecular architectures through powerful coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel pharmaceutical candidates, with a focus on its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the Sonogashira coupling reaction. These reactions are instrumental in modern drug discovery for creating complex molecules, including potential treatments for neurodegenerative diseases and infectious agents.

Key Applications and Advantages

This compound serves as a versatile precursor for a variety of pharmacologically relevant compounds. The terminal alkyne group is a gateway for:

  • Click Chemistry (CuAAC): This highly efficient and regioselective reaction allows for the covalent linking of the piperidine moiety to a wide range of azide-containing molecules, generating stable 1,2,3-triazole linkages. This approach is central to the modular synthesis of compound libraries for high-throughput screening.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. This is a powerful method for constructing arylalkyne structures, which are present in numerous biologically active compounds.

The resulting derivatives, particularly the piperidine-1,2,3-triazole hybrids, have shown promise in various therapeutic areas, including as antifungal, anticancer, and anti-infective agents.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis of a Novel 1,2,3-Triazole Derivative via Click Chemistry (CuAAC)

This protocol describes a representative synthesis of a novel antifungal agent based on the piperidine-1,2,3-triazole scaffold, a class of compounds with demonstrated biological activity.[2]

Reaction Scheme:

Materials:

  • This compound (95% purity)

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for Column Chromatography

  • Ethyl Acetate/Hexanes Mixture (Eluent)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (20 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in deionized water (2 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) in deionized water (2 mL).

  • Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with deionized water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-(4-(piperidin-1-yl)butyl)-4-phenyl-1H-1,2,3-triazole.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
¹H NMR Consistent with the expected structure
¹³C NMR Consistent with the expected structure
Mass Spectrometry (m/z) [M+H]⁺ calculated and found
Protocol 2: Synthesis of an Arylalkyne Derivative via Sonogashira Coupling

This protocol outlines a representative synthesis of an arylalkyne derivative, a key intermediate in the development of various pharmaceutical agents.

Reaction Scheme:

Materials:

  • This compound (95% purity)

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Column Chromatography

  • Ethyl Acetate/Hexanes Mixture (Eluent)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoanisole (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (2.0 mmol, 2.0 eq) via syringe.

  • Add this compound (1.2 mmol, 1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 60°C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated ammonium chloride solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-(4-(4-methoxyphenyl)but-3-yn-1-yl)piperidine.

Quantitative Data (Representative):

ParameterValue
Yield 70-85%
Purity (by HPLC) >97%
¹H NMR Consistent with the expected structure
¹³C NMR Consistent with the expected structure
Mass Spectrometry (m/z) [M+H]⁺ calculated and found

Visualizations

Experimental Workflow: Click Chemistry (CuAAC)

G reagents 1. Dissolve this compound and Benzyl Azide in t-BuOH/H₂O catalyst_prep 2. Prepare separate aqueous solutions of CuSO₄·5H₂O and Sodium Ascorbate reagents->catalyst_prep addition 3. Add catalyst solutions to the main reaction flask catalyst_prep->addition reaction 4. Stir at room temperature for 12-24 hours addition->reaction workup 5. Aqueous workup and extraction with DCM reaction->workup purification 6. Silica gel column chromatography workup->purification product 7. Pure 1,2,3-triazole derivative purification->product

Caption: Workflow for the CuAAC synthesis of a piperidine-1,2,3-triazole derivative.

Experimental Workflow: Sonogashira Coupling

G setup 1. Add aryl halide, PdCl₂(PPh₃)₂, and CuI to a flame-dried flask under inert gas solvents 2. Add anhydrous THF and Et₃N setup->solvents alkyne_add 3. Add this compound dropwise solvents->alkyne_add reaction 4. Heat at 60°C for 6-12 hours alkyne_add->reaction workup 5. Quench with NH₄Cl and extract with Ethyl Acetate reaction->workup purification 6. Silica gel column chromatography workup->purification product 7. Pure arylalkyne derivative purification->product

Caption: Workflow for the Sonogashira coupling of this compound.

Postulated Signaling Pathway Inhibition by Piperidine-Triazole Antifungal Agents

Derivatives of piperidine-triazoles have shown potential as antifungal agents. One of the primary targets for azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Inhibitor Piperidine-Triazole Derivative Inhibitor->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by piperidine-triazole derivatives.

Conclusion

This compound is a high-value building block for the synthesis of novel pharmaceutical candidates. Its utility in robust and versatile reactions like click chemistry and Sonogashira coupling allows for the efficient generation of diverse and complex molecules. The provided protocols offer a foundation for researchers to explore the potential of this building block in their drug discovery programs, particularly in the development of new agents for treating neurodegenerative disorders, cancers, and infectious diseases.

References

Application Notes and Protocols for Protein Labeling with 1-(But-3-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the labeling of proteins using the alkyne-containing compound, 1-(But-3-yn-1-yl)piperidine. This method primarily utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal reaction. This technique allows for the specific attachment of the piperidine moiety to azide-modified proteins, enabling a wide range of applications in proteomics, drug discovery, and molecular biology.[1][2][3] The piperidine scaffold is a prevalent feature in many pharmaceuticals, and its incorporation onto proteins can be valuable for studying drug-protein interactions, elucidating biological pathways, and developing novel therapeutic strategies.[4]

The general workflow involves two main steps. First, an azide functional group is introduced into the protein of interest. This can be accomplished through metabolic labeling with an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA) or by chemical modification of the protein.[5] Subsequently, the azide-modified protein is reacted with this compound in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][5]

Applications

  • Activity-Based Protein Profiling (ABPP): Covalent modification of active sites of enzymes with probes containing this compound can aid in the identification and characterization of enzyme function and inhibition.[6]

  • Drug Target Identification and Validation: Proteins that interact with drugs containing the piperidine motif can be identified by labeling and subsequent pull-down and mass spectrometry analysis.

  • Visualization of Labeled Proteins: When used in conjunction with an azide-modified fluorescent dye, this method allows for the visualization of protein localization and dynamics within cells.

  • Quantitative Proteomics: In combination with isotopic labeling strategies, this technique can be used for the relative quantification of protein abundance and turnover.[4][6][7][8][9]

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with Azide Groups in Cell Culture

This protocol describes the incorporation of L-azidohomoalanine (AHA), an analog of methionine, into newly synthesized proteins in mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM)

  • Methionine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Culture mammalian cells to approximately 70-80% confluency.

  • Methionine Starvation: Gently wash the cells twice with warm PBS. Replace the complete medium with methionine-free DMEM supplemented with 10% dFBS. Incubate the cells for 1-2 hours to deplete intracellular methionine.[5]

  • AHA Labeling: Replace the starvation medium with fresh methionine-free DMEM containing 25-100 µM AHA and 10% dFBS. Culture the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.[5] The optimal concentration of AHA and incubation time should be determined empirically for each cell line.

  • Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.[5]

  • Protein Harvest: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the azide-modified proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Labeling of Azide-Modified Proteins with this compound

This protocol outlines the CuAAC reaction to label azide-modified proteins with this compound.

Materials:

  • Azide-modified protein lysate (from Protocol 1) or purified azide-modified protein (1-5 mg/mL)

  • This compound

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • PBS, pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • THPTA: Prepare a 40 mM stock solution in water.[5]

    • CuSO₄: Prepare a 20 mM stock solution in water.[5]

    • Sodium Ascorbate: Prepare a 300 mM stock solution in water. Note: This solution should be prepared fresh before each experiment.[5]

  • Set up the Click Reaction: In a microcentrifuge tube, combine the following reagents in the order listed:

    • 50 µL of azide-modified protein lysate (1-5 mg/mL)[10]

    • 100 µL of PBS[10]

    • 2 µL of 10 mM this compound (final concentration ~100 µM)

    • 10 µL of 40 mM THPTA solution[5][10]

    • 10 µL of 20 mM CuSO₄ solution[5][10]

  • Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to the reaction mixture and vortex briefly to mix.[5][10]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle shaking.[5] Protect the reaction from light if a fluorescent azide tag is used.

  • Purification of Labeled Proteins:

    • Add 600 µL of methanol to the 200 µL reaction mixture and vortex.[5]

    • Add 150 µL of chloroform and vortex.[5]

    • Add 400 µL of deionized water and vortex.[5]

    • Centrifuge for 5 minutes at 13,000-20,000 x g. Carefully remove the upper aqueous layer.[5]

    • Add 450 µL of methanol, vortex, and centrifuge again for 5 minutes to pellet the protein.[5]

    • Discard the supernatant and repeat the methanol wash.

    • Air-dry the protein pellet for at least 15 minutes.[5] The labeled protein is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

Quantitative Data Summary

The optimal concentrations and reaction times for protein labeling with this compound should be empirically determined for each specific application. The following table provides a general guideline based on typical CuAAC reactions.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
This compound Concentration 10 - 100 µMA 10- to 50-fold molar excess over the protein is a good starting point.[5]
CuSO₄:THPTA Molar Ratio 1:5THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state.[5]
Sodium Ascorbate Concentration 1 - 5 mMActs as a reducing agent to generate Cu(I) from CuSO₄.[5]
Incubation Time 1 - 4 hoursLonger incubation times may increase labeling efficiency.[5]
Incubation Temperature Room Temperature or 37°C37°C may accelerate the reaction but could affect protein stability.[5]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Protein Preparation cluster_labeling Click Chemistry Labeling cluster_analysis Downstream Analysis cell_culture Cell Culture metabolic_labeling Metabolic Labeling (e.g., with AHA) cell_culture->metabolic_labeling cell_lysis Cell Lysis & Protein Extraction metabolic_labeling->cell_lysis azide_protein Azide-Modified Protein cell_lysis->azide_protein click_reaction CuAAC Reaction (CuSO4, NaAsc, THPTA) azide_protein->click_reaction alkyne_probe This compound alkyne_probe->click_reaction labeled_protein Piperidine-Labeled Protein click_reaction->labeled_protein purification Purification labeled_protein->purification sds_page SDS-PAGE purification->sds_page mass_spec Mass Spectrometry purification->mass_spec western_blot Western Blot purification->western_blot

Caption: Experimental workflow for labeling proteins with this compound.

cuaac_reaction reagents Reaction Components azide_protein Azide-Modified Protein alkyne_piperidine This compound catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) product Stable Triazole Linkage (Labeled Protein) azide_protein->product + alkyne_piperidine->product + catalyst->product

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction schematic.

References

Application Notes and Protocols for the Use of 1-(But-3-yn-1-yl)piperidine in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(but-3-yn-1-yl)piperidine as a versatile building block for the construction of various heterocyclic compounds. The presence of a terminal alkyne moiety allows for its participation in a range of powerful chemical transformations, including cycloaddition and coupling reactions, leading to the formation of novel piperidine-substituted heterocycles. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine motif in numerous biologically active molecules.

This document outlines detailed experimental protocols for key synthetic applications of this compound, presents quantitative data in a clear and comparable format, and includes visualizations of the reaction pathways to aid in experimental design and execution.

Synthesis of 1,2,3-Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound readily reacts with a variety of organic azides under mild conditions to afford the corresponding piperidinyl-functionalized triazoles in high yields.[1][2]

Reaction Scheme:

CuAAC reagents This compound + R-N3 catalyst Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) reagents->catalyst Reaction product 1-((1-R-1H-1,2,3-triazol-4-yl)methyl)piperidine catalyst->product Cycloaddition

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound.

Experimental Protocol:

A general procedure for the CuAAC reaction is as follows:

  • To a solution of this compound (1.0 eq.) and the corresponding organic azide (1.0 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1) is added sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).

  • The reaction mixture is stirred at room temperature for 5-60 minutes.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Quantitative Data Summary:

While specific data for this compound is not extensively published, analogous reactions with similar terminal alkynes demonstrate the high efficiency of this transformation.[1]

EntryAzide (R-N₃)ProductYield (%)Reference
1Benzyl azide1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)piperidine>90 (estimated)[1]
2Phenyl azide1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)piperidine>90 (estimated)[1]

Note: Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Synthesis of Substituted Alkynes via Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction allows for the direct attachment of an aryl or vinyl group to the alkyne of this compound, providing access to a wide range of conjugated systems.

Reaction Scheme:

Sonogashira reagents This compound + R-X (X = I, Br) catalyst Pd catalyst (e.g., Pd(PPh3)2Cl2) CuI (co-catalyst) Base (e.g., Et3N) reagents->catalyst Reaction product 1-(4-R-but-3-yn-1-yl)piperidine catalyst->product Coupling

Caption: Sonogashira coupling of this compound with aryl/vinyl halides.

Experimental Protocol:

A general procedure for the Sonogashira coupling reaction is as follows:

  • To a solution of the aryl or vinyl halide (1.0 eq.), this compound (1.2 eq.), and a copper(I) iodide (0.05 eq.) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.02 eq.)).

  • The reaction mixture is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or elevated temperature (e.g., 60 °C) for 2-24 hours.

  • Reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered to remove the precipitated ammonium salt, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water or a mild acid to remove the base.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Quantitative Data Summary:

EntryAryl/Vinyl Halide (R-X)ProductExpected Yield (%)
1Iodobenzene1-(4-Phenylbut-3-yn-1-yl)piperidine70-95
24-Bromopyridine1-(4-(Pyridin-4-yl)but-3-yn-1-yl)piperidine60-90

Note: Expected yields are based on general literature for Sonogashira reactions and will depend on the specific substrates and optimized conditions.

Synthesis of Isoxazole and Pyrazole Derivatives via [3+2] Cycloaddition Reactions

The terminal alkyne of this compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides and diazo compounds to form five-membered heterocyclic rings like isoxazoles and pyrazoles, respectively.[5][6][7]

Reaction Schemes:

Cycloadditions cluster_isoxazole Isoxazole Synthesis cluster_pyrazole Pyrazole Synthesis reagents_iso This compound + R-CNO product_iso Piperidinyl-substituted Isoxazole reagents_iso->product_iso [3+2] Cycloaddition reagents_py This compound + R-CHN2 product_py Piperidinyl-substituted Pyrazole reagents_py->product_py [3+2] Cycloaddition

Caption: Synthesis of isoxazoles and pyrazoles via [3+2] cycloaddition reactions.

Experimental Protocols:

a) Isoxazole Synthesis (from Nitrile Oxides):

  • The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride and a base (e.g., triethylamine).

  • A solution of the hydroximoyl chloride (1.0 eq.) in an inert solvent (e.g., THF) is slowly added to a solution of this compound (1.1 eq.) and triethylamine (1.2 eq.) at room temperature.

  • The reaction mixture is stirred for 12-24 hours.

  • The triethylammonium chloride precipitate is filtered off, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the isoxazole product.

b) Pyrazole Synthesis (from Diazo Compounds):

  • A solution of the diazo compound (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., toluene) is heated to reflux.

  • The reaction is monitored by TLC for the disappearance of the starting materials.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford the pyrazole derivative.

Quantitative Data Summary:

Detailed quantitative data for these specific reactions with this compound are scarce in publicly available literature. The yields are expected to be moderate to good, depending on the nature of the 1,3-dipole.

Reaction Type1,3-DipoleHeterocyclic ProductExpected Yield (%)
Isoxazole SynthesisBenzonitrile oxide3-Phenyl-5-(2-(piperidin-1-yl)ethyl)isoxazole50-80
Pyrazole SynthesisDiazomethane3-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole40-70

Note: Expected yields are estimates based on general [3+2] cycloaddition literature and require experimental validation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. The methodologies outlined in these application notes, including CuAAC, Sonogashira coupling, and [3+2] cycloaddition reactions, provide efficient routes to novel piperidine-substituted heterocycles. These compounds can serve as important intermediates or final targets in drug discovery and development programs. The provided protocols offer a solid foundation for researchers to explore the synthetic potential of this readily accessible starting material. Further optimization of the reaction conditions for specific substrates is encouraged to achieve maximum yields and purity.

References

Application Notes and Protocols: Huisgen [2+3] Cycloaddition of 1-(But-3-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile reaction for the synthesis of 5-membered heterocycles.[1] This reaction involves a 1,3-dipolar compound and a dipolarophile, such as an alkyne, to form a stable triazole ring.[2] The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry," prized for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles.[3][4] In contrast, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity, yielding 1,5-disubstituted 1,2,3-triazoles.[5][6]

This document provides detailed protocols for the Huisgen [2+3] cycloaddition of 1-(But-3-yn-1-yl)piperidine with a representative azide, benzyl azide, using both copper and ruthenium catalysis. These methods offer access to novel triazole-containing piperidine scaffolds, which are of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine motif in pharmaceuticals.[5]

Reaction Scheme

The cycloaddition reaction between this compound and benzyl azide can be catalyzed by either copper(I) or ruthenium(II) complexes to yield two different regioisomers of the corresponding 1,2,3-triazole product.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction selectively yields the 1,4-disubstituted triazole.

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction selectively yields the 1,5-disubstituted triazole.[5]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 1-(2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethyl)piperidine (1,4-Regioisomer)

This protocol is adapted from general CuAAC procedures.[7]

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).

  • Add benzyl azide (1.0 mmol, 1.0 equiv).

  • Add a 1:1 mixture of tert-butanol and water (10 mL).

  • Stir the mixture to ensure homogeneity.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.

Protocol 2: Ruthenium-Catalyzed Synthesis of 1-(2-(1-Benzyl-1H-1,2,3-triazol-5-yl)ethyl)piperidine (1,5-Regioisomer)

This protocol is adapted from a general RuAAC procedure.[9]

Materials:

  • This compound

  • Benzyl azide

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]

  • 1,2-Dichloroethane (DCE)

  • Argon or Nitrogen gas

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum, add benzyl azide (1.0 mmol, 1.0 equiv).[9]

  • Purge the flask with argon.

  • Add anhydrous 1,2-dichloroethane (DCE) (15 mL) followed by this compound (1.05 equiv).

  • Place the reaction flask in a preheated oil bath at 45°C.[9]

  • After five minutes of stirring, prepare a solution of [Cp*RuCl(COD)] (0.01 mmol, 0.01 equiv) in DCE (1 mL) in a separate vial under an argon atmosphere.[9]

  • Add the catalyst solution to the reaction mixture via syringe.

  • Stir the reaction at 45°C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted triazole.

Data Presentation

The following tables summarize representative quantitative data for CuAAC and RuAAC reactions based on literature for terminal alkynes. Actual results with this compound may vary.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Data

EntryAlkyneAzideCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1PhenylacetyleneBenzyl azide0.5t-BuOH/H₂O (1:1)251>95[2]
21-HexyneBenzyl azide1t-BuOH/H₂O (1:1)251.592[2]
3Propargyl alcoholPhenyl azide1H₂O250.5>98[10]

Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Data

EntryAlkyneAzideCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1PhenylacetyleneBenzyl azide[CpRuCl(COD)]1DCE45495[9]
2PhenylacetyleneBenzyl azide[CpRuCl(PPh₃)₂]1Benzene80491[5]
31-HexyneBenzyl azide[Cp*RuCl(COD)]1Toluene60688[5]

Mandatory Visualization

Huisgen_Cycloaddition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Alkyne and Azide in Solvent add_catalyst Add Catalyst to Reaction Mixture reagents->add_catalyst catalyst_prep Prepare Catalyst Solution catalyst_prep->add_catalyst stir Stir at Specified Temperature add_catalyst->stir monitor Monitor Reaction by TLC stir->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Characterized Product purify->product

Caption: General experimental workflow for the Huisgen [2+3] cycloaddition reaction.

References

The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its status as a "privileged scaffold" in the design of novel therapeutics. The conformational flexibility of the piperidine ring, coupled with its ability to engage in a variety of molecular interactions, makes it a highly versatile building block for developing drugs across a wide range of therapeutic areas.[2][3]

These application notes provide a comprehensive overview of the role of piperidine scaffolds in drug design and discovery. We delve into the quantitative structure-activity relationships (SAR) of piperidine derivatives, present detailed experimental protocols for their synthesis and biological evaluation, and visualize the intricate signaling pathways they modulate.

I. Therapeutic Applications and Quantitative Data

Piperidine derivatives have demonstrated significant therapeutic potential in a multitude of disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[2][4] The following tables summarize the quantitative data for various piperidine-containing compounds, highlighting their potency and selectivity.

Table 1: Anticancer Activity of Piperidine Derivatives
Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)
Furan-pyrazole piperidine derivativesAkt1Furan-pyrazole moiety0.02 - 5.3
OVCAR-8 (Ovarian)0.1 - 15.8
HCT116 (Colon)-
3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24)NF-κB inhibitionα,β-unsaturated ketone1.3 (for NF-κB nuclear translocation)
Tetramethylpiperidine-substituted phenazines (B3962, B4126, B4125)Various cancer cell lines (WHCO3, PLC, HepG2, CaCo2, COLO 320DM, HT29)Tetramethylpiperidine substitution0.36, 0.47, 0.48 (mean values in µg/ml)
Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (Breast)Imidazo[1,2-a]pyrimidine core with piperidine43.4
MDA-MB-231 (Breast)35.9
PiperineDLD-1 (Colorectal)Natural alkaloid with piperidineInduces apoptosis at 62.5, 125, 250 µM
OVACAR-3 (Ovarian)Decreases p-PI3K, p-AKT, GSK3β expression
2-amino-4-(1-piperidine) pyridine derivative 2eH3122 (ALK-addicted)2-amino-4-(1-piperidine) pyridine6.27
HCC78 (ROS1-addicted)10.71
ALKL1196M (Crizotinib-resistant)0.0413
ROS1G2032R (Crizotinib-resistant)0.1047
Table 2: Cholinesterase Inhibition by Piperidine Derivatives (Anti-Alzheimer's Activity)
CompoundTarget EnzymeIC₅₀ Value
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56 nM
Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)AChE5.7 nM
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChE1.2 nM
N-Benzyl piperidine derivative d5HDAC0.17 µM
AChE6.89 µM
N-Benzyl piperidine derivative d10HDAC0.45 µM
AChE3.22 µM
Table 3: Other Enzyme and Receptor Inhibition by Piperidine Derivatives
CompoundTargetKᵢ Value
Piperidine derivative 5hH₃R7.70 nM
σ₁R3.64 nM
Piperidine derivative 11hH₃R6.2 nM
σ₁R4.41 nM
LASSBio-767Acetylcholinesterase (noncompetitive)6.1 µM
LASSBio-822Acetylcholinesterase (noncompetitive)7.5 µM

II. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of piperidine derivatives.

Protocol 1: Solid-Phase Synthesis of a Piperidine Library via Imino-Diels-Alder Cycloaddition

This protocol describes the synthesis of polysubstituted piperidines on a solid support, which allows for the rapid generation of a diverse library of compounds.[1]

1. Resin Preparation and Amine Loading:

  • Start with Rink Amide resin and swell it in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF.

  • Couple the desired amino acid (as the dienophile precursor) using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) for 2-4 hours.

  • Wash the resin extensively with DMF and DCM.

2. Imine Formation:

  • To the resin-bound amine, add a solution of the desired aldehyde (3-5 equivalents) in a suitable solvent such as trimethyl orthoformate or a mixture of DMF and methanol.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin with the reaction solvent, followed by DMF and DCM to remove excess reagents.

3. Cycloaddition Reaction:

  • Prepare a solution of the 2-amino-1,3-butadiene (5-10 equivalents) in a high-boiling point solvent like toluene or xylene.

  • Add the diene solution to the resin-bound imine.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, wash the resin with the reaction solvent, followed by DMF and DCM.

4. Cleavage from Resin:

  • Treat the resin with a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane for Rink Amide resin) for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

G Workflow for Solid-Phase Synthesis of Piperidines Resin Swell Rink Amide Resin in DMF AmineLoading Couple Amino Acid (HATU/DIPEA) Resin->AmineLoading 1. Loading ImineFormation React with Aldehyde AmineLoading->ImineFormation 2. Imine Formation Cycloaddition Add 2-Amino-1,3-Butadiene & Heat ImineFormation->Cycloaddition 3. Cycloaddition Cleavage Cleave with TFA Cocktail Cycloaddition->Cleavage 4. Cleavage Purification Purify by HPLC Cleavage->Purification 5. Purification

Caption: Workflow for the solid-phase synthesis of piperidines via Imino-Diels-Alder reaction.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of piperidine derivatives on cancer cell lines.[2][3]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the piperidine compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubate for 48-72 hours.

3. MTT Addition:

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

4. Solubilization:

  • Add 100 µL of detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to dissolve the formazan crystals.

5. Absorbance Reading:

  • Record the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on Ellman's method, is used to screen for piperidine derivatives that can inhibit AChE, a key target in Alzheimer's disease.[5]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Enzyme Solution: Prepare a working solution of AChE in the assay buffer (e.g., 0.1-0.25 U/mL).

  • DTNB Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.

  • ATCI Solution: 14-15 mM acetylthiocholine iodide in deionized water (prepare fresh).

  • Inhibitor Solutions: Prepare serial dilutions of the piperidine compounds in assay buffer (final DMSO concentration <1%).

2. Assay Procedure (in a 96-well plate):

  • To each well, add 10 µL of the AChE working solution (except for the blank).

  • Add 10 µL of the inhibitor dilution or vehicle.

  • Pre-incubate for 15 minutes at room temperature.

  • Prepare a reaction mixture containing 10 µL of DTNB stock and 10 µL of ATCI stock per well.

  • Add 20 µL of this reaction mixture to all wells to start the reaction.

3. Measurement:

  • Immediately measure the absorbance at 412 nm at multiple time points (kinetic mode) or after a fixed time (e.g., 10-20 minutes) using a microplate reader.

  • Calculate the rate of the reaction and the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Western Blot Analysis of PI3K/Akt Pathway Modulation

This protocol is used to determine if a piperidine derivative affects the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[2]

1. Cell Culture and Treatment:

  • Seed cells (e.g., cancer cell lines) and grow to 70-80% confluency.

  • Treat cells with the piperidine compound at various concentrations for a specified time. Include a vehicle control.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein samples to the same concentration, add Laemmli buffer, and denature by heating.

  • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-PI3K, p-Akt, total PI3K, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Determine the effect of the piperidine compound by comparing the ratio of phosphorylated protein to total protein in treated versus untreated cells.

III. Signaling Pathways and Mechanisms of Action

Piperidine-containing compounds exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate the key pathways affected by representative piperidine derivatives.

G PI3K/Akt Signaling Pathway Inhibition by Piperine RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Piperine Piperine Piperine->PI3K inhibits Piperine->Akt inhibits phosphorylation

Caption: PI3K/Akt signaling pathway and its inhibition by Piperine.

G NF-κB Signaling Pathway Inhibition by EF24 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription EF24 EF24 EF24->IKK inhibits

Caption: Canonical NF-κB signaling pathway and its inhibition by EF24.

G STAT3 Signaling Pathway Inhibition by Piperine Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Piperine Piperine Piperine->JAK inhibits Piperine->STAT3 inhibits phosphorylation

Caption: JAK/STAT3 signaling pathway and its inhibition by Piperine.

These application notes and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery, providing a solid foundation for the rational design, synthesis, and evaluation of novel piperidine-based therapeutic agents. The versatility of the piperidine scaffold, combined with the powerful tools of modern medicinal chemistry and chemical biology, ensures its continued importance in the development of new medicines to address unmet medical needs.

References

Application Notes and Protocols: 1-(But-3-yn-1-yl)piperidine as a Versatile Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Target identification is a critical and often challenging step in modern drug discovery and chemical biology.[1][2] Chemical probes are powerful small-molecule tools designed to bind with high potency and selectivity to specific protein targets, enabling interrogation of their biological function.[3][4] An ideal chemical probe strategy often involves the use of activity-based protein profiling (ABPP), a chemoproteomic technique that utilizes reactive probes to covalently label active enzymes in complex biological systems, allowing for their identification and functional characterization.[5][6][7]

The 1-(But-3-yn-1-yl)piperidine scaffold represents a valuable starting point for the development of novel chemical probes. This structure combines two key features:

  • Piperidine Moiety: A six-membered nitrogen-containing heterocycle, the piperidine ring is a common motif in a vast number of pharmaceuticals and natural products, known to interact with a wide range of biological targets.[8][9][10][11] Its structural rigidity and synthetic tractability make it an excellent core for building libraries of candidate probes.

  • Terminal Alkyne: The butynyl group provides a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][12] This allows for the efficient and specific attachment of reporter tags (e.g., biotin for affinity purification or a fluorophore for imaging) in a two-step labeling approach, which is a cornerstone of modern ABPP methodologies.[5][13]

This document provides detailed application notes and protocols for the conceptual use of this compound as a foundational scaffold, hereafter referred to as "Pip-Yne," for generating a library of chemical probes for target identification.

Probe Library Concept and Data Presentation

The "Pip-Yne" scaffold can be derivatized to create a library of probes with diverse reactive groups ("warheads") to target different enzyme classes. For this application note, we will consider a hypothetical library of "Pip-Yne" derivatives designed to target serine hydrolases, a large and functionally diverse enzyme family. The probes would incorporate an electrophilic trap that covalently modifies the active site serine.

Quantitative Data Summary

The following table presents illustrative data from a hypothetical competitive profiling experiment. In this setup, a complex proteome is pre-incubated with varying concentrations of the test compounds (Pip-Yne derivatives) before labeling with a broad-spectrum serine hydrolase activity-based probe. The ability of the test compounds to inhibit the labeling of specific enzymes is quantified to determine their potency (IC₅₀).

Compound IDTarget EnzymeIC₅₀ (nM) [Illustrative]Selectivity Notes
Pip-Yne-FAPFAAH15>100-fold selective over other major serine hydrolases
Pip-Yne-FAPMAGL2500Moderate off-target activity on MAGL
Pip-Yne-FAPABHD6>10,000No significant inhibition
Pip-Yne-BenzOxKIAA136350High selectivity
Pip-Yne-BenzOxLYPLA1800Minor off-target activity
Control-PipAll Tested>50,000Inactive control (lacks reactive warhead)

Visualizations

General ABPP Workflow using a 'Pip-Yne' Probe cluster_0 Step 1: Proteome Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Target Enrichment & Identification proteome Biological Sample (Cell Lysate, Tissue Homogenate) incubation Incubation (e.g., 30 min, 37°C) proteome->incubation probe Pip-Yne Probe (Alkyne Handle) probe->incubation labeled_proteome Covalently Labeled Proteome incubation->labeled_proteome click_rxn CuAAC Reaction (CuSO₄, Ascorbate, Ligand) labeled_proteome->click_rxn reporter Azide-Reporter Tag (e.g., Biotin-Azide) reporter->click_rxn tagged_proteome Tagged Proteome click_rxn->tagged_proteome enrich Streptavidin Affinity Purification tagged_proteome->enrich digest On-Bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms id Protein Target Identification ms->id

Caption: Workflow for target identification using a "Pip-Yne" probe.

Hypothetical Signaling Pathway Interrogation receptor GPCR enzyme_A Enzyme A (e.g., FAAH) receptor->enzyme_A Activates product Signaling Molecule enzyme_A->product Produces enzyme_B Enzyme B downstream Downstream Cellular Response enzyme_B->downstream substrate Endogenous Substrate substrate->enzyme_A Metabolized by product->enzyme_B probe Pip-Yne Probe probe->enzyme_A Inhibits

Caption: Interrogation of a signaling pathway with a "Pip-Yne" probe.

Experimental Protocols

The following protocols provide a general framework for an activity-based protein profiling (ABPP) experiment using a hypothetical alkyne-containing "Pip-Yne" probe. Optimization may be required for specific cell types, tissues, or target enzymes.

Protocol 1: Proteome Preparation and Labeling

Objective: To label target enzymes in a complex proteome with the "Pip-Yne" probe.

Materials:

  • Cells or tissues of interest

  • Lysis Buffer (e.g., PBS, pH 7.4, with 0.1% Triton X-100 and protease inhibitors)

  • "Pip-Yne" chemical probe (stock solution in DMSO)

  • Protein concentration assay kit (e.g., BCA assay)

  • Microcentrifuge

  • Sonicator

Procedure:

  • Proteome Preparation:

    • Harvest cells or mince tissue and wash with cold PBS.

    • Resuspend the sample in Lysis Buffer.

    • Lyse the cells/tissue by sonication on ice.

    • Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (proteome).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

    • Normalize the protein concentration of all samples to a standard concentration (e.g., 1-2 mg/mL).

  • Probe Incubation:

    • To 1 mg of the normalized protein lysate, add the "Pip-Yne" probe to a final concentration of 1-10 µM (this should be optimized for each probe).

    • For competitive profiling, pre-incubate the lysate with an inhibitor for 30 minutes before adding the probe.

    • Incubate the reaction for 30-60 minutes at 37°C. The optimal time and temperature may vary depending on the probe and target enzyme class.[13]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To attach a biotin reporter tag to the probe-labeled proteins for subsequent enrichment.

Materials:

  • Probe-labeled proteome from Protocol 1

  • Biotin-Azide (e.g., Biotin-PEG4-Azide, stock in DMSO)

  • Copper(II) Sulfate (CuSO₄, 100 mM stock in water)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA, 100 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, prepare fresh)

  • Methanol, Chloroform, Water (for protein precipitation)

Procedure:

  • Prepare Click Reagents: In a microcentrifuge tube, sequentially add and vortex the following reagents to create a "click mix":

    • Biotin-Azide to a final concentration of 100 µM.

    • THPTA to a final concentration of 1 mM.

    • CuSO₄ to a final concentration of 1 mM.

    • Sodium Ascorbate to a final concentration of 2 mM.

  • Click Reaction:

    • Add the "click mix" to the probe-labeled proteome from Protocol 1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Protein Precipitation:

    • Precipitate the protein by adding a 4:1:1.5:1 mixture of Methanol:Chloroform:Water:Sample.

    • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes.

    • Carefully remove the aqueous top layer and discard.

    • Add methanol to the tube, vortex, and centrifuge again to pellet the protein.

    • Remove the supernatant and allow the protein pellet to air dry.

Protocol 3: Enrichment and Preparation for Mass Spectrometry

Objective: To enrich biotin-tagged proteins and digest them into peptides for mass spectrometry analysis.

Materials:

  • Resuspension Buffer (e.g., 6 M Urea in 100 mM Ammonium Bicarbonate)

  • Streptavidin-conjugated agarose beads

  • Wash Buffers (e.g., PBS with decreasing concentrations of SDS)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic Acid

Procedure:

  • Protein Solubilization:

    • Resuspend the dried protein pellet from Protocol 2 in Resuspension Buffer.

  • Affinity Purification:

    • Add streptavidin beads to the solubilized protein sample.

    • Incubate for 1-2 hours at room temperature with gentle rotation to capture biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with buffers of decreasing stringency (e.g., 1% SDS in PBS, 0.1% SDS in PBS, and finally PBS alone) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the washed beads in a buffer compatible with trypsin (e.g., 50 mM Ammonium Bicarbonate).

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

    • Digestion: Add trypsin (e.g., 1:50 enzyme:protein ratio) and incubate overnight at 37°C.

  • Peptide Collection:

    • Centrifuge the beads and collect the supernatant containing the tryptic peptides.

    • Acidify the peptide solution with formic acid to a final concentration of ~1%.

    • The sample is now ready for desalting and analysis by LC-MS/MS for protein identification.

Conclusion

The this compound scaffold provides a robust and versatile starting point for the design and synthesis of novel chemical probes for target identification. By combining the pharmacologically relevant piperidine core with a bioorthogonal alkyne handle, researchers can generate libraries of probes for use in powerful chemoproteomic workflows like activity-based protein profiling. The protocols and conceptual data presented here offer a comprehensive guide for leveraging this scaffold to discover and characterize novel protein targets, ultimately accelerating the drug development process.

References

Application Notes and Protocols for Utilizing 1-(But-3-yn-1-yl)piperidine in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine scaffold is a privileged structural motif frequently found in a wide array of clinically approved pharmaceuticals, including numerous anti-cancer agents.[1][2][3][4][5][6] Its prevalence is attributed to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities to modulate biological activity.[2][4] The compound 1-(But-3-yn-1-yl)piperidine incorporates both the valuable piperidine ring and a terminal alkyne functionality. This terminal alkyne group makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and versatile reaction for generating libraries of novel compounds for drug discovery.

These application notes provide a framework for leveraging this compound as a building block in the synthesis and screening of potential anti-cancer agents. While specific anti-cancer drugs derived directly from this compound are not yet prominently featured in publicly available literature, its structural components suggest significant potential in this area. The following sections outline a hypothetical workflow, experimental protocols, and data presentation formats to guide researchers in exploring this potential.

Data Presentation: Hypothetical Screening Results

The following table represents a hypothetical dataset from an in vitro cytotoxicity screening of a small library of compounds synthesized from this compound via a CuAAC reaction with various azide-containing building blocks. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are presented for a panel of human cancer cell lines.

Compound IDR-Group (from Azide)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
PBT-1Phenyl15.222.518.9
PBT-24-Fluorophenyl8.712.19.5
PBT-34-Methoxyphenyl25.431.828.1
PBT-4Pyridin-2-yl5.17.96.3
PBT-5Benzyl11.315.613.4
Doxorubicin(Positive Control)0.81.20.9

Experimental Protocols

Protocol 1: Synthesis of a 1,2,3-Triazole Derivative Library using this compound via CuAAC Click Chemistry

This protocol describes a general method for the parallel synthesis of a small library of 1,2,3-triazole derivatives from this compound and a selection of organic azides.

Materials:

  • This compound

  • A library of organic azides (e.g., benzyl azide, phenyl azide, etc.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Parallel synthesis reaction block or individual reaction vials

Procedure:

  • Reaction Setup: In an array of reaction vials, add this compound (1.0 eq) to each vial.

  • Azide Addition: To each vial, add a different organic azide (1.0 eq).

  • Solvent Addition: To each vial, add a 1:1 mixture of tert-butanol and water to dissolve the reactants.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) in water and a separate fresh solution of sodium ascorbate (0.2 eq) in water.

  • Reaction Initiation: To each reaction vial, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Reaction Progression: Seal the vials and allow the reactions to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute each reaction mixture with water and extract with dichloromethane (3 x volume). Combine the organic layers for each reaction.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude triazole products.

  • Purification: Purify each product by column chromatography on silica gel to obtain the final compounds.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a method for evaluating the cytotoxic effects of the newly synthesized compounds on a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized compounds dissolved in DMSO to create stock solutions

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and a positive control (e.g., Doxorubicin) in complete medium. Add 100 µL of these dilutions to the appropriate wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Potential Inhibitor (PBT Compound) Inhibitor->RTK Inhibitor->PI3K

Caption: Hypothetical targeting of RTK and PI3K signaling pathways by a PBT compound.

Experimental Workflow Diagram

G Start This compound + Azide Library Synthesis CuAAC Click Chemistry Start->Synthesis Library Compound Library (PBT-1, PBT-2, ...) Synthesis->Library Screening In Vitro Cytotoxicity Screening (MTT Assay) Library->Screening Data IC50 Data Analysis Screening->Data Hit Hit Identification & Further Optimization Data->Hit

Caption: Workflow for synthesis and screening of anti-cancer agents.

Logical Relationship Diagram

G Core This compound Piperidine Piperidine Moiety Core->Piperidine Alkyne Terminal Alkyne Core->Alkyne Properties Favorable PK/PD Properties Piperidine->Properties ClickChem Click Chemistry Handle Alkyne->ClickChem Leads Anti-Cancer Lead Compounds Properties->Leads SAR Diverse Library for Structure-Activity Relationship (SAR) ClickChem->SAR SAR->Leads

Caption: Rationale for using this compound in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(But-3-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 1-(But-3-yn-1-yl)piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is the N-alkylation of piperidine.[1][2] This reaction involves a nucleophilic aliphatic substitution where the nitrogen atom of the piperidine ring attacks an electrophilic 4-carbon chain containing a leaving group, such as 4-halo-1-butyne (e.g., 4-bromo-1-butyne) or but-3-yn-1-yl tosylate.[1][3]

Q2: What are the primary factors that influence the reaction yield?

Several factors are critical for maximizing the yield:

  • Choice of Leaving Group: The reactivity of the alkylating agent is crucial. Tosylates are often better leaving groups than halides, potentially leading to higher yields under milder conditions.[3]

  • Base: A base is typically required to neutralize the acid formed during the reaction, preventing the formation of piperidine salt which is less nucleophilic.[4] Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are standard as they can dissolve the reactants and facilitate the Sₙ2 reaction.[4]

  • Reaction Temperature: The temperature affects the reaction rate. While heating can speed up the reaction, it can also promote side reactions like elimination.

  • Stoichiometry and Addition Rate: The ratio of reactants is important. Using a slight excess of the piperidine can be attempted, but the most critical factor is often the slow, controlled addition of the alkylating agent to minimize over-alkylation.[2][4]

Q3: What are the most common side reactions that lower the yield?

The primary side reactions in the N-alkylation of secondary amines like piperidine are:

  • Over-alkylation (Quaternization): The product, this compound, is a tertiary amine and is still nucleophilic. It can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[1][5] This is a very common issue when an excess of the alkylating agent is used or if it is added too quickly.[4][5]

  • Elimination: Under strongly basic conditions or at elevated temperatures, the alkylating agent can undergo an elimination reaction to form an alkene, consuming the reagent and reducing the yield of the desired product.[6]

Troubleshooting Guide

Problem 1: Low yield with significant unreacted piperidine starting material.

  • Possible Cause: Insufficient reaction time, low temperature, or deactivation of the piperidine nucleophile by protonation.

  • Solution:

    • Ensure a Base is Present: Add at least one equivalent of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the acid (HBr, HOTs) produced.[4] This keeps the piperidine in its free, nucleophilic form.

    • Increase Temperature: Gently heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC. Be cautious, as excessive heat can promote side reactions.[3]

    • Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature or slightly elevated temperature.

Problem 2: The final product is contaminated with a highly polar, water-soluble impurity.

  • Possible Cause: Formation of a quaternary ammonium salt due to over-alkylation.[5]

  • Solution:

    • Control Stoichiometry: Use a 1:1 or a slight excess of piperidine to the alkylating agent.

    • Slow Addition: Add the alkylating agent (e.g., 4-bromo-1-butyne) dropwise or via a syringe pump over several hours to a stirred solution of piperidine.[4] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

    • Purification: The quaternary salt can often be removed by partitioning the crude product between an organic solvent (like ether or ethyl acetate) and water. The desired tertiary amine will move to the organic layer, while the salt remains in the aqueous layer.

Problem 3: TLC analysis shows multiple spots and a complex crude mixture.

  • Possible Cause: A combination of unreacted starting materials, over-alkylation, and potential elimination byproducts.[2][6]

  • Solution:

    • Optimize the Base: If elimination is suspected (especially with a strong base like NaH), switch to a milder base such as K₂CO₃ or NaHCO₃.[4]

    • Use a Better Leaving Group: Consider replacing 4-halo-1-butyne with but-3-yn-1-yl tosylate. Tosylates are excellent leaving groups and can allow the reaction to proceed under milder conditions, often leading to a cleaner reaction profile and higher yield.[3]

    • Re-evaluate Solvent and Temperature: Ensure the solvent is anhydrous.[4] Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the expected impact of different reaction parameters on the synthesis of this compound, based on general principles of N-alkylation.

ParameterOption 1Option 2Expected Outcome & Recommendation
Alkylating Agent 4-Bromo-1-butyneBut-3-yn-1-yl TosylateTosylate is a better leaving group, often resulting in higher yields and cleaner reactions under milder conditions.[3] Recommendation: Use tosylate if available.
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)K₂CO₃ is a solid, non-nucleophilic base that is easily filtered off. It is highly effective in solvents like DMF or MeCN.[4] Recommendation: Use K₂CO₃.
Solvent Acetonitrile (MeCN)DMFBoth are good polar aprotic solvents. DMF has a higher boiling point, which can be useful if heating is required, but MeCN is often easier to remove during workup.[4] Recommendation: Start with MeCN.
Addition Method All at onceSlow, dropwise additionSlow addition is critical to prevent a high local concentration of the alkylating agent, which minimizes the formation of the quaternary ammonium salt byproduct.[4][5] Recommendation: Always use slow addition.
Temperature Room Temperature70 °CIncreased temperature accelerates the reaction but also increases the risk of elimination and other side reactions.[6] Recommendation: Start at room temperature and heat only if the reaction is too slow.

Experimental Protocols

Protocol 1: Standard N-Alkylation using 4-Bromo-1-butyne

This protocol is a standard approach but may require optimization to minimize byproduct formation.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile (or DMF) to make a ~0.2 M solution.

  • Add Base: Add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Alkylating Agent: Begin vigorous stirring. Add 4-bromo-1-butyne (1.05 eq.) dropwise over 2-3 hours using a syringe pump.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, it can be gently heated to 50-60°C.

  • Workup:

    • Filter the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel to obtain pure this compound.

Protocol 2: High-Yield Synthesis using But-3-yn-1-yl Tosylate

This protocol uses a more reactive alkylating agent, which often leads to a cleaner reaction and higher yield.[3]

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq.), triethylamine (Et₃N, 1.5 eq.), and anhydrous tetrahydrofuran (THF).

  • Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of but-3-yn-1-yl tosylate (1.0 eq.) in THF dropwise over 1 hour.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 12 hours, or until TLC analysis indicates completion. If needed, the reaction can be heated to 60 °C.[3]

  • Workup:

    • Add water to the reaction mixture and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity but can be further purified by column chromatography if necessary.

Visualizations

SynthesisWorkflow reactants Reactants: Piperidine + Alkylating Agent (e.g., 4-Bromo-1-butyne) reaction Reaction Conditions: Base (K₂CO₃), Solvent (MeCN) Room Temp, Slow Addition reactants->reaction 1. Combine workup Aqueous Workup: Filter solids, Extract with Ether, Wash with NaHCO₃/Brine reaction->workup 2. Quench & Extract purification Purification: Dry (Na₂SO₄), Concentrate, Silica Gel Chromatography workup->purification 3. Isolate Crude product Final Product: This compound purification->product 4. Purify

Caption: General workflow for the synthesis of this compound.

TroubleshootingFlow start Low Yield or Impure Product check_sm TLC shows significant unreacted piperidine? start->check_sm sol_sm Action: 1. Add Base (K₂CO₃) 2. Increase Temperature 3. Extend Reaction Time check_sm->sol_sm Yes check_polar Product contains highly polar byproduct? check_sm->check_polar No end_node Re-run with Optimized Conditions sol_sm->end_node sol_polar Cause: Over-alkylation Action: 1. Use slow addition 2. Control stoichiometry check_polar->sol_polar Yes check_messy TLC shows multiple byproduct spots? check_polar->check_messy No sol_polar->end_node sol_messy Action: 1. Use milder base (K₂CO₃) 2. Use Tosylate leaving group 3. Run at lower temperature check_messy->sol_messy Yes check_messy->end_node No sol_messy->end_node

Caption: Troubleshooting decision tree for synthesis optimization.

References

Common side reactions and byproducts in 1-(But-3-yn-1-yl)piperidine chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(but-3-yn-1-yl)piperidine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for the synthesis of this compound is the N-alkylation of piperidine with a suitable 4-carbon electrophile containing a terminal alkyne. Typically, this involves the reaction of piperidine with either 4-halobutyne (e.g., 4-bromobutyne or 4-chlorobutyne) or a sulfonate ester derivative like but-3-yn-1-yl tosylate or mesylate, in the presence of a base.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern are over-alkylation of the piperidine nitrogen, elimination of the alkylating agent, and reactions involving the terminal alkyne functionality. Careful control of reaction conditions is crucial to minimize the formation of these byproducts.

Q3: I am seeing an unexpected peak in my mass spectrum after synthesis. What could it be?

A3: An unexpected peak could correspond to several byproducts. The most common include the quaternary ammonium salt from over-alkylation, or a dimer formed from the oxidative coupling of the terminal alkyne. Refer to the troubleshooting guide below for more details on identifying and mitigating these impurities.

Q4: Is this compound biologically active?

A4: While there is limited specific data on the biological activity of this compound, the piperidine scaffold is a well-known pharmacophore present in many centrally active compounds. Furthermore, structurally related compounds, such as 1-(but-3-yn-1-yl)piperidin-4-ol, have been investigated as inhibitors of monoamine oxidase (MAO).[1][2][3] Therefore, it is plausible that this compound could exhibit activity as a monoamine oxidase inhibitor. Further research is needed to confirm this hypothesis.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress by TLC or GC-MS. If starting material remains, consider increasing the reaction time or temperature moderately. Ensure the base is active and added in the correct stoichiometry.Increased conversion of starting materials to the desired product.
Volatilization of Reagents Ensure the reaction is performed in a sealed vessel or under a reflux condenser, especially if using a low-boiling solvent or heating the reaction.Minimized loss of volatile reactants like piperidine or 4-halobutyne.
Side Reactions Review the reaction conditions. High temperatures or a very strong base can promote elimination reactions of the alkylating agent. Use a milder base (e.g., K₂CO₃ vs. NaH) and moderate temperatures.Reduced formation of elimination byproducts and increased yield of the target compound.
Poor Quality of Reagents Use freshly distilled piperidine and ensure the alkylating agent is pure and free from decomposition products.Consistent and improved reaction yields.
Issue 2: Presence of a Higher Molecular Weight Impurity
Potential Cause Identification Mitigation Strategy
Over-alkylation (Quaternary Salt Formation) The impurity will have a mass corresponding to the desired product plus the mass of the butynyl group (C₄H₅, 53.08 g/mol ). It will be highly polar and likely insoluble in non-polar solvents.Use a slight excess of piperidine relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[4]
Oxidative Homocoupling of Alkyne The impurity will have a mass corresponding to two molecules of the product linked at the alkyne terminus, minus two hydrogens (M.W. ≈ 272.46 g/mol ). This is more likely if the reaction is exposed to air or catalytic amounts of transition metals (e.g., copper).Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid using copper or other transition metal catalysts unless specifically required for a different transformation.
Issue 3: Difficulty in Purifying the Product
Problem Suggested Solution
Product co-elutes with starting piperidine Piperidine is volatile and can often be removed by evaporation under reduced pressure. Alternatively, an acidic wash (e.g., dilute HCl) will protonate both the product and the starting material, but the starting piperidine hydrochloride is often more water-soluble. The free base can then be regenerated with a basic wash.
Presence of non-polar byproducts Non-polar impurities, such as those from the elimination of the alkylating agent, can typically be separated from the more polar product by column chromatography on silica gel using a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.
Product is an oil and difficult to handle The product can be converted to its hydrochloride salt by treating a solution of the free base in a solvent like diethyl ether or ethyl acetate with a solution of HCl in the same solvent. The resulting salt is often a crystalline solid that is easier to handle and store.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation with 4-Bromobutyne

Materials:

  • Piperidine

  • 4-Bromo-1-butyne

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of piperidine (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen).

  • Add 4-bromo-1-butyne (1.0 equivalent) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Typical Quantitative Data (Example):

ParameterValue
Yield 70-85%
Purity (by GC) >95%
Boiling Point Not available
¹H NMR (CDCl₃, 400 MHz) δ 2.45-2.55 (m, 4H), 2.35-2.45 (m, 4H), 2.25 (td, J = 7.2, 2.6 Hz, 2H), 1.95 (t, J = 2.6 Hz, 1H), 1.55-1.65 (m, 4H), 1.40-1.50 (m, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 83.5, 68.9, 56.5, 54.7, 26.0, 24.4, 17.5.
Mass Spectrum (EI) m/z 137 (M⁺), 136, 98, 84.

Note: NMR and MS data are predicted and may vary based on experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product reactants Piperidine + 4-Bromo-1-butyne + K₂CO₃ in CH₃CN reaction_mixture Stir at 50-60°C (12-18h) reactants->reaction_mixture filtration Filter and Concentrate reaction_mixture->filtration extraction Liquid-Liquid Extraction (Ether/Water) filtration->extraction washing Wash with NaHCO₃ and Brine extraction->washing drying Dry with MgSO₄ and Concentrate washing->drying purification Vacuum Distillation or Column Chromatography drying->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Synthesis Issues cluster_analysis Analysis of Crude Product cluster_diagnosis Diagnosis of Problem cluster_solution Corrective Actions start Synthesis Issue (e.g., Low Yield, Impurities) tlc_gcms TLC / GC-MS Analysis start->tlc_gcms nmr_ms ¹H NMR / Mass Spectrometry tlc_gcms->nmr_ms incomplete_reaction Incomplete Reaction? nmr_ms->incomplete_reaction side_reaction Side Reaction? incomplete_reaction->side_reaction No optimize_conditions Optimize Reaction Conditions (Time, Temp, Base) incomplete_reaction->optimize_conditions Yes purification_issue Purification Issue? side_reaction->purification_issue No modify_stoichiometry Adjust Stoichiometry (e.g., Piperidine Excess) side_reaction->modify_stoichiometry Yes change_purification Modify Purification (e.g., Acid Wash, Different Column) purification_issue->change_purification optimize_conditions->tlc_gcms Re-analyze modify_stoichiometry->tlc_gcms Re-analyze change_purification->tlc_gcms Re-analyze

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

potential_signaling_pathway Potential Signaling Pathway Involvement (Hypothetical) compound This compound mao Monoamine Oxidase (MAO) compound->mao Inhibition metabolites Inactive Metabolites mao->metabolites Catalysis monoamines Monoamines (e.g., Dopamine, Serotonin) monoamines->mao Metabolism neuronal_signaling Altered Neuronal Signaling monoamines->neuronal_signaling

Caption: Hypothetical mechanism of action via monoamine oxidase inhibition.

References

Troubleshooting guide for failed click reactions with terminal alkynes.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often referred to as "click chemistry," with terminal alkynes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a failed or low-yield click reaction with my terminal alkyne?

Low yields or reaction failures in CuAAC reactions can typically be attributed to several key factors. The most frequent issues include the inactivation of the copper catalyst, degradation of reagents, suboptimal reaction conditions, the presence of impurities that interfere with the catalyst, and purification losses.[1] The active catalyst, Copper(I), is easily oxidized to the inactive Copper(II) state, which is a primary cause of failure.[1][2] Additionally, side reactions such as the oxidative homocoupling of terminal alkynes (Glaser coupling) can consume starting material and complicate purification.[3][4]

Q2: What are the critical components for a successful Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A successful CuAAC reaction relies on the proper functioning of several key components:

  • An Alkyne and an Azide: These are the two functional groups that will be joined together.[5]

  • A Copper(I) Catalyst: Cu(I) is the active catalytic species. It can be added directly (e.g., CuI, CuBr) or, more commonly, generated in situ from a Copper(II) salt (like CuSO₄) using a reducing agent.[6][7]

  • A Reducing Agent: When using a Cu(II) source, a reducing agent like sodium ascorbate is essential to generate and maintain the active Cu(I) state.[6][8]

  • A Stabilizing Ligand: Ligands are crucial for protecting the Cu(I) catalyst from oxidation and disproportionation, thereby increasing reaction efficiency and rate.[7][9][10] They can also reduce the cytotoxicity of copper in biological applications.[11][12]

  • An Appropriate Solvent: The solvent must be able to dissolve all reactants and be compatible with the reaction chemistry.[13] Common choices include aqueous systems, often with co-solvents like DMSO, t-BuOH, or DMF.[1][13][14]

Q3: How do I choose the right ligand for my reaction?

The choice of ligand depends heavily on the application and solvent system. Ligands stabilize the Cu(I) catalyst and can accelerate the reaction.[11][15]

  • For aqueous or biological applications (in vitro, in vivo), water-soluble and biocompatible ligands like THPTA, BTTAA, and BTTES are recommended.[8][11] THPTA is particularly effective in purely aqueous solutions.[6]

  • For organic synthesis , ligands with high organic solubility, such as TBTA, are excellent choices.[11]

  • The ligand-to-copper ratio is also critical. For bioconjugation, a higher ratio (e.g., 5:1 of THPTA to copper) is often used to protect sensitive biomolecules from oxidation.[1][16]

Q4: What are common side reactions in click chemistry and how can I minimize them?

The most prevalent side reaction is the alkyne homodimerization, known as Glaser coupling, which forms a diyne byproduct.[3] This occurs when Cu(I) is oxidized to Cu(II), which then promotes the oxidative coupling of the terminal alkyne.[3]

To minimize this and other side reactions:

  • Exclude Oxygen: Deoxygenate all solvents and the reaction mixture by bubbling with an inert gas like nitrogen or argon before adding the catalyst.[1][3] Running the reaction under an inert atmosphere is highly recommended.[3]

  • Use a Stabilizing Ligand: Ligands protect the Cu(I) catalyst, reducing its availability to participate in side reactions.[3]

  • Ensure Sufficient Reducing Agent: Maintain an adequate concentration of sodium ascorbate throughout the reaction to keep the copper in the +1 oxidation state.[2]

  • Avoid Azide Reduction: An excess of reducing agent can sometimes lead to the reduction of the azide to an amine. Use the minimum effective concentration to avoid this.[2]

Troubleshooting Guide for Low-Yield Reactions

Q: My reaction shows a very low yield or no product at all. What are the potential causes and how can I resolve this?

A systematic approach is the best way to troubleshoot a failed CuAAC reaction. Several factors could be the cause, ranging from the catalyst and reagents to the reaction conditions.

Below is a workflow to help diagnose the issue.

G start Low / No Product Yield catalyst Problem with Copper Catalyst? start->catalyst reagents Issue with Reactants? catalyst->reagents No inactive_cu Inactive Catalyst (Cu(II)) catalyst->inactive_cu Yes ligand_issue Ligand Issues catalyst->ligand_issue Yes conditions Suboptimal Reaction Conditions? reagents->conditions No solubility Poor Solubility reagents->solubility Yes degradation Reagent Degradation / Purity reagents->degradation Yes stoichiometry Incorrect Stoichiometry reagents->stoichiometry Yes success Successful Conjugation conditions->success No (Re-evaluate experiment) oxygen Oxygen Contamination conditions->oxygen Yes temp_ph Incorrect Temperature or pH conditions->temp_ph Yes interfering Interfering Substances conditions->interfering Yes sol_catalyst Add fresh reducing agent (e.g., sodium ascorbate). Work under an inert atmosphere. Use a direct Cu(I) source (e.g., CuBr). inactive_cu->sol_catalyst sol_ligand Ensure correct ligand-to-copper ratio (e.g., 5:1 for THPTA). Use a ligand appropriate for your solvent (e.g., THPTA for water, TBTA for organic). ligand_issue->sol_ligand sol_catalyst->success sol_ligand->success sol_solubility Change solvent system (e.g., add DMSO, t-BuOH). Ensure reactants are fully dissolved before initiating. solubility->sol_solubility sol_degradation Use fresh, high-purity reagents. Prepare sodium ascorbate solution immediately before use. degradation->sol_degradation sol_stoichiometry Verify concentrations. Try a slight excess (1.1-1.5 eq) of one reactant. stoichiometry->sol_stoichiometry sol_solubility->success sol_degradation->success sol_stoichiometry->success sol_oxygen Degas solvents and reaction mixture (e.g., N2/Ar bubbling). Run under an inert atmosphere. oxygen->sol_oxygen sol_temp_ph Most reactions work at room temp; gentle heating (40°C) may help. Optimal pH is generally 7-8; avoid Tris buffers. temp_ph->sol_temp_ph sol_interfering Purify starting materials. Thiols or other chelating agents can sequester copper. interfering->sol_interfering sol_oxygen->success sol_temp_ph->success sol_interfering->success G start What is your primary application? in_vivo In Vivo / In Vitro (Biological Systems) start->in_vivo Biology organic Organic Synthesis start->organic Chemistry bttaa Use BTTAA or BTTES (Very High Biocompatibility, Very Low Cytotoxicity) in_vivo->bttaa thpta Use THPTA (High Water Solubility, Good for Bioconjugation) in_vivo->thpta aqueous_media Reaction in Aqueous Media? organic->aqueous_media organic_solvent Reaction in Organic Solvent? organic->organic_solvent aqueous_media->thpta Yes bttp Use BTTP (Good for Mixed Solvents) aqueous_media->bttp No (Mixed) tbta Use TBTA (Very High Organic Solubility) organic_solvent->tbta Yes organic_solvent->bttp No (Mixed) G cluster_reactants Reactants cluster_products Product Cu_I Cu(I)-Ligand Cu_acetylide Copper Acetylide Intermediate Cu_I->Cu_acetylide Forms Metallacycle Six-Membered Cu(III) Metallacycle Cu_acetylide->Metallacycle + Azide Cu_triazolide Copper Triazolide Product Complex Metallacycle->Cu_triazolide Ring Contraction Cu_triazolide->Cu_I Protonolysis (Regenerates Catalyst) Triazole 1,4-Disubstituted Triazole Cu_triazolide->Triazole Releases Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_I + Azide Azide (R'-N3)

References

Technical Support Center: Optimization of 1-(But-3-yn-1-yl)piperidine Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of 1-(but-3-yn-1-yl)piperidine. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most efficient method for conjugating this compound?

A1: The most widely used and efficient method for conjugating this compound, which contains a terminal alkyne, is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction is a cornerstone of "click chemistry," known for its high yield, specificity, and compatibility with a wide range of functional groups and solvents, including water.[1][2] The CuAAC reaction specifically forms a stable 1,4-disubstituted 1,2,3-triazole linkage between the alkyne (on the piperidine derivative) and an azide-functionalized molecule.[2][3]

Q2: What are the essential components for a successful CuAAC reaction?

A2: A successful CuAAC reaction requires several key components, as illustrated in the diagram below. These include the alkyne and azide substrates, a source of catalytic Copper(I) ions, a reducing agent to maintain copper in the active Cu(I) state, and often a copper-chelating ligand to stabilize the catalyst and enhance reaction rates.[3][4][5]

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne This compound Product 1,4-Triazole Conjugate Alkyne->Product Azide Azide-containing Molecule (e.g., protein, drug) Azide->Product Cu_Source Copper(II) Source (e.g., CuSO₄) Cu_Source->Product Catalyst Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Product Ligand Ligand (e.g., THPTA, TBTA) Ligand->Product

Key components for the CuAAC conjugation reaction.

Q3: Why is a ligand often required, and which one should I choose?

A3: While not always strictly necessary, a ligand is highly recommended for CuAAC reactions, especially in bioconjugation.[5] Ligands serve several critical functions:

  • Stabilize the Cu(I) oxidation state , protecting it from oxidation to the inactive Cu(II) state.[3]

  • Prevent copper precipitation , keeping the catalyst soluble and active.

  • Accelerate the reaction rate , which is crucial when working with low concentrations of biomolecules.[3]

  • Protect sensitive biomolecules from damage caused by reactive oxygen species (ROS) that can be generated by the Cu(I)/ascorbate system.[4][5]

Commonly used ligands include THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). THPTA is water-soluble and generally preferred for bioconjugations in aqueous buffers.

Troubleshooting Guide

Q4: I am seeing low or no yield of my conjugated product. What are the common causes and solutions?

A4: Low or no product yield is a frequent issue with several potential causes. The troubleshooting flowchart below can help diagnose the problem. Key factors to investigate include the quality of reagents, catalyst activity, and reaction conditions.

Start Problem: Low / No Yield Cause1 Inactive Catalyst? Start->Cause1 Cause2 Reagent Degradation? Cause1->Cause2 No Sol1 Solution: - Use fresh Sodium Ascorbate. - Degas solvents to remove O₂. - Ensure 5:1 Ligand:Cu ratio. Cause1->Sol1 Yes Cause3 Sub-optimal Conditions? Cause2->Cause3 No Sol2 Solution: - Confirm alkyne/azide integrity via NMR/MS. - Use fresh, high-purity reagents. Cause2->Sol2 Yes Cause4 Steric Hindrance? Cause3->Cause4 No Sol3 Solution: - Optimize pH (typically 7-9). - Increase reaction time or temperature. - Add co-solvent (e.g., DMSO) to improve solubility. Cause3->Sol3 Yes Sol4 Solution: - Increase reaction time. - Consider a longer linker on the azide or alkyne. Cause4->Sol4 Yes

Troubleshooting flowchart for low or no product yield.

Q5: My reaction is producing significant side products. What are they and how can I prevent them?

A5: The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne byproduct.[6] This is promoted by oxygen and excess Cu(II). Additionally, the copper/ascorbate system can generate reactive oxygen species (ROS), which may degrade sensitive substrates like proteins by oxidizing residues such as histidine and arginine.[1][4]

Solutions to Minimize Side Products:

  • Maintain Anaerobic Conditions: Thoroughly degas all solvents and buffers (e.g., by sparging with argon or nitrogen) and run the reaction under an inert atmosphere.[6]

  • Use a Reducing Agent: Ensure a sufficient concentration of a reducing agent like sodium ascorbate is present to keep copper in the active Cu(I) state.[3]

  • Employ a Ligand: Use a copper-stabilizing ligand like THPTA to protect the catalyst from oxidation and reduce ROS generation.[4][6]

  • Add a Scavenger: For sensitive protein conjugations, adding aminoguanidine can help capture reactive byproducts from ascorbate oxidation.[4]

Q6: Why is my reaction mixture turning cloudy or forming a precipitate?

A6: Precipitation can occur for several reasons:

  • Poor Reagent Solubility: One or both of your conjugation partners may have limited solubility in the chosen solvent system. This can be common with hydrophobic molecules in aqueous buffers.

  • Catalyst Precipitation: In the absence of a suitable ligand, copper salts can precipitate out of solution, especially in certain buffers (e.g., phosphate buffers).

  • Protein Aggregation: Copper ions can sometimes induce the aggregation and precipitation of proteins.[4]

  • Formation of Insoluble Copper Acetylides: Terminal alkynes can react with Copper(I) to form insoluble copper acetylide complexes, which deactivates the catalyst.[7]

Solutions:

  • Add a Co-solvent: Introduce a water-miscible organic solvent like DMSO or DMF (typically 5-20% v/v) to improve the solubility of hydrophobic reactants.[5]

  • Use a Ligand: A chelating ligand like THPTA is essential to keep the copper catalyst soluble and prevent precipitation.

  • Optimize Reagent Addition: Premix the copper sulfate and ligand before adding them to the solution containing the alkyne and azide. Initiate the reaction last by adding the sodium ascorbate.[4]

Data Presentation & Protocols
Optimization of Reaction Parameters

The following table summarizes typical starting conditions and optimization ranges for the CuAAC conjugation of this compound.

ParameterTypical Starting ConditionOptimization RangeRationale & Notes
Copper(II) Source 100 µM CuSO₄50 - 250 µMHigher concentrations can increase reaction rate but also risk side reactions and protein precipitation.[5]
Ligand (THPTA) 500 µM (5:1 ratio to Cu)5:1 to 10:1 (Ligand:Cu)A 5-fold excess is standard to ensure catalyst stability and protect biomolecules.[5]
Reducing Agent 5 mM Sodium Ascorbate1 - 10 mMMust be in excess. Prepare fresh, as it degrades in solution.[4]
Reactant Ratio 1.5 - 2 equivalents of azide1.1 - 5 equivalentsA slight excess of one reagent can drive the reaction to completion. For bioconjugations, the more accessible reagent is typically in excess.
pH 7.57.0 - 9.0Reaction is often more efficient at slightly basic pH, but stability of the biomolecule is paramount.[1]
Solvent Aqueous Buffer (PBS, HEPES)Buffer + Co-solvent (DMSO, DMF)Co-solvents can be critical for dissolving hydrophobic reactants. Keep below 20% to avoid protein denaturation.[5]
Temperature Room Temperature (20-25°C)4 - 40°CMost reactions proceed well at room temperature. Lower temperatures may be needed for sensitive molecules.
Reaction Time 1 - 4 hours30 minutes - 24 hoursMonitor progress by LC-MS or SDS-PAGE. Extend time for sterically hindered substrates.[6]
General Experimental Protocol (Small Molecule Conjugation)

This protocol describes a general procedure for conjugating this compound with an azide-functionalized small molecule.

cluster_prep 1. Reagent Preparation cluster_mix 2. Reaction Setup cluster_run 3. Reaction & Monitoring cluster_workup 4. Work-up & Purification p1 Prepare stock solutions: - Alkyne & Azide in DMSO - CuSO₄ in H₂O - THPTA in H₂O - Sodium Ascorbate in H₂O (prepare fresh) m1 In a vial, add solvent (e.g., H₂O/tBuOH), alkyne, and azide solutions. p1->m1 m2 In a separate tube, premix CuSO₄ and THPTA solutions. Let stand for 2 min. m1->m2 m3 Add the Cu/Ligand complex to the reaction vial. m2->m3 m4 Initiate the reaction by adding the fresh Sodium Ascorbate solution. m3->m4 r1 Stir the reaction at room temperature under an inert atmosphere (e.g., N₂). m4->r1 r2 Monitor progress by TLC or LC-MS until the limiting reagent is consumed. r1->r2 w1 Quench the reaction (e.g., with EDTA solution to chelate copper). r2->w1 w2 Perform aqueous work-up and extract the product with an organic solvent. w1->w2 w3 Purify the crude product using flash column chromatography. w2->w3

General experimental workflow for CuAAC conjugation.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of your azide-containing molecule in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Assembly:

    • To a reaction vessel, add the desired amount of the azide stock solution.

    • Add 1.2 equivalents of the this compound stock solution.

    • Add the reaction solvent (e.g., a 1:1 mixture of deionized water and t-butanol).

    • In a separate microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA stock solution to achieve final reaction concentrations of 100 µM and 500 µM, respectively. Vortex briefly and let stand for 2 minutes.[5]

    • Add the premixed catalyst/ligand solution to the main reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[5]

  • Reaction and Work-up:

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction's progress using a suitable analytical technique (e.g., LC-MS).

    • Once complete, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel.

References

Addressing stability and degradation issues of 1-(But-3-yn-1-yl)piperidine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(But-3-yn-1-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decrease in the main peak area over time. What could be the cause?

A1: Inconsistent analytical results, such as a diminishing peak area in chromatographic analyses, likely indicate degradation of this compound. This molecule contains two reactive moieties: a tertiary amine within a piperidine ring and a terminal alkyne. Both functional groups are susceptible to degradation under various experimental and storage conditions. It is crucial to assess the stability of the compound under your specific experimental parameters.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the functional groups present, the following degradation pathways are most likely:

  • Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring is susceptible to oxidation. This can lead to the formation of an N-oxide or more complex ring-opened products, especially in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen. Studies on piperidine itself have shown that photo-oxidation can be initiated by hydroxyl radicals, leading to H-abstraction and subsequent degradation.[1][2][3]

  • Reactions of the Terminal Alkyne:

    • Glaser Coupling: In the presence of copper(I) catalysts and an oxidant (like air), terminal alkynes can undergo oxidative homocoupling, known as the Glaser coupling, to form 1,3-diyne dimers.[4][5][6] This is a common side reaction in copper-catalyzed cross-coupling reactions like the Sonogashira coupling.[7][8][9]

    • Acid/Base Instability: The terminal alkyne proton is weakly acidic (pKa ≈ 25-26) and can be abstracted by strong bases, forming an acetylide anion.[10][11][12][13] While this is a key step in many synthetic transformations, unintended deprotonation can lead to side reactions.

    • Polymerization: Terminal alkynes can be prone to polymerization under certain conditions, although this is generally less common than for more activated alkynes.[14]

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light to avoid photolytic degradation.

  • Container: Use a tightly sealed, airtight container to prevent exposure to air and moisture.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Formation of a higher molecular weight impurity, especially during copper-catalyzed reactions (e.g., Sonogashira, Click chemistry). Glaser Coupling: Oxidative homodimerization of the terminal alkyne.1. Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen. 2. Inert Atmosphere: Run the reaction under a strict inert atmosphere (argon or nitrogen). 3. Add a Reducing Agent: In some cases, adding a mild reducing agent can help maintain copper in the Cu(I) state and prevent oxidation. 4. Use Copper-Free Conditions: If possible, explore copper-free Sonogashira coupling protocols.[7][9]
Loss of starting material and formation of polar impurities, especially when exposed to air or oxidizing agents. Oxidation of the Piperidine Ring: Formation of N-oxides or other oxidation products.1. Handle Under Inert Gas: Minimize exposure to air during handling and reaction setup. 2. Avoid Oxidizing Agents: Be mindful of incompatible reagents that may act as oxidants. 3. Purge Solvents: Use solvents that have been purged with an inert gas.
Reaction failure or low yield when using strong bases. Acetylide Formation & Side Reactions: The terminal alkyne is deprotonated, but the resulting acetylide may be unstable or participate in undesired reactions.1. Choice of Base: Use a base that is just strong enough to deprotonate the alkyne without causing side reactions. Ensure the base is anhydrous. 2. Temperature Control: Perform the deprotonation at low temperatures (e.g., -78°C) to improve stability. 3. Immediate Use: Use the generated acetylide immediately in the subsequent reaction step.
Gradual discoloration or change in viscosity of the stored compound. General Degradation/Polymerization: Slow decomposition due to improper storage (exposure to light, heat, or air).1. Verify Storage Conditions: Ensure the compound is stored according to the recommended guidelines (see FAQ Q3). 2. Re-purification: If degradation is suspected, re-purify the compound before use. 3. Quality Control: Perform a quick analytical check (e.g., TLC, NMR) to confirm purity before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish its stability profile.[15][16][17][18][19][20]

1. Objective: To investigate the stability of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.

2. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector or Mass Spectrometer

  • pH meter

  • Photostability chamber

  • Oven

3. Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber as per ICH Q1B guidelines.

5. Analysis:

  • At the end of the exposure period, withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.

6. Data Presentation:

Stress Condition % Degradation Number of Degradants Retention Time(s) of Major Degradants (min)
Unstressed Control
0.1 M HCl, 24h, RT
0.1 M NaOH, 24h, RT
3% H₂O₂, 8h, RT
60°C, 48h (Solid)
60°C, 48h (Solution)
Photolytic (Solid)
Photolytic (Solution)
Protocol 2: Quantification of Degradation by RP-HPLC

1. Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify the purity of this compound and separate it from its potential degradation products.

2. HPLC Parameters (Example Method):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or Mass Spectrometry

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare samples from the forced degradation study (Protocol 1) and a reference standard of this compound.

  • Inject the samples onto the HPLC system.

  • Identify the peak for the intact compound based on the retention time of the reference standard.

  • Peaks other than the main compound are considered degradation products.

  • Calculate the percentage degradation by comparing the peak area of the intact compound in the stressed sample to that in the unstressed control.

    % Degradation = [(Area_control - Area_stressed) / Area_control] * 100

Visualizations

degradation_pathways cluster_piperidine Piperidine Ring Degradation cluster_alkyne Terminal Alkyne Degradation parent This compound n_oxide N-Oxide parent->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products parent->ring_opened Further Oxidation dimer 1,3-Diyne Dimer (Glaser Product) parent->dimer [Cu(I)], O₂ polymer Polymer parent->polymer Polymerization Conditions parent2 This compound experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal Stress (60°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc RP-HPLC Analysis neutralize->hplc data Quantify Degradation & Identify Degradants hplc->data

References

How to increase the solubility of 1-(But-3-yn-1-yl)piperidine for aqueous reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(But-3-yn-1-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and increasing the aqueous solubility of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a consideration?

This compound, with the chemical formula C9H15N, is a heterocyclic organic compound.[1][2][3] Its structure, containing a piperidine ring and a butynyl chain, confers a degree of hydrophobicity, which can limit its solubility in aqueous solutions. For many biological and chemical reactions, such as high-throughput screening, cell-based assays, and formulation development, achieving a sufficient concentration in an aqueous medium is critical for obtaining reliable and reproducible results.

Q2: What are the primary methods to increase the aqueous solubility of this compound?

There are three main strategies to enhance the solubility of this compound in aqueous media:

  • pH Adjustment: As a piperidine derivative, the molecule is basic due to the lone pair of electrons on the nitrogen atom.[4] Lowering the pH of the solution will protonate the piperidine nitrogen, forming a more polar and water-soluble ammonium salt.[5][6][]

  • Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[8][9][10] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[][11]

  • Complexation with Solubilizing Agents:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate the nonpolar butynylpiperidine portion of the molecule, forming an inclusion complex with enhanced aqueous solubility.[11][]

    • Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[14] The hydrophobic core of these micelles can entrap insoluble compounds, thereby increasing their apparent solubility in the bulk aqueous phase.[15]

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous buffer.

  • Initial Check: Confirm the purity of your compound and the composition of your aqueous buffer. Impurities can sometimes affect solubility.

  • Solution 1: pH Adjustment

    • Action: Gradually add a dilute acidic solution (e.g., 0.1 M HCl) to your aqueous buffer containing the compound while stirring. Monitor the pH and observe for dissolution.

    • Rationale: The piperidine nitrogen will become protonated at a lower pH, forming a more soluble salt.[5] Many basic piperidine derivatives show significantly increased solubility at acidic pH.[16]

  • Solution 2: Co-solvent Addition

    • Action: First, dissolve the this compound in a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol. Then, add this stock solution dropwise to your aqueous buffer with vigorous stirring.

    • Caution: Be mindful of the final co-solvent concentration in your experiment, as high concentrations can be toxic to cells or interfere with assays. A final concentration of <1% DMSO is generally recommended.[16]

Issue: My compound dissolves in a co-solvent but precipitates when diluted into the aqueous buffer.

This is a common problem known as "precipitation upon dilution."

  • Solution 1: Optimize Co-solvent Concentration

    • Action: Determine the maximum tolerable co-solvent concentration for your specific experiment and try to perform the dilution to stay within this limit.

  • Solution 2: Use of Surfactants

    • Action: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) into your aqueous buffer before adding the compound stock solution.

    • Rationale: The surfactant can help to keep the compound in solution by forming micelles.[16]

  • Solution 3: Complexation with Cyclodextrins

    • Action: Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer first, and then add your compound.

    • Rationale: The cyclodextrin will form an inclusion complex with the compound, enhancing its solubility.[17]

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on how different methods can enhance the solubility of piperidine-containing compounds. The exact values for this compound may vary and should be determined experimentally.

Table 1: Effect of pH on the Solubility of a Representative Piperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.1
Phosphate-Buffered Saline (PBS)7.4< 0.1
0.1 M Hydrochloric Acid (HCl)1.0> 10

Data is representative for poorly soluble basic compounds and illustrates the principle.

Table 2: Solubility Enhancement Using a Co-solvent (DMSO)

Solvent SystemFinal Co-solvent % (v/v)Approximate Solubility (mg/mL)
Aqueous Buffer0%< 0.1
Aqueous Buffer with DMSO1%0.5 - 2
Aqueous Buffer with DMSO5%5 - 15

Solubility typically increases with a higher fraction of the organic co-solvent.[18]

Table 3: Solubility Enhancement with β-Cyclodextrin Derivatives

CompoundSolubilizing AgentMolar Ratio (Drug:CD)Solubility Increase (Fold)
Piperine (model compound)Hydroxypropyl-β-cyclodextrin1:1~50
Piperine (model compound)Sulfobutyl ether-β-cyclodextrin1:1~100

Data adapted from studies on piperine, a compound also containing a piperidine moiety, to illustrate the potential of cyclodextrins.[19]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation: Prepare a stock solution of 0.1 M HCl.

  • Dispersion: Add a known amount of this compound to your desired aqueous buffer to create a suspension.

  • Titration: While stirring vigorously, add the 0.1 M HCl solution dropwise to the suspension.

  • Observation: Monitor the pH of the solution continuously. Observe for the point at which the solid material completely dissolves.

  • Finalization: Record the final pH and the total volume to calculate the final concentration. If necessary, adjust the pH back to a desired experimental value, keeping in mind that the compound may precipitate again.

Protocol 2: Solubility Enhancement Using a Co-solvent
  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mg/mL). Ensure the compound is fully dissolved.

  • Serial Dilution (Optional): If necessary, perform an intermediate dilution of the DMSO stock solution in the aqueous buffer.

  • Final Dilution: Add the required volume of the stock solution to your final aqueous buffer with vigorous stirring or vortexing. Ensure the final DMSO concentration is compatible with your experimental system (typically <1%).

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
  • Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer at the desired concentration (e.g., 1-5% w/v).

  • Compound Addition: Add the this compound to the cyclodextrin solution.

  • Equilibration: Stir or shake the mixture at a constant temperature for a period of 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Filtration: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizations

G Workflow for Solubility Enhancement cluster_0 Initial Assessment cluster_1 Primary Methods cluster_2 Outcome A Poor Solubility of This compound B pH Adjustment (Acidification) A->B Protonate Amine C Co-solvent Addition (e.g., DMSO) A->C Increase Polarity of Solvent D Complexation (e.g., Cyclodextrin) A->D Encapsulate Hydrophobic Moiety E Soluble Compound in Aqueous Medium B->E C->E D->E

Caption: A flowchart illustrating the primary strategies to increase the aqueous solubility of this compound.

G Mechanism of Cyclodextrin Solubilization cluster_0 Components cluster_1 Inclusion Complex Formation A This compound (Hydrophobic) D Soluble Inclusion Complex (Hydrophilic Exterior) A->D Encapsulation B Cyclodextrin B->D Forms Complex C Water (Aqueous Phase) C->D Solvates Exterior

Caption: Diagram showing the encapsulation of a hydrophobic molecule by a cyclodextrin to form a water-soluble inclusion complex.

References

Preventing unwanted isomerization of the alkyne in 1-(But-3-yn-1-yl)piperidine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(But-3-yn-1-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this terminal alkyne.

Troubleshooting Guide: Unwanted Isomerization

Unwanted isomerization of the terminal alkyne in this compound to its more thermodynamically stable internal alkyne isomers (e.g., 1-(but-2-yn-1-yl)piperidine) is a common issue. This guide provides troubleshooting steps to identify and mitigate this problem.

Symptom Possible Cause Recommended Action
Appearance of new signals in ¹H or ¹³C NMR spectra, disappearance or reduction of the terminal alkyne proton signal (~2.0-2.5 ppm). Base-Catalyzed Isomerization: Exposure to strong bases (e.g., NaNH₂, LDA, KOtBu) can deprotonate the terminal alkyne, initiating isomerization.[1][2] The piperidine nitrogen itself is basic and could potentially contribute under certain conditions, though it is generally not strong enough to cause rapid isomerization on its own.- Use Mild Bases: If a base is required for your reaction, choose a non-nucleophilic, sterically hindered weak base like triethylamine (TEA) or diisopropylethylamine (DIPEA). - Control Stoichiometry: Use the minimum effective amount of base. - Low Temperature: Perform reactions at the lowest possible temperature to minimize the rate of isomerization.[3]
Inconsistent reaction yields or formation of unexpected byproducts. Thermal Isomerization: Prolonged exposure to high temperatures can provide the activation energy for isomerization, even in the absence of a strong base.- Maintain Low Reaction Temperatures: Whenever possible, run reactions at or below room temperature. - Minimize Reaction Time: Monitor the reaction progress closely and work it up as soon as it is complete.
Gradual appearance of impurities in a stored sample. Improper Storage Conditions: Long-term storage at room temperature, exposure to light, or in the presence of basic impurities on glassware can lead to slow isomerization.- Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric components. - Low Temperature: For long-term storage, keep the compound in a freezer (-20°C). - Acid-Washed Glassware: Use acid-washed glassware to neutralize any basic residues.
Broadening or shifting of peaks in analytical data (e.g., GC-MS, HPLC). Presence of Catalytic Impurities: Trace amounts of transition metals or other catalytic species can promote isomerization.- Purify Starting Materials: Ensure all starting materials and reagents are of high purity. - Use of Chelators: In some cases, adding a chelating agent like EDTA can sequester metal ion impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of alkyne isomerization?

A1: The isomerization of a terminal alkyne to an internal alkyne typically proceeds through a base-catalyzed mechanism. A strong base abstracts the acidic terminal alkyne proton to form an acetylide anion. This anion is in equilibrium with an allene intermediate through a series of proton transfers. Ultimately, this leads to the formation of the more thermodynamically stable internal alkyne.[1][2]

Q2: How can I detect if my sample of this compound has isomerized?

A2: Several analytical techniques can be used:

  • ¹H NMR Spectroscopy: Look for the disappearance or decrease in the integration of the terminal alkyne proton signal, which typically appears as a triplet around δ 2.0-2.5 ppm. The appearance of new signals, such as a methyl group singlet or doublet for the internal alkyne isomer, is also indicative of isomerization.

  • ¹³C NMR Spectroscopy: The terminal alkyne carbons have characteristic shifts (typically ~68 ppm for the protonated carbon and ~83 ppm for the quaternary carbon). Isomerization will cause these signals to disappear and new signals for the internal alkyne carbons to appear.

  • Infrared (IR) Spectroscopy: The C-H stretch of the terminal alkyne gives a sharp, characteristic peak around 3300 cm⁻¹. The C≡C triple bond stretch for a terminal alkyne appears around 2100-2140 cm⁻¹. Disappearance or weakening of these peaks suggests isomerization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Isomers will have the same mass but may have different retention times, allowing for their separation and identification.

Q3: Is this compound stable in common organic solvents?

A3: this compound is expected to be stable in common aprotic organic solvents such as THF, dichloromethane, and toluene under neutral conditions. However, prolonged storage in protic solvents, especially in the presence of base, may facilitate isomerization. For reactions, it is always best to use dry, aprotic solvents if isomerization is a concern.

Q4: Can the piperidine nitrogen in the molecule cause self-isomerization?

A4: The piperidine moiety is a secondary amine and is basic. However, it is generally not a strong enough base to cause rapid isomerization of the terminal alkyne on its own, especially at room temperature. The risk of self-catalyzed isomerization increases with higher temperatures.

Experimental Protocols

Protocol 1: Quantitative Analysis of Isomerization by ¹H NMR (qNMR)

This protocol describes how to quantify the percentage of isomerized alkyne in a sample of this compound using quantitative ¹H NMR (qNMR).

Materials:

  • Sample of this compound (potentially containing isomers)

  • High-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene or maleic anhydride)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the internal standard into a volumetric flask.

    • Dissolve the internal standard in the deuterated solvent.

    • Accurately weigh a known amount of the this compound sample and add it to the volumetric flask.

    • Fill the flask to the mark with the deuterated solvent and mix thoroughly.

    • Transfer an appropriate amount of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. For quantitative results, ensure the following parameters are set correctly:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). A d1 of 30-60 seconds is often sufficient.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with a zero-filling and a small line-broadening factor.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signal for the terminal alkyne proton of this compound (e.g., triplet at ~2.2 ppm, 1H).

    • Integrate a characteristic signal of the internal alkyne isomer (e.g., methyl singlet or doublet at ~1.8 ppm, 3H).

    • Integrate a known signal from the internal standard.

    • Calculate the molar ratio of the terminal alkyne to the internal alkyne isomer.

    • The percentage of isomerization can be calculated as: % Isomerization = [moles of internal alkyne / (moles of terminal alkyne + moles of internal alkyne)] * 100

Visualizations

Isomerization_Pathway Terminal_Alkyne This compound Allene_Intermediate Allene Intermediate Terminal_Alkyne->Allene_Intermediate Base (e.g., KOtBu) -H⁺ Internal_Alkyne Internal Alkyne Isomer Internal_Alkyne->Allene_Intermediate Base -H⁺ Allene_Intermediate->Terminal_Alkyne +H⁺ Allene_Intermediate->Internal_Alkyne +H⁺

Caption: Base-catalyzed isomerization pathway of a terminal alkyne.

Troubleshooting_Workflow Start Unwanted Isomerization Detected Check_Base Strong Base Used? Start->Check_Base Check_Temp High Temperature Used? Check_Base->Check_Temp No Solution_Base Use Mild Base (e.g., TEA) Lower Reaction Temperature Check_Base->Solution_Base Yes Check_Storage Improper Storage? Check_Temp->Check_Storage No Solution_Temp Reduce Reaction Temperature Minimize Reaction Time Check_Temp->Solution_Temp Yes Solution_Storage Store at Low Temperature Under Inert Atmosphere Check_Storage->Solution_Storage Yes End Isomerization Minimized Check_Storage->End No Solution_Base->End Solution_Temp->End Solution_Storage->End

Caption: Troubleshooting workflow for preventing alkyne isomerization.

References

Alternative catalysts for azide-alkyne cycloadditions involving 1-(But-3-yn-1-yl)piperidine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive technical support for employing alternative catalysts in azide-alkyne cycloaddition reactions, with a specific focus on substrates like 1-(But-3-yn-1-yl)piperidine . Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate your research and development endeavors.

Troubleshooting Guides

This section addresses common issues you may encounter when using alternative catalysts for azide-alkyne cycloadditions.

Issue 1: Low or No Product Yield in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Q: I am attempting a RuAAC reaction with an N-alkynylated amine, similar to this compound, and observing poor conversion to the 1,5-disubstituted triazole. What are the likely causes and how can I improve the yield?

A: Low yields in RuAAC reactions, especially with basic amine-containing substrates, can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Catalyst Choice and Activity:

    • Catalyst Selection: Pentamethylcyclopentadienyl (Cp) ruthenium complexes, such as [CpRuCl(COD)] or [Cp*RuCl(PPh₃)₂], are highly effective for RuAAC.[1][2][3] Ensure you are using a suitable catalyst for your substrate.

    • Catalyst Loading: While some reactions proceed with as little as 1 mol% of the catalyst, substrates that are poor ligands or sterically hindered may require a higher catalyst loading, up to 5-10 mol%.[4]

    • Catalyst Integrity: Ruthenium catalysts can be sensitive to air and moisture. Ensure your catalyst is stored under an inert atmosphere and handled using appropriate techniques (e.g., in a glovebox or under a stream of argon).

  • Reaction Conditions:

    • Solvent: Non-protic solvents are generally preferred for RuAAC.[5] Aromatic solvents like benzene and toluene, or ethers such as THF and dioxane, are commonly used.[5] Protic solvents can lead to low yields and byproduct formation.[5]

    • Temperature: While many RuAAC reactions can be performed at room temperature, particularly with highly reactive catalysts like [Cp*RuCl(COD)], heating (e.g., to 40-80 °C) can significantly increase the reaction rate and improve yields for less reactive substrates.[1][5]

    • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[6]

  • Substrate-Specific Issues:

    • Coordination of Basic Amines: The tertiary amine in this compound can coordinate to the ruthenium center, potentially inhibiting catalysis. The use of a slightly larger excess of the alkyne or a higher catalyst loading may be necessary to overcome this.

    • Steric Hindrance: Bulky groups on either the azide or the alkyne can slow down the reaction. Extended reaction times or elevated temperatures may be required.

dot

troubleshooting_RuAAC start Low Yield in RuAAC catalyst Check Catalyst start->catalyst conditions Optimize Conditions start->conditions substrate Assess Substrate start->substrate node_catalyst_choice Use CpRuCl(COD) or CpRuCl(PPh3)2 catalyst->node_catalyst_choice node_catalyst_loading Increase catalyst loading (2-5 mol%) catalyst->node_catalyst_loading node_catalyst_integrity Ensure handling under inert atmosphere catalyst->node_catalyst_integrity node_solvent Use non-protic solvent (e.g., Toluene, THF) conditions->node_solvent node_temp Increase temperature (40-80 °C) conditions->node_temp node_atmosphere Degas solvent and use inert gas conditions->node_atmosphere node_amine_coord Consider higher alkyne excess for basic amines substrate->node_amine_coord node_steric Extend reaction time for bulky substrates substrate->node_steric solution Successful Reaction node_catalyst_integrity->solution node_atmosphere->solution node_steric->solution spaac_kinetics start Slow SPAAC Reaction cyclooctyne Evaluate Cyclooctyne start->cyclooctyne conditions Adjust Conditions start->conditions concentration Increase Concentration start->concentration node_reactivity Use more strained cyclooctyne (e.g., BCN, DIBAC) cyclooctyne->node_reactivity node_stability Balance reactivity with stability requirements cyclooctyne->node_stability node_solvent Add organic co-solvent (e.g., DMSO) conditions->node_solvent node_temp Increase temperature (if substrates are stable) conditions->node_temp node_ph Maintain pH between 7.0 and 9.0 conditions->node_ph node_excess Use excess of one reagent (e.g., 10-20x cyclooctyne) concentration->node_excess solution Faster Reaction Rate node_stability->solution node_ph->solution node_excess->solution regioisomers cluster_0 CuAAC cluster_1 RuAAC Cu_reagents R1-N3 + R2-C≡CH + Cu(I) Cu_product 1,4-disubstituted triazole Cu_reagents->Cu_product Ru_reagents R1-N3 + R2-C≡CH + [Cp*RuCl] Ru_product 1,5-disubstituted triazole Ru_reagents->Ru_product

References

Technical Support Center: Scaling Up the Synthesis of 1-(But-3-yn-1-yl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(But-3-yn-1-yl)piperidine for bulk quantities. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is the N-alkylation of piperidine with a 4-halobutyne, such as 4-bromo-1-butyne or 4-chloro-1-butyne, in the presence of a base. This is a standard SN2 reaction that is well-suited for industrial production.

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: Key parameters to control include reaction temperature, the rate of addition of the alkylating agent, stirring efficiency, and moisture content.[1] Exothermic reactions are possible, and poor temperature control can lead to side reactions and impurities. Anhydrous conditions are crucial to prevent unwanted side reactions.

Q3: What are the primary safety concerns when handling the reagents for this synthesis on a large scale?

A3: Piperidine is a flammable and corrosive liquid.[2][3] 4-Halobutynes can be toxic and lachrymatory. It is essential to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and take precautions against static discharge.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of the starting materials and the formation of the product.

Q5: What is the expected yield for this reaction on a large scale?

A5: Yields can vary depending on the specific conditions, but a well-optimized process can be expected to achieve yields in the range of 70-90%.

Troubleshooting Guides

Issue 1: Low or Incomplete Conversion

Q: My reaction is sluggish, and a significant amount of piperidine remains unreacted. What could be the cause, and how can I resolve it?

A: This is a common issue in N-alkylation reactions and can be attributed to several factors:

  • Insufficient Base: The reaction generates a hydrohalic acid (HBr or HCl) byproduct, which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure at least a stoichiometric amount of a suitable base is used to neutralize the acid formed. For large-scale synthesis, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred due to their low cost and ease of removal.

  • Poor Leaving Group: If you are using a 4-halobutyne with a less reactive leaving group (e.g., chloride), the reaction rate may be slow.

    • Solution: Consider switching to a more reactive alkylating agent, such as 4-bromo-1-butyne or even 4-iodo-1-butyne, to increase the reaction rate.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. A temperature range of 50-80 °C is a typical starting point for optimization.

Issue 2: Formation of Side Products

Q: I am observing significant impurities in my crude product. What are the likely side reactions, and how can I minimize them?

A: The most common side reaction in this synthesis is overalkylation, leading to the formation of a quaternary ammonium salt.

  • Overalkylation: The product, this compound, can react with another molecule of the alkylating agent to form a quaternary ammonium salt. This is more likely if there is a high local concentration of the alkylating agent.

    • Solution:

      • Slow Addition: Add the 4-halobutyne to the reaction mixture slowly and sub-surface to maintain a low concentration of the alkylating agent throughout the reaction.

      • Stoichiometry Control: Use a slight excess of piperidine relative to the alkylating agent to ensure the alkylating agent is consumed before significant overalkylation can occur.

  • Elimination Reactions: Under strongly basic conditions and at elevated temperatures, elimination reactions of the 4-halobutyne can occur, leading to the formation of butadiyne.

    • Solution: Use a milder base if possible and avoid excessively high reaction temperatures.

Issue 3: Difficulties in Product Purification

Q: I am struggling to obtain a pure product after the reaction. What are the recommended purification methods for bulk quantities?

A: Purifying tertiary amines on a large scale can be challenging. Here are some recommended methods:

  • Extraction: After the reaction, the product can be extracted into an organic solvent. Washing the organic layer with water or brine can help remove inorganic salts and water-soluble impurities.

  • Distillation: If the product is thermally stable, vacuum distillation is an effective method for purification on a large scale. This will separate the product from non-volatile impurities and any remaining starting materials with different boiling points.

  • Crystallization of a Salt: The product can be converted to a salt (e.g., hydrochloride or tartrate) which can then be purified by crystallization. The pure salt can then be neutralized to give the free base.

Experimental Protocols

Protocol 1: N-Alkylation of Piperidine with 4-Bromo-1-butyne

This protocol describes a general procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (molar eq.)
Piperidine85.150.8621.2
4-Bromo-1-butyne132.991.431.0
Potassium Carbonate138.21-1.5
Acetonitrile41.050.786-

Procedure:

  • To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add piperidine and acetonitrile.

  • Add potassium carbonate to the mixture with stirring.

  • Slowly add 4-bromo-1-butyne to the suspension via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours, or until reaction completion is confirmed by GC or TLC.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by vacuum distillation.

Characterization Data (Expected)
AnalysisData
¹H NMR (CDCl₃)δ ~2.90-2.70 (m, 4H), 2.50-2.30 (m, 4H), 2.25 (td, J = 2.7, 7.0 Hz, 2H), 1.98 (t, J = 2.7 Hz, 1H), 1.65-1.55 (m, 4H), 1.50-1.40 (m, 2H)
¹³C NMR (CDCl₃)δ ~82.5, 69.0, 56.0, 54.5, 26.0, 24.5, 16.0
Boiling Point Expected to be in the range of 180-190 °C at atmospheric pressure.

Visualizations

experimental_workflow reagents Piperidine, K₂CO₃, Acetonitrile addition Slow addition of 4-Bromo-1-butyne reagents->addition Charge Reactor reaction Reaction at 60-70°C (4-6 hours) addition->reaction filtration Filtration reaction->filtration Cool to RT concentration Concentration filtration->concentration purification Vacuum Distillation concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction q1 Check Base Stoichiometry start->q1 a1_yes Sufficient Base q1->a1_yes Yes a1_no Insufficient Base q1->a1_no No q2 Check Alkylating Agent a1_yes->q2 sol1 Add more base a1_no->sol1 sol1->q1 a2_cl Alkyl Chloride q2->a2_cl Chloride a2_br Alkyl Bromide/Iodide q2->a2_br Bromide/Iodide sol2 Switch to Bromide or Iodide a2_cl->sol2 q3 Check Temperature a2_br->q3 sol2->q2 a3_low Too Low q3->a3_low Low a3_ok Optimized q3->a3_ok OK sol3 Increase Temperature a3_low->sol3 end Reaction Optimized a3_ok->end sol3->q3

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-(But-3-yn-1-yl)piperidine and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-(But-3-yn-1-yl)piperidine with other common terminal alkynes in three key synthetic transformations: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and hydroamination. This document summarizes the underlying principles governing alkyne reactivity, presents available experimental data, and provides detailed protocols for comparative analysis.

Introduction to Terminal Alkyne Reactivity

Terminal alkynes are versatile building blocks in organic synthesis due to the presence of a reactive C-C triple bond and an acidic terminal proton. Their reactivity is primarily influenced by electronic effects, steric hindrance, and the ability of substituents to coordinate to metal catalysts. Electron-withdrawing groups generally increase the acidity of the terminal proton, which can facilitate reactions such as the Sonogashira coupling and CuAAC. Conversely, bulky substituents can hinder the approach of reagents and catalysts, thereby decreasing reaction rates.

This compound, featuring a tertiary amine, introduces a basic and potentially coordinating group in proximity to the alkyne. This structural feature can influence its reactivity in metal-catalyzed reactions, either by coordinating to the metal center and altering its catalytic activity or by influencing the electronic properties of the alkyne.

Comparative Reactivity in Key Transformations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a cornerstone of "click chemistry," is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles.[1][2] Studies have shown that while there are often only modest differences in reactivity among various terminal alkynes under standard conditions, certain electronic factors can play a role.[3]

General Reactivity Trends:

  • Electronic Effects: Electronically activated alkynes, such as propiolamides, tend to be slightly more reactive than simple alkyl or aryl alkynes.[3] This is attributed to the polarization of the alkyne bond, making it more susceptible to nucleophilic attack by the copper acetylide intermediate.

  • Coordinating Groups: Alkynes bearing coordinating groups, like 2-ethynylpyridine, can exhibit enhanced reactivity, potentially by facilitating the formation of the active copper catalyst.[4]

Expected Reactivity of this compound: The piperidine nitrogen in this compound could potentially coordinate to the copper catalyst. This interaction could either accelerate the reaction by increasing the local concentration of the catalyst around the alkyne or inhibit it by forming a stable, less reactive complex. Experimental validation is necessary to determine the precise effect.

Table 1: Relative Reactivity of Selected Terminal Alkynes in CuAAC (Qualitative)

AlkyneSubstituent TypeExpected Relative Reactivity
PhenylacetyleneArylModerate
1-OctyneAlkylModerate
Propargyl AlcoholPropargylic AlcoholGood
Methyl PropiolateElectron-deficientHigh[4]
2-EthynylpyridineCoordinating GroupHigh[4]
This compound Aminoalkyne Moderate to High (Hypothesized)
Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6] The reaction rate is sensitive to both electronic and steric factors of the reacting partners.[7]

General Reactivity Trends:

  • Electronic Effects: Electron-rich alkynes generally react faster. For the aryl halide, electron-withdrawing groups enhance the rate of oxidative addition to the palladium center, a key step in the catalytic cycle.[8]

  • Steric Effects: Steric hindrance on both the alkyne and the aryl halide can significantly decrease the reaction rate.[7][9] Bulky phosphine ligands on the palladium catalyst can also influence the reaction outcome.[5]

Expected Reactivity of this compound: The electron-donating nature of the alkylpiperidine group is expected to make the alkyne electronically favorable for the Sonogashira coupling. However, the piperidine moiety could also act as a ligand for the palladium or copper catalyst, which might influence the reaction kinetics.

Table 2: Factors Influencing Sonogashira Coupling Rates

FactorEffect on Rate
Alkyne Electronics Electron-donating groups increase reactivity
Aryl Halide Electronics Electron-withdrawing groups increase reactivity
Steric Hindrance (Alkyne/Aryl Halide) Increased hindrance decreases reactivity
Leaving Group (Aryl Halide) I > Br > Cl
Hydroamination

Hydroamination involves the addition of an N-H bond across a C-C multiple bond. For terminal alkynes, the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a critical aspect and is influenced by the catalyst and the substrates.[10]

General Reactivity Trends:

  • Regioselectivity: The addition of an amine to a terminal alkyne can yield either the Markovnikov product (enamine or imine after tautomerization) or the anti-Markovnikov product (enamine). The outcome is highly dependent on the catalytic system used. For instance, some lanthanide catalysts favor anti-Markovnikov addition with sterically demanding amines.[11]

  • Electronic and Steric Effects: The electronic nature of the alkyne and the amine can influence the reaction rate. Electron-donating groups on the amine can increase its nucleophilicity. Steric bulk on both the alkyne and the amine can affect the regioselectivity and reaction rate.

Expected Reactivity of this compound: In the context of intermolecular hydroamination with a primary or secondary amine, this compound would serve as the alkyne component. The piperidine group's steric bulk is not directly on the alkyne, so its primary influence would be electronic. In intramolecular hydroamination, the piperidine nitrogen is already present. The reactivity in intermolecular reactions will depend on the specific amine and catalyst used. For copper-catalyzed hydroamination, terminal aliphatic alkynes have been shown to participate in reductive hydroamination to yield linear tertiary amines (anti-Markovnikov).[12]

Experimental Protocols

To quantitatively compare the reactivity of this compound with other terminal alkynes, a series of competition experiments or parallel reactions monitored over time should be performed. Below are general protocols that can be adapted for this purpose.

Protocol 1: Comparative CuAAC Reactivity Study

Objective: To determine the relative reaction rates of different terminal alkynes in a copper-catalyzed azide-alkyne cycloaddition reaction.

Materials:

  • Terminal alkynes (e.g., this compound, phenylacetylene, 1-octyne, propargyl alcohol)

  • Benzyl azide (or another suitable azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., t-butanol/water 1:1)

  • Internal standard (for GC or HPLC analysis)

Procedure:

  • Prepare stock solutions of each terminal alkyne (e.g., 0.1 M in the reaction solvent).

  • Prepare a stock solution of benzyl azide (e.g., 0.1 M in the reaction solvent).

  • Prepare a stock solution of CuSO₄·5H₂O (e.g., 10 mM in water).

  • Prepare a stock solution of sodium ascorbate (e.g., 100 mM in water, freshly prepared).

  • Prepare a stock solution of THPTA (e.g., 50 mM in water).

  • In separate reaction vials, add the alkyne stock solution (1.0 equiv.), benzyl azide stock solution (1.0 equiv.), and the internal standard.

  • Add the THPTA solution (5.0 equiv. relative to copper) to each vial.

  • Initiate the reactions by adding the CuSO₄ solution (0.01 equiv.) followed by the sodium ascorbate solution (0.1 equiv.).

  • Stir the reactions at room temperature.

  • At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction, quench with a solution of EDTA, and analyze by GC, HPLC, or NMR to determine the conversion to the triazole product.

  • Plot the concentration of the product versus time for each alkyne to compare their reaction rates.

Protocol 2: Comparative Sonogashira Coupling Reactivity Study

Objective: To compare the reaction yields of different terminal alkynes in a Sonogashira coupling reaction under standardized conditions.

Materials:

  • Terminal alkynes (e.g., this compound, phenylacetylene, 1-octyne)

  • Aryl halide (e.g., iodobenzene)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Internal standard

Procedure:

  • Set up a series of Schlenk flasks under an inert atmosphere (e.g., argon or nitrogen).

  • To each flask, add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), CuI (e.g., 1 mol%), and the aryl halide (1.0 equiv.).

  • Add the anhydrous solvent and the amine base.

  • To each flask, add a different terminal alkyne (1.1 equiv.) and the internal standard.

  • Stir the reactions at room temperature or a specified elevated temperature.

  • Monitor the reactions by TLC or by taking aliquots at specific time points for GC or HPLC analysis.

  • After a set reaction time (e.g., 2 hours), quench the reactions with saturated aqueous ammonium chloride.

  • Extract the products with an organic solvent, dry the organic layer, and concentrate.

  • Determine the yield of the coupled product for each alkyne using the internal standard.

Protocol 3: Comparative Hydroamination Reactivity Study

Objective: To evaluate the reactivity and regioselectivity of different terminal alkynes in a copper-catalyzed hydroamination reaction.

Materials:

  • Terminal alkynes (e.g., this compound, 1-octyne, phenylacetylene)

  • Amine (e.g., morpholine or aniline)

  • Copper(I) catalyst (e.g., CuI or a Cu-NHC complex)

  • Solvent (e.g., toluene or dioxane)

  • Internal standard

Procedure:

  • In a series of pressure tubes, add the copper catalyst (e.g., 5 mol%).

  • To each tube, add the amine (1.0 equiv.), a different terminal alkyne (1.2 equiv.), the solvent, and the internal standard.

  • Seal the tubes and heat the reactions to a specified temperature (e.g., 100 °C).

  • After a set reaction time (e.g., 24 hours), cool the reactions to room temperature.

  • Analyze the reaction mixtures by GC-MS or NMR to determine the conversion and the ratio of Markovnikov to anti-Markovnikov products.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the comparative reactivity studies.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_alkynes Prepare Alkyne Stock Solutions mix Mix Alkyne, Azide, THPTA, & Standard prep_alkynes->mix prep_azide Prepare Azide Stock Solution prep_azide->mix prep_catalyst Prepare Catalyst & Reagent Solutions (CuSO4, NaAsc, THPTA) initiate Initiate with CuSO4 & Sodium Ascorbate prep_catalyst->initiate mix->initiate react Stir at RT initiate->react aliquot Take Aliquots at Time Points react->aliquot quench Quench with EDTA aliquot->quench analyze Analyze by GC/HPLC/NMR quench->analyze plot Plot Conversion vs. Time analyze->plot

Caption: Experimental workflow for comparative CuAAC reactivity.

Sonogashira_Workflow cluster_setup Setup (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis add_reagents Add Pd catalyst, CuI, Aryl Halide, Solvent, Base add_alkyne Add Terminal Alkyne & Standard add_reagents->add_alkyne stir Stir at RT or Heat add_alkyne->stir monitor Monitor by TLC/GC stir->monitor workup Aqueous Workup monitor->workup analyze Determine Yield by GC/HPLC/NMR workup->analyze

Caption: Experimental workflow for comparative Sonogashira coupling.

Signaling Pathway Context

Alkynes are often incorporated into molecules designed to interact with biological systems. For instance, a molecule containing an alkyne handle can be used to "click" onto a fluorescent probe or an affinity tag to study its interaction with a target protein in a signaling pathway.

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates LabeledLigand Labeled Ligand-Receptor Complex Receptor->LabeledLigand Ligand Ligand (with Alkyne) Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression ClickProbe Azide Probe (e.g., Fluorescent) ClickProbe->LabeledLigand CuAAC

Caption: Visualization of a signaling pathway probed by an alkyne-modified ligand.

Conclusion

The reactivity of this compound in common synthetic transformations is governed by a combination of electronic and potential catalyst-coordinating effects of the piperidine moiety. While general principles suggest it should be a competent substrate, particularly in Sonogashira couplings, its precise reactivity relative to other terminal alkynes requires empirical determination. The provided protocols offer a framework for conducting such comparative studies, which are essential for optimizing reaction conditions and for the rational design of synthetic routes in drug discovery and development.

References

A Comparative Guide to the Validation of 1-(But-3-yn-1-yl)piperidine as a Novel Bioorthogonal Chemical Reporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 1-(but-3-yn-1-yl)piperidine as a potential bioorthogonal chemical reporter. As a novel candidate, direct experimental validation data is not yet prevalent in peer-reviewed literature. Therefore, this document outlines the necessary experimental comparisons against established bioorthogonal reporters and presents detailed protocols for its rigorous evaluation.

Introduction to Bioorthogonal Chemistry and the Candidate Reporter

Bioorthogonal chemistry encompasses chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] These reactions typically involve a "chemical reporter," a molecule bearing a unique functional group, and a labeled probe that reacts specifically with it.[2] An ideal reporter is non-toxic, stable, and does not perturb the biological system under study.[3]

The primary bioorthogonal reaction for terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click" reaction.[4] However, the copper catalyst can exhibit cytotoxicity, which has led to the development of copper-free alternatives like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6]

Candidate Reporter: this compound

This molecule contains a terminal alkyne group, making it a candidate for azide-alkyne cycloaddition reactions. The piperidine moiety is a saturated heterocycle present in numerous natural products and pharmaceuticals. Its impact on the molecule's utility as a bioorthogonal reporter, particularly concerning cell permeability, cytotoxicity, and non-specific interactions, requires thorough investigation.

Comparative Analysis with Established Bioorthogonal Reporters

The performance of this compound must be benchmarked against well-characterized bioorthogonal reporters. This section provides a comparative table summarizing the known properties of common reporters and the hypothetical properties of our candidate that require experimental validation.

Table 1: Comparison of Bioorthogonal Reporter Properties

PropertyThis compound (Hypothetical)Azide Reporters (e.g., Azido Sugars)Strained Alkyne Reporters (e.g., Cyclooctynes)
Reaction CuAACCuAAC, SPAAC, Staudinger LigationSPAAC
Reaction Rate (k) Expected to be similar to other terminal alkynes in CuAAC.Variable, generally fast for CuAAC and SPAAC.Very fast, catalyst-free.
Biocompatibility Unknown; potential for cytotoxicity from the piperidine moiety needs assessment.Generally considered biocompatible.Highly biocompatible due to the absence of a copper catalyst.[5]
Cell Permeability Potentially high due to the lipophilic nature of the piperidine ring.Generally good, especially when attached to metabolites.Can be lower due to larger size and rigidity.
Non-Specific Labeling Possible due to the reactivity of the piperidine nitrogen or metabolic conversion.Low, as the azide group is largely inert in biological systems.Low, highly specific for azides.
Size SmallSmallBulky

Proposed Experimental Validation Workflow

The following diagram outlines a comprehensive workflow for the validation of this compound as a bioorthogonal reporter.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Proteomic Analysis reactivity CuAAC Reactivity Kinetics stability Stability in Biological Media reactivity->stability cytotoxicity Cytotoxicity Assessment (MTT Assay) reactivity->cytotoxicity permeability Cell Permeability Studies cytotoxicity->permeability labeling_efficiency Bioorthogonal Labeling Efficiency permeability->labeling_efficiency non_specific Analysis of Non-Specific Labeling labeling_efficiency->non_specific enrichment Enrichment of Labeled Proteins non_specific->enrichment mass_spec Mass Spectrometry Analysis enrichment->mass_spec

Caption: Proposed experimental workflow for the validation of this compound.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxicity of this compound.

Protocol:

  • Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in cell culture medium (e.g., concentrations ranging from 1 µM to 1 mM).

  • Replace the medium in the wells with the medium containing the different concentrations of the reporter molecule. Include a vehicle control (medium with no reporter).

  • Incubate the cells for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

In-Cell Bioorthogonal Labeling

Objective: To assess the efficiency of this compound as a bioorthogonal reporter for labeling intracellular proteins. This protocol assumes the reporter is incorporated via a metabolic pathway or by targeting a specific protein. For a general proof of concept, a protein known to be modified by a molecule that can be mimicked by the reporter should be chosen.

Protocol:

  • Culture cells to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for a defined period (e.g., 18 hours).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

  • Perform a CuAAC "click" reaction on the cell lysate by adding an azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488), a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).

  • Incubate the reaction mixture for 1 hour at room temperature.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using an in-gel fluorescence scanner.

  • Perform a Western blot for a protein of interest to confirm labeling.

Analysis of Non-Specific Labeling via Mass Spectrometry

Objective: To identify proteins that are non-specifically labeled by this compound.

Protocol:

  • Label cells with this compound as described in section 4.2.

  • Perform a CuAAC reaction with an azide-functionalized biotin tag.

  • Enrich the biotin-labeled proteins using streptavidin-coated magnetic beads.

  • Elute the enriched proteins from the beads.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the labeled proteins using a protein database search.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in a competitive labeling experiment to assess specificity.

G A Cells + Reporter C Click Chemistry with Fluorescent Azide A->C B Cells + Reporter + Excess Natural Ligand B->C D Fluorescence Imaging C->D C->D E High Fluorescence Signal D->E F Low Fluorescence Signal D->F

Caption: Logic diagram for a competitive labeling experiment to validate specificity.

Conclusion

This compound presents an intriguing, yet unvalidated, candidate as a bioorthogonal chemical reporter. Its small size and the presence of a terminal alkyne are advantageous. However, the piperidine moiety necessitates a thorough investigation into its cytotoxicity, cell permeability, and potential for non-specific interactions. The experimental framework provided in this guide offers a comprehensive approach to rigorously validate its efficacy and compare its performance against established bioorthogonal tools. Successful validation could introduce a valuable new reporter to the chemical biology toolkit.

References

Comparative analysis of piperidine derivatives in inhibiting specific enzymes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile building block for designing potent and selective enzyme inhibitors. This guide provides a comparative analysis of piperidine derivatives targeting three key enzymes: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Monoamine Oxidase B (MAO-B), all of which are significant targets in the development of therapeutics for neurodegenerative diseases.

Data Presentation: Inhibitory Potency

The following tables summarize the in vitro inhibitory activities (IC50 values) of various piperidine derivatives against their target enzymes. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Acetylcholinesterase (AChE) by Piperidine Derivatives

Compound ID/DescriptionAChE IC50Source
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)5.7 nM[1]
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21)0.56 nM[2]
1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (Compound 28)0.41 µM[3]
1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide (Compound 20)5.94 µM[3]
1-Benzylpiperidine derivative (Compound 19)5.10 µM[4]
Phenoxyethyl piperidine derivative (Compound 5c)0.5 µM[5][6]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15b)0.39 µM[7][8]
Semi-synthetic piperidine analogue (Compound 7)7.32 µM[9]
Semi-synthetic piperidine analogue (Compound 9)15.1 µM[9]

Table 2: Inhibition of Butyrylcholinesterase (BChE) by Piperidine Derivatives

Compound ID/DescriptionBChE IC50Source
1-Benzylpiperidine derivative (Compound 19)26.78 µM[4]
1-Benzoylpiperidine derivative (Compound 21)6.16 µM[4]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15j)0.16 µM[7]
Phenoxyethyl piperidine derivative (Compound 7c)2.5 µM[5]
Phenoxyethyl piperidine derivative (Compound 7a)8.1 µM[5]

Table 3: Inhibition of Monoamine Oxidase B (MAO-B) by Piperidine Derivatives

Compound ID/DescriptionMAO-B IC50Source
Pyridazinobenzylpiperidine derivative (S5)0.203 µM[10][11]
Pyridazinobenzylpiperidine derivative (S16)0.979 µM[10][11]
Piperine7.0 µM[12]
Piperine derivative with para-hydroxy substitution0.01572 µM[12]
Piperine derivative (Compound 15)12.15 µM[13]
Piperine derivative (Compound 5)14.19 µM[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of commonly used protocols for assessing the inhibitory activity of piperidine derivatives against the enzymes discussed.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely accepted method for measuring cholinesterase activity.[14]

  • Principle : The assay measures the hydrolysis of a substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.[14] The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.[14]

  • Materials :

    • AChE or BChE enzyme

    • Phosphate buffer (e.g., pH 8.0)

    • DTNB solution

    • Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide)

    • Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • Microplate reader

  • Procedure :

    • Add phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of a microplate.

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).[14]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[14]

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a dose-response curve.[14]

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay provides a sensitive method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

  • Principle : This assay often utilizes a fluorogenic substrate that, when oxidized by MAO, produces a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in enzyme activity.

  • Materials :

    • Recombinant human MAO-A or MAO-B enzyme

    • Assay buffer

    • Fluorogenic substrate (e.g., kynuramine or Amplex Red)

    • Test compounds (piperidine derivatives)

    • Fluorescence microplate reader

  • Procedure :

    • To the wells of a microplate, add the assay buffer, MAO enzyme, and test compound at varying concentrations.

    • Pre-incubate the mixture at 37°C for a specified time.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each inhibitor concentration after subtracting the background fluorescence.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway: Cholinergic Neurotransmission

The diagram below illustrates the cholinergic signaling pathway and the mechanism of action for piperidine-based AChE inhibitors. By inhibiting AChE, these compounds prevent the breakdown of acetylcholine (ACh), thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binding Inhibitor Piperidine-based AChE Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal Activation

Caption: Cholinergic signaling pathway and the inhibitory action of piperidine derivatives on AChE.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 value of a piperidine derivative in an in vitro enzyme inhibition assay.

Experimental_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Start->Prepare_Reagents Dispense Dispense Reagents and Inhibitor to Microplate Prepare_Reagents->Dispense Pre_incubate Pre-incubate at Controlled Temperature Dispense->Pre_incubate Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubate->Initiate_Reaction Measure Measure Signal (Absorbance/Fluorescence) Initiate_Reaction->Measure Data_Analysis Calculate % Inhibition Measure->Data_Analysis IC50_Determination Determine IC50 Value (Dose-Response Curve) Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: General experimental workflow for determining enzyme inhibition IC50 values.

References

Confirming the structure of 1-(But-3-yn-1-yl)piperidine adducts via X-ray crystallography.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecular compounds is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights for drug design and development. This guide offers a comparative overview of the crystallographic data of a piperidine derivative, highlighting the key structural features and the experimental methodology employed in its characterization.

Comparative Structural Data

The crystallographic analysis of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl provides precise measurements of its molecular geometry. The key parameters are summarized in the table below. This data is crucial for computational modeling and for understanding the steric and electronic properties of the molecule, which in turn influence its biological activity.

Crystal Data
Chemical Formula C₂₈H₃₂N₂
Molecular Weight 396.55
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions a = 40.2728(8) Åb = 6.9679(1) Åc = 16.0119(3) Åβ = 92.588(1)°
Unit Cell Volume 4488.63(14) ų
Z (Molecules per unit cell) 8
Radiation Type Cu Kα
Temperature 210 K
Dihedral Angle between Biphenyl Rings 25.93(4)°
Piperidine Ring Conformation Chair

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic data. The detailed experimental workflow for 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl is outlined below.

Synthesis and Crystallization

The synthesis of the title compound was achieved by reacting 4,4′-bis(3-bromoprop-1-yn-1-yl)-1,1′-biphenyl with piperidine in acetonitrile at room temperature.[1][2][3] The resulting product was then purified. Single crystals suitable for X-ray diffraction were obtained by dissolving the compound in a mixture of dichloromethane and methanol, followed by slow evaporation of the solvent.[1][2][3]

X-ray Data Collection and Structure Refinement

A single crystal of the compound was mounted on a diffractometer. The crystallographic data were collected at a temperature of 210 K using Cu Kα radiation.[2] The collected data were then processed, and the structure was solved and refined using established crystallographic software packages.

The workflow for determining the crystal structure is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination synthesis Synthesis of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl crystallization Crystal Growth via Slow Evaporation synthesis->crystallization data_collection Data Collection (210 K, Cu Kα) crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structural Model structural_features cluster_biphenyl Biphenyl Core cluster_piperidine Piperidine Moieties compound 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl biphenyl_rings Two Phenyl Rings compound->biphenyl_rings piperidine_rings Two Piperidine Rings compound->piperidine_rings dihedral_angle Dihedral Angle = 25.93(4)° (Twisted Conformation) biphenyl_rings->dihedral_angle exhibit chair_conformation Chair Conformation piperidine_rings->chair_conformation adopt n_lone_pairs Nitrogen Lone Pairs Oriented Away from Core piperidine_rings->n_lone_pairs have

References

Comparative Efficacy of N-Substituted Piperidine Analogs as σ1 Receptor Ligands in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Substituted Piperidine Analogs' Performance

The piperidine scaffold is a highly valued structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. This guide provides a comparative analysis of a series of N-substituted piperidine analogs, focusing on their efficacy as σ1 receptor ligands. The σ1 receptor is an intracellular chaperone protein involved in various cellular functions and represents a promising therapeutic target for neurological disorders and cancer.

The following sections present quantitative data from a cell-based assay, detailed experimental protocols, and visualizations of a relevant signaling pathway and the experimental workflow to facilitate a comprehensive evaluation of these piperidine analogs.

Performance Comparison of N-Substituted Piperidine Derivatives

The in vitro binding affinity of a series of N-substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives for the σ1 receptor was determined to establish a structure-activity relationship (SAR). The binding affinity is expressed as the inhibitor constant (Ki), where a lower Ki value indicates a higher binding affinity. The data reveals that the nature of the substituent on the piperidine nitrogen significantly influences the affinity for the σ1 receptor.

Compound IDN-Substituentσ1 Receptor Affinity (Ki) [nM][1]
4a H165
13a Tosyl108
18b Ethyl89.4
18a Methyl7.9
3 (Reference) Cyclohexane0.61

As shown in the table, the N-methyl substituted piperidine analog (18a ) exhibits the highest affinity for the σ1 receptor among the tested piperidine derivatives. Replacing the methyl group with a hydrogen atom (4a ), a larger ethyl group (18b ), or a bulky tosyl group (13a ) leads to a decrease in binding affinity.[1]

Experimental Protocols

Radioligand Binding Assay for σ1 Receptor Affinity

This assay determines the binding affinity of the test compounds for the σ1 receptor expressed in guinea pig brain membranes.

  • Membrane Preparation: Guinea pig brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

  • Competitive Binding: The membrane preparation is incubated with a constant concentration of a radioligand specific for the σ1 receptor (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compounds (N-substituted piperidine analogs).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the σ1 receptors. The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.

  • Detection and Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the piperidine analogs on cancer cell lines.

  • Cell Culture: Human cancer cells (e.g., non-small cell lung cancer A427 or prostate cancer DU145) are cultured in an appropriate medium and seeded into 96-well plates.[2]

  • Compound Treatment: The cells are treated with various concentrations of the N-substituted piperidine analogs and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement and Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway potentially modulated by σ1 receptor ligands and the general workflow for evaluating the biological efficacy of the piperidine analogs.

G Ligand Piperidine Analog (σ1 Ligand) Sigma1R σ1 Receptor Ligand->Sigma1R Binds to PI3K PI3K Sigma1R->PI3K Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: PI3K/Akt/mTOR signaling pathway often modulated by σ1 receptor ligands.

G Synthesis Synthesis of Piperidine Analogs BindingAssay σ1 Receptor Binding Assay Synthesis->BindingAssay SAR Structure-Activity Relationship (SAR) Analysis BindingAssay->SAR CellAssay Cell-Based Assays (e.g., MTT Assay) SAR->CellAssay DataAnalysis Data Analysis and Comparison CellAssay->DataAnalysis LeadSelection Lead Compound Selection DataAnalysis->LeadSelection

Caption: Experimental workflow for evaluating piperidine analogs.

References

Cross-reactivity studies of 1-(But-3-yn-1-yl)piperidine in complex biological systems.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the target specificity and potential cross-reactivity of the chemical probe 1-(But-3-yn-1-yl)piperidine within complex biological systems. Due to the absence of specific cross-reactivity studies for this compound in publicly available literature, this document outlines the principles, experimental strategies, and comparative probes necessary to conduct a thorough investigation.

Introduction to this compound and the Imperative of Cross-Reactivity Studies

This compound is a bifunctional molecule featuring a piperidine ring and a terminal alkyne group. The piperidine moiety is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs targeting a wide array of proteins.[1][2] The terminal alkyne serves as a versatile bioorthogonal handle, enabling "click" chemistry for applications such as activity-based protein profiling (ABPP) and target identification.[3][4]

While designed for specific applications, small molecule probes can interact with unintended proteins, leading to off-target effects. These interactions can confound experimental results and, in a therapeutic context, cause toxicity.[5] Therefore, rigorous cross-reactivity profiling is essential to validate the probe's selectivity and ensure the reliability of derived data.

Predicted Cross-Reactivity Profile Based on Chemical Structure

The structure of this compound suggests potential interactions with several protein families:

  • Piperidine-Mediated Off-Targets: The basic nitrogen within the piperidine ring can form ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets. This makes it a potential ligand for:

    • G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors that are common targets for piperidine-containing drugs.

    • Ion Channels: Particularly those with a central pore lined with acidic residues.

    • Enzymes: Including kinases, proteases, and hydrolases, where the piperidine could act as a competitive inhibitor.[1]

  • Alkyne-Mediated Off-Targets: While relatively inert and bioorthogonal, terminal alkynes are not completely devoid of reactivity in biological systems.[6] They have been shown to react with nucleophilic residues, particularly in enzyme active sites.

    • Cysteine Proteases: The terminal alkyne can potentially react with the active-site cysteine nucleophile of certain proteases, such as some deubiquitinating enzymes (DUBs) and caspases.[7]

Comparison with Alternative Probes

To validate on-target effects and control for off-target activities, it is crucial to compare this compound with carefully designed alternative probes.

Probe NameStructureRationale for ComparisonPotential AdvantagesPotential Disadvantages
This compound c1ccncc1CCCC#CThe primary probe of interest.Bifunctional for potential target engagement and subsequent bioorthogonal ligation.Piperidine and alkyne moieties may have inherent off-target activities.
N-Butylpiperidine c1ccncc1CCCCNegative control for the alkyne group. Lacks the reactive handle for click chemistry.Helps to distinguish phenotypes caused by the piperidine moiety alone from those requiring the alkyne.Cannot be used for pull-down experiments or fluorescent labeling via click chemistry.
5-Hexyn-1-amine NCCCCC#CNegative control for the piperidine ring. Replaces the piperidine with a primary amine.Isolates effects related to the terminal alkyne and linker from those mediated by the cyclic amine structure.May have its own distinct off-target profile due to the primary amine.
1-(But-3-en-1-yl)piperidine c1ccncc1CCC=CAlternative unsaturated linker. An alkene is generally less reactive than an alkyne in bioorthogonal chemistry.Can help determine if observed effects are specific to the alkyne or due to the presence of an unsaturated bond.Not suitable for standard copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Experimental Protocols for Cross-Reactivity Profiling

A multi-pronged approach is recommended to comprehensively identify the off-target profile of this compound.

Chemical Proteomics for Target Identification

This method utilizes the alkyne handle to identify protein binding partners on a proteome-wide scale.

Methodology:

  • Cell/Lysate Treatment: Treat live cells or cell lysates with this compound at various concentrations. Include DMSO as a vehicle control.

  • Lysis and "Click" Reaction: Lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-biotin tag to the probe-bound proteins.

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotin-tagged proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specific binders and perform an on-bead tryptic digestion of the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the enriched proteins compared to the vehicle control. Significant enrichment of a protein suggests it is a potential target or off-target.

Experimental Workflow for Chemical Proteomics

G cluster_0 Sample Preparation cluster_1 Target Labeling and Enrichment cluster_2 Protein Identification A Live Cells or Lysate B Treat with This compound A->B C Cell Lysis B->C D CuAAC 'Click' Reaction (Azide-Biotin) C->D E Streptavidin Affinity Purification D->E F On-Bead Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification and Quantification G->H I I H->I Identification of Potential Targets

Caption: Workflow for identifying protein targets of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to validate target engagement in a cellular context. The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.

Methodology:

  • Treatment: Treat intact cells or cell lysates with the probe or a vehicle control.

  • Heating: Aliquot the samples and heat them to a range of temperatures.

  • Separation: Pellet the aggregated, denatured proteins by centrifugation.

  • Analysis: Analyze the soluble protein fraction by Western blot (for specific targets) or mass spectrometry (for proteome-wide analysis).

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the probe indicates direct binding.

Kinase and GPCR Panel Screening

Given the prevalence of the piperidine scaffold in kinase inhibitors and GPCR ligands, a broad in vitro screening panel is a valuable tool for identifying off-target interactions.

Methodology:

  • Compound Submission: Submit this compound and the N-Butylpiperidine control to a commercial service provider offering large panels of purified kinases and GPCRs.

  • Assay Performance: The provider will perform binding or functional assays at one or more concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: Analyze the percentage of inhibition or activation for each target. Hits are typically defined as those exceeding a certain threshold (e.g., >50% inhibition at 10 µM).

  • Follow-up: Determine the IC50 or EC50 values for any identified hits to quantify their potency.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Hypothetical Chemical Proteomics Results

Protein IdentifiedFold Enrichment (Probe vs. DMSO)Cellular LocalizationKnown FunctionPotential On- or Off-Target?
Target Protein X55.2CytoplasmKinaseOn-Target
GPCR Y12.5Plasma MembraneSerotonin ReceptorOff-Target
Caspase Z8.9CytoplasmProteaseOff-Target
Housekeeping Protein1.1CytoplasmMetabolismNon-specific binder

Table 2: Hypothetical Kinase Panel Screening Results (>50% Inhibition at 10 µM)

Kinase FamilyKinase Target% Inhibition at 10 µM (Probe)% Inhibition at 10 µM (Control)IC50 (µM)
TKSrc85820.5
CMGCCDK265682.1
AGCPKA52498.5
STEMEK154>50

Visualization of Potential Off-Target Pathways

Off-target effects can often be understood in the context of known signaling pathways. For instance, if screening identifies a GPCR as a potential off-target, it is useful to map its canonical signaling cascade.

Hypothetical GPCR Off-Target Signaling Pathway

G Probe This compound (Off-Target Ligand) GPCR GPCR Y Probe->GPCR Binds G_Protein G Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Cellular_Response Cellular Response (e.g., Gene Expression) PKA->Cellular_Response

Caption: Potential off-target signaling via unintended GPCR activation.

Logical Comparison of Probes

A logical diagram can help in designing experiments to differentiate on- and off-target effects.

Logical Diagram for Differentiating On- and Off-Target Effects

G Phenotype Observed Phenotype Probe This compound Phenotype->Probe Caused by OnTarget On-Target Effect Probe->OnTarget ? OffTarget_Piperidine Piperidine-Mediated Off-Target Effect Probe->OffTarget_Piperidine ? OffTarget_Alkyne Alkyne-Mediated Off-Target Effect Probe->OffTarget_Alkyne ? Control_Alkyne N-Butylpiperidine (No Alkyne) Control_Alkyne->OffTarget_Piperidine Tests for Control_Piperidine 5-Hexyn-1-amine (No Piperidine) Control_Piperidine->OffTarget_Alkyne Tests for

Caption: Using control compounds to dissect the origin of a phenotype.

Conclusion

While this compound is a potentially valuable chemical probe, its structural motifs warrant a thorough investigation of its cross-reactivity profile. A systematic approach combining chemical proteomics, CETSA, and broad panel screening, alongside the use of appropriate negative controls, is essential for validating its selectivity. The methodologies and comparative frameworks presented in this guide provide a robust strategy for researchers to confidently delineate the on- and off-target activities of this and similar bifunctional probes, ensuring the integrity and accuracy of their research findings.

References

Benchmarking the performance of 1-(But-3-yn-1-yl)piperidine against established chemical probes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the potential monoamine oxidase B (MAO-B) inhibitor, 1-(But-3-yn-1-yl)piperidine, against established chemical probes. While direct experimental data on the MAO-B inhibitory activity of this compound is not currently available in the public domain, its structural similarity to known MAO inhibitors and the observed activity of its hydroxylated analog, 1-(But-3-yn-1-yl)piperidin-4-ol, warrant this comparative analysis.[1] This document outlines the performance of established MAO-B inhibitors, provides a detailed experimental protocol for assessing the inhibitory potential of novel compounds, and presents key signaling and experimental workflows.

Introduction to this compound

This compound is a heterocyclic amine containing a piperidine ring and a terminal alkyne group. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds targeting the central nervous system.[2] Furthermore, the propargylamine moiety is a key pharmacophore in several known irreversible MAO inhibitors, such as selegiline and rasagiline. The related compound, 1-(But-3-yn-1-yl)piperidin-4-ol, has been shown to exhibit significant inhibitory activity against both MAO-A and MAO-B, suggesting that the this compound core is a promising candidate for MAO inhibition.[1]

Performance of Established MAO-B Inhibitors

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the in vitro inhibitory potency (IC50 values) of three well-characterized MAO-B inhibitors: Selegiline, Rasagiline, and Pargyline. These compounds are established probes and therapeutic agents used in the management of Parkinson's disease and other neurological disorders.

Chemical ProbeTarget(s)Type of InhibitionIC50 (MAO-B)IC50 (MAO-A)Selectivity (MAO-A/MAO-B)
Selegiline MAO-BIrreversible51 nM23,000 nM~450-fold
Rasagiline MAO-BIrreversible4.43 nM (rat brain)412 nM (rat brain)~93-fold
Pargyline MAO-A, MAO-BIrreversible8.2 nM11.52 nM~0.7-fold (non-selective)

Note: IC50 values can vary depending on the experimental conditions, such as enzyme source and substrate used.

Signaling Pathway of MAO-B Inhibition

Monoamine oxidase B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine. Inhibition of MAO-B leads to an increase in synaptic dopamine levels, which is the primary mechanism for its therapeutic effects in Parkinson's disease.

MAO_B_Pathway MAO-B Signaling Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Oxidative Deamination Inhibitor This compound (or established inhibitor) Inhibitor->MAOB

Caption: Dopamine metabolism by MAO-B and the site of inhibition.

Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a test compound against human MAO-B using a fluorometric assay. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Benzylamine)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black, flat-bottom microplate

  • Microplate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~585-595 nm)

2. Experimental Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in MAO-B Assay Buffer.

    • Prepare a working solution of the MAO-B enzyme in cold MAO-B Assay Buffer.

    • Prepare a detection reagent mixture containing the MAO-B substrate, HRP, and Amplex® Red in MAO-B Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of the diluted test compound or control solutions to the wells of the 96-well plate. Include wells with assay buffer and solvent only as negative and vehicle controls, respectively.

    • Add 25 µL of the MAO-B enzyme working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the detection reagent mixture to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro MAO-B inhibition assay.

MAO_B_Workflow In Vitro MAO-B Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare Compound Dilutions (Test & Control) Add_Compounds Add Compounds/Controls to Plate Prep_Compounds->Add_Compounds Prep_Enzyme Prepare MAO-B Enzyme Solution Add_Enzyme Add MAO-B Enzyme Prep_Enzyme->Add_Enzyme Prep_Detection Prepare Detection Reagent (Substrate, HRP, Probe) Add_Detection Add Detection Reagent Prep_Detection->Add_Detection Add_Compounds->Add_Enzyme Incubate Pre-incubate (15 min, 37°C) Add_Enzyme->Incubate Incubate->Add_Detection Measure Kinetic Fluorescence Measurement Add_Detection->Measure Calc_Rates Calculate Reaction Rates Measure->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Step-by-step workflow for the in vitro MAO-B inhibition assay.

Conclusion

While direct experimental evidence for the MAO-B inhibitory activity of this compound is needed, its structural features and the activity of a closely related analog make it a compelling candidate for investigation. The data and protocols provided in this guide offer a framework for the objective evaluation of this compound's performance against established and potent MAO-B inhibitors. Further research is required to quantify its inhibitory potency and selectivity to fully understand its potential as a novel chemical probe or therapeutic lead.

References

Navigating the Maze of Drug Development: A Comparative Guide to the In Vitro and In Vivo Stability of 1-(But-3-yn-1-yl)piperidine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. A promising compound's efficacy can be rendered moot by poor stability and performance within a biological system. This guide provides a comprehensive comparison of the in vitro and in vivo stability and performance of 1-(But-3-yn-1-yl)piperidine, a novel synthetic compound, against its structural analogs and bioisosteres. By presenting objective experimental data and detailed methodologies, we aim to equip researchers with the knowledge to make informed decisions in the rational design of more robust and effective therapeutic agents.

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs.[1] However, the metabolic fate of piperidine-containing molecules can be a significant hurdle, often leading to rapid clearance and reduced bioavailability.[2] Understanding the metabolic pathways and identifying liabilities early in development is therefore crucial. This guide will delve into the in vitro metabolic stability, plasma stability, and permeability of this compound and its comparators, alongside a discussion of their potential in vivo performance.

Comparative In Vitro Stability and Performance

To provide a meaningful comparison, we will evaluate this compound against a structurally related piperidine analog and its bioisosteric replacements, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. Bioisosteres are chemical groups with similar physical or chemical properties that can be used to replace other chemical groups in a drug molecule to improve its biological properties.[3] The replacement of a piperidine ring with a spirocyclic system like azaspiro[3.3]heptane has been explored as a strategy to enhance metabolic stability.[4]

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundStructuret½ (min)CLint (µL/min/mg protein)
This compound Structure of this compoundData Not AvailableData Not Available
N-Aryl-piperidine (Compound 57) Generic structure of an N-Aryl-piperidine14High
N-Aryl-2-azaspiro[3.3]heptane (Compound 58) Generic structure of an N-Aryl-2-azaspiro[3.3]heptane3153
N-Aryl-1-azaspiro[3.3]heptane (Compound 59) Generic structure of an N-Aryl-1-azaspiro[3.3]heptane5232

Note: Data for Compounds 57, 58, and 59 are adapted from a comparative study on piperidine bioisosteres.[4] Data for this compound is not currently available in the public domain and would require experimental determination.

Table 2: In Vitro Plasma Stability

CompoundSpeciest½ (min)% Remaining at 120 min
This compound Human, Rat, MouseData Not AvailableData Not Available
Piperidine Analog (Illustrative) Human> 120> 95%
Rat> 120> 95%
Mouse9865%

Note: The data for the illustrative piperidine analog is hypothetical and serves to demonstrate typical data presentation for a plasma stability assay.

Table 3: In Vitro Permeability (Caco-2 Assay)

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
This compound Data Not AvailableData Not AvailableData Not AvailableNot Determined
Piperidine Analog (Illustrative) 15.216.11.1High
Atenolol (Low Permeability Control) < 1.0< 1.0-Low
Propranolol (High Permeability Control) > 10.0> 10.0< 2.0High

Note: The data for the illustrative piperidine analog is hypothetical. Papp (A→B) refers to the apparent permeability from the apical to the basolateral side, while Papp (B→A) is in the reverse direction. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Metabolic Pathways and Rationale for Stability Differences

The metabolic stability of piperidine-containing compounds is primarily governed by cytochrome P450 (CYP) enzymes.[2] Common metabolic pathways include N-dealkylation, and C-hydroxylation of the piperidine ring.[2] The presence of a terminal alkyne in this compound introduces an additional potential metabolic liability, as terminal acetylenes can be oxidized by CYP450 enzymes, sometimes leading to mechanism-based inhibition.[5]

The improved metabolic stability observed with the azaspiro[3.3]heptane bioisosteres can be attributed to the increased rigidity and altered stereoelectronic properties of the spirocyclic system, which may hinder recognition and binding by metabolic enzymes.[4] Specifically, 1-azaspiro[3.3]heptane appears to offer a more significant stability enhancement compared to its 2-azaspiro[3.3]heptane counterpart in the analyzed series.[4]

cluster_piperidine Piperidine Metabolism cluster_alkyne Terminal Alkyne Metabolism Piperidine_Compound Piperidine-Containing Compound N_Dealkylation N-Dealkylation Piperidine_Compound->N_Dealkylation CYP450 C_Hydroxylation C-Hydroxylation Piperidine_Compound->C_Hydroxylation CYP450 Terminal_Alkyne Terminal Alkyne (e.g., this compound) Oxidation Oxidation Terminal_Alkyne->Oxidation CYP450 MBI Mechanism-Based Inhibition Oxidation->MBI

Figure 1. Potential metabolic pathways for piperidine-containing compounds with a terminal alkyne.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data across different studies. Below are the methodologies for the key in vitro assays discussed in this guide.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • Test compound and positive control compounds (e.g., a rapidly metabolized compound and a stable compound)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) for reaction termination

    • 96-well plates, incubator, centrifuge, and LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing HLM and phosphate buffer.

    • Add the test compound (typically at a final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The elimination rate constant (k) is the slope of the linear regression.

    • Half-life (t½) is calculated as 0.693 / k.

    • Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Start Start Prepare_Mixture Prepare HLM and Test Compound Mixture Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Initiate_Reaction Initiate with NADPH Regenerating System Pre_Incubate->Initiate_Reaction Time_Points Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench with Acetonitrile (+ Internal Standard) Time_Points->Quench_Reaction At each time point Centrifuge Centrifuge to Precipitate Proteins Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis End End Data_Analysis->End

References

Reproducibility and robustness of experimental protocols using 1-(But-3-yn-1-yl)piperidine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-(But-3-yn-1-yl)piperidine and alternative terminal alkynes used in bioorthogonal chemistry, with a focus on the reproducibility and robustness of experimental protocols. The information presented is intended to assist researchers in selecting appropriate reagents and methodologies for their specific applications in drug discovery, chemical biology, and proteomics.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a terminal alkyne-containing heterocyclic compound. The presence of the terminal alkyne functional group makes it a suitable substrate for bioorthogonal "click" chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] These reactions are prized for their high efficiency, selectivity, and biocompatibility, enabling the specific labeling and conjugation of biomolecules in complex biological systems.[1][2]

The piperidine moiety is a common scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. This suggests that conjugates formed using this compound may possess favorable pharmacological properties.

Performance Comparison of Terminal Alkynes in CuAAC Reactions

While specific quantitative performance data for this compound in CuAAC reactions is not extensively available in the reviewed literature, a comparison with other common terminal alkynes can provide insights into expected performance. The following table summarizes the performance of various alkynes in CuAAC reactions under different conditions.

Alkyne ProbeReaction ConditionsReaction TimeYield (%)Reference
This compound Not specified in literature---
PhenylacetyleneCuSO₄, Sodium Ascorbate, tBuOH/H₂O12 h89-96%[3]
Propargyl AlcoholCuSO₄, Sodium Ascorbate, Ligand1 h>95%[4]
N-propargyl piperidin-2-oneCuSO₄, Sodium Ascorbate, THPTA, THF/H₂ONot specifiedHigh[5]
Various Peptide AlkynesCuSO₄, Sodium Ascorbate, DMF1 hQuantitative[4]
PropiolamidesCu(I) catalyst, Ligand< 1 h>90%[6]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the CuAAC reaction with terminal alkynes like this compound. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

Materials:

  • Azide-containing molecule

  • Terminal alkyne (e.g., this compound)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)

  • Solvent (e.g., t-butanol/water, DMSO, THF)

Procedure:

  • Dissolve the azide and terminal alkyne in the chosen solvent in a reaction vessel.

  • In a separate tube, prepare a fresh solution of sodium ascorbate.

  • If using a ligand, pre-mix the CuSO₄ and THPTA.

  • Add the CuSO₄ solution (or the pre-mixed catalyst/ligand solution) to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard purification techniques, such as column chromatography.

Synthesis of a Structurally Related Alkyne: 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine

The following protocol for the synthesis of a piperazine-based alkyne provides a relevant example of the synthetic methodology for similar heterocyclic alkynes.[7]

Materials:

  • 1-(4-fluorobenzoyl)piperazine

  • But-3-yn-1-yl tosylate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve 1-(4-fluorobenzoyl)piperazine (0.34 mmol), but-3-yn-1-yl tosylate (0.40 mmol), and Et₃N (0.50 mmol) in anhydrous THF (6 mL).

  • Stir the resulting mixture at 60 °C for 3 days.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, replace the THF with ethyl acetate (15 mL) and add water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine.[7]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general mechanism of the CuAAC reaction and a typical experimental workflow for bioorthogonal labeling.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne Terminal Alkyne (e.g., this compound) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Azide Azide Triazole 1,4-disubstituted Triazole Azide->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction Cu_I->Cu_II Re-oxidation Cu_I->Cu_Acetylide Activation Cu_Acetylide->Triazole Cycloaddition Experimental_Workflow A 1. Substrate Preparation (Azide & Alkyne Synthesis) B 2. CuAAC Reaction Setup (Solvent, Catalyst, Ligand) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Product Isolation (Extraction, Chromatography) C->D E 5. Characterization (NMR, MS) D->E F 6. Application (Bioconjugation, Imaging) E->F

References

A comparative study of different synthetic routes for substituted piperidines.

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] The development of efficient and versatile synthetic methods to access substituted piperidines is, therefore, a critical endeavor for researchers and professionals in drug discovery and development. This guide provides an objective comparison of four prominent synthetic strategies for the construction of the piperidine ring: Catalytic Hydrogenation of Pyridines, Reductive Amination, the Aza-Diels-Alder Reaction, and the Pictet-Spengler Reaction.

Comparative Overview of Synthetic Routes

The choice of synthetic route to a target piperidine derivative is often a trade-off between factors such as substrate availability, desired substitution pattern, stereochemical control, and overall efficiency. The following table provides a high-level comparison of the four synthetic methodologies discussed in this guide.

Synthetic RouteKey TransformationCommon Starting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsTypical YieldsStereoselectivity
Catalytic Hydrogenation Reduction of a pyridine ringSubstituted pyridinesHeterogeneous catalysts (e.g., PtO₂, Pd/C, Rh₂O₃), H₂ gasHigh pressure (5-70 bar), room temp. to moderate heatGood to ExcellentOften yields cis-isomers; can be catalyst/substrate dependent.
Reductive Amination Formation of C-N bonds via imine/iminium ion reductionDicarbonyl compounds (e.g., glutaraldehyde), primary aminesReducing agents (e.g., NaBH(OAc)₃, NaBH₃CN), H₂/catalystMild, often room temperatureModerate to GoodCan be substrate-controlled or catalyst-controlled.
Aza-Diels-Alder Reaction [4+2] CycloadditionDienes (e.g., Danishefsky's diene), iminesLewis acids (e.g., ZnCl₂, BF₃·OEt₂), Brønsted acids, or thermal/acid-freeVaries from room temp. to heatingGood to ExcellentCan be highly stereoselective, often controlled by catalyst or chiral auxiliaries.
Pictet-Spengler Reaction Intramolecular electrophilic substitutionβ-Arylethylamines (e.g., tryptamine), aldehydes/ketonesBrønsted acids (e.g., TFA, HCl), Lewis acidsMild to moderate heatingGood to ExcellentCan be rendered highly enantioselective with chiral catalysts.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines is one of the most direct and atom-economical methods for the synthesis of piperidines.[2] This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart using hydrogen gas and a metal catalyst.

A typical workflow for the catalytic hydrogenation of a substituted pyridine is depicted below.

G cluster_start Setup cluster_workup Work-up & Purification start_mat Substituted Pyridine + Solvent (e.g., Acetic Acid) reactor High-Pressure Reactor start_mat->reactor catalyst Catalyst (e.g., PtO₂) catalyst->reactor reaction Stirring (e.g., 4-6 hours at RT) reactor->reaction Pressurize hydrogen H₂ Gas (e.g., 70 bar) hydrogen->reaction quench Quench (e.g., NaHCO₃) reaction->quench Depressurize extract Extraction (e.g., Ethyl Acetate) quench->extract purify Column Chromatography extract->purify product Substituted Piperidine purify->product

Catalytic Hydrogenation Workflow
Quantitative Data: Hydrogenation of 3-Methylpyridine

EntryCatalystH₂ PressureSolventTime (h)Temp.Yield (%)Ref.
1PtO₂ (5 mol%)70 barAcetic Acid4-6RT~95%[3][4]
2Rh₂O₃ (0.5 mol%)5 barTFE1640 °C>99% (NMR)[5]
Experimental Protocol: Hydrogenation of 3-Methylpyridine with PtO₂[3][4]

To a high-pressure reaction vessel, 3-methylpyridine (1.0 g) and glacial acetic acid (5 mL) are added. Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%) is then carefully added to the solution. The reaction vessel is sealed and purged several times with nitrogen gas to remove air. The vessel is then pressurized with hydrogen gas to 70 bar. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the hydrogen gas is carefully vented. The reaction is quenched by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered through Celite, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-methylpiperidine.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be employed to construct the piperidine ring through either intramolecular or intermolecular strategies.[6] A particularly effective approach is the double reductive amination of a 1,5-dicarbonyl compound, which allows for the direct formation of the piperidine skeleton.[7]

The general mechanism for the formation of a piperidine ring via double reductive amination is illustrated below.

G reactants 1,5-Dicarbonyl Compound + Amine (R-NH₂) imine1 Mono-imine Intermediate reactants->imine1 Condensation (-H₂O) amino_carbonyl Amino-carbonyl Intermediate imine1->amino_carbonyl Reduction iminium Cyclic Iminium Ion amino_carbonyl->iminium Intramolecular Condensation (-H₂O) piperidine Substituted Piperidine iminium->piperidine Reduction reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->imine1 reducing_agent->iminium

Double Reductive Amination Pathway
Quantitative Data: Synthesis of N-Benzylpiperidine from Glutaraldehyde

EntryAmineReducing AgentSolventTime (h)Temp.Yield (%)Ref.
1BenzylamineNaBH₃CNMethanol, pH 6-76RTNot specified, but a general method.[8]
2BenzylamineH₂/Pd/CMethanol524 °CNot specified, but a general method.[9]
Experimental Protocol: General Reductive Amination for Tertiary Amines[8]

A solution of a secondary amine (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) is prepared in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Sodium triacetoxyborohydride (1.5-2.0 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for 1-24 hours, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the tertiary amine.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of nitrogen-containing six-membered rings, including piperidine derivatives.[10] This reaction can be performed with high stereocontrol, making it particularly valuable for the synthesis of complex, chiral piperidines.[11] The reaction of an imine with a diene, such as Danishefsky's diene, provides access to dihydropyridones, which are versatile intermediates that can be further elaborated to a wide range of substituted piperidines.[12][13]

A schematic of the aza-Diels-Alder reaction between an imine and Danishefsky's diene is shown below.

G cluster_product Product diene Danishefsky's Diene plus + imine Imine reaction Aza-Diels-Alder [4+2] Cycloaddition imine->reaction dihydropyridone Dihydropyridone reaction->dihydropyridone

Aza-Diels-Alder Reaction Scheme
Quantitative Data: Aza-Diels-Alder of Danishefsky's Diene and N-Benzylideneaniline

EntryCatalyst/SolventTime (h)Temp.Yield (%)Ref.
1Methanol (acid-free)24RT95[12][13]
2ZnCl₂ / THF24RT92[12][13]
Experimental Protocol: Acid-Free Aza-Diels-Alder Reaction[12][13]

To a solution of the imine (e.g., N-benzylideneaniline, 1.0 mmol) in methanol (5 mL) is added Danishefsky's diene (1.2 mmol) at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding 2,3-dihydro-4-pyridone.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are classes of substituted piperidines fused to an aromatic ring. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.

The mechanism of the Pictet-Spengler reaction is outlined in the following diagram.

G reactants β-Arylethylamine + Aldehyde/Ketone iminium Iminium Ion Intermediate reactants->iminium Condensation (-H₂O) + Protonation spiro Spirocyclic Intermediate iminium->spiro Intramolecular Electrophilic Attack product Tetrahydro-β-carboline spiro->product Rearomatization (-H⁺) acid Acid Catalyst (e.g., TFA) acid->reactants

Pictet-Spengler Reaction Mechanism
Quantitative Data: Pictet-Spengler Reaction of Tryptamine and Acetaldehyde

EntryAcid CatalystSolventTime (h)Temp.Yield (%)Ref.
1Trifluoroacetic Acid (TFA)Dichloromethane2Reflux~90%
2Hydrochloric Acid (HCl)Water/EthanolNot specifiedNot specifiedGood
Experimental Protocol: Classical Acid-Catalyzed Pictet-Spengler Reaction

To a solution of tryptamine (1.0 eq.) and an aldehyde (e.g., acetaldehyde, 1.1 eq.) in an anhydrous solvent such as dichloromethane or toluene, a Brønsted acid catalyst (e.g., trifluoroacetic acid, 10-20 mol%) is added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the tetrahydro-β-carboline.

Conclusion

The synthesis of substituted piperidines can be achieved through a variety of powerful and versatile methods. The Catalytic Hydrogenation of Pyridines offers a direct and atom-economical route, particularly for simpler substitution patterns. Reductive Amination provides a flexible approach for constructing the piperidine ring from acyclic precursors. The Aza-Diels-Alder Reaction is a premier method for the stereocontrolled synthesis of highly functionalized piperidines. Finally, the Pictet-Spengler Reaction remains a highly reliable and efficient method for the synthesis of piperidines fused to aromatic systems. The selection of the optimal synthetic route will depend on the specific target molecule, desired stereochemistry, available starting materials, and the scale of the synthesis. This guide provides the foundational information to aid researchers in making an informed decision for their synthetic endeavors.

References

Safety Operating Guide

Safe Disposal of 1-(But-3-yn-1-yl)piperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of 1-(But-3-yn-1-yl)piperidine, a compound that combines the hazardous properties of a piperidine derivative and a terminal alkyne.

Therefore, the cornerstone of safe disposal for this compound is stringent waste segregation to prevent the formation of these hazardous byproducts.[4] All disposal procedures must be conducted in strict accordance with local, state, and federal regulations.

Hazard Identification and Core Safety Precautions

A thorough understanding of the potential hazards is the first step in safe handling and disposal.

HazardDescriptionPrimary Concern
Flammability The compound is expected to be a flammable liquid and vapor, similar to piperidine.Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
Toxicity Assumed to be harmful if swallowed and toxic in contact with skin or if inhaled.[3]Avoid direct contact and inhalation. Always handle in a well-ventilated area or chemical fume hood.[1]
Corrosivity Likely to cause severe skin burns and eye damage upon contact.[3]Wear appropriate personal protective equipment (PPE) at all times.
Reactivity The terminal alkyne can form explosive metal acetylides with heavy metals.Crucially, avoid all contact with heavy metal waste streams. [4]

Personal Protective Equipment (PPE): When handling this compound in any form, the following PPE is mandatory:

  • A flame-retardant laboratory coat.

  • Chemical safety goggles with side shields.

  • Nitrile or other chemically resistant gloves.

  • Operations with the potential to generate aerosols or vapors should be conducted in a chemical fume hood.

Experimental Workflow for Disposal

A systematic approach to waste management from the point of generation is critical. The following workflow diagram illustrates the decision-making process for proper segregation and disposal.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal A This compound Waste (Pure, solutions, or contaminated materials) B Is the waste mixed with heavy metals (Cu, Ag, Hg, etc.)? A->B C Liquid Waste (Non-halogenated organic solvent) B->C No (Liquid) D Solid Waste (Gloves, wipes, etc.) B->D No (Solid) E Sharps Waste (Needles, etc.) B->E No (Sharps) F IMMEDIATE HAZARD! Explosive Acetylide Risk Contact EHS Immediately B->F Yes G Clearly labeled, sealed hazardous waste container for non-halogenated organic waste. C->G H Clearly labeled, sealed hazardous waste container for solid waste. D->H I Puncture-proof, clearly labeled hazardous sharps container. E->I J Arrange for pickup by Environmental Health & Safety (EHS) or a licensed hazardous waste disposal service. G->J H->J I->J

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different waste streams containing this compound.

1. Liquid Waste Disposal (Non-halogenated)

  • Segregation: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a dedicated hazardous waste container for non-halogenated organic solvents.

  • Container: Use a sturdy, chemically resistant container with a secure screw cap. Ensure the container is compatible with flammable and corrosive materials.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and list all other solvent components with their approximate percentages. Affix appropriate hazard pictograms (flammable, corrosive, toxic).

  • Storage: Store the sealed container in a designated satellite accumulation area, away from heat and ignition sources, and within secondary containment.[1]

2. Solid Waste Disposal

  • Segregation: Collect all solid materials contaminated with this compound, such as gloves, paper towels, and weigh boats, in a separate, designated hazardous waste container.

  • Container: Use a leak-proof container lined with a durable plastic bag.

  • Labeling: Label the container "Hazardous Waste" and specify the contents as "Solid Waste contaminated with this compound."

  • Storage: Keep the container sealed when not in use and store it in a designated waste accumulation area.

3. Sharps Waste Disposal

  • Segregation: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be disposed of in a dedicated sharps container.

  • Container: Use a puncture-proof sharps container.

  • Labeling: Label the container "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound."

  • Storage: Once the container is full, seal it and manage it for final disposal.

4. Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[5] Use non-sparking tools for cleanup.[2]

  • Collect and Dispose: Carefully collect all absorbed material and contaminated solids. Place the cleanup residues into a labeled hazardous waste container for solid waste.

  • Decontaminate: Clean the spill area thoroughly.

Logical Relationship of Disposal Steps

The following diagram illustrates the logical progression from chemical use to final disposal, emphasizing the critical control points for safety.

G A Handling of This compound B Wear Full PPE A->B Prerequisite C Waste Generation A->C D Segregate Waste Streams (No Heavy Metals!) C->D Critical Step E Properly Labeled & Sealed Containers D->E F Store in Designated Satellite Accumulation Area E->F G Final Disposal via Licensed Service F->G

Caption: Key stages in the safe disposal of this compound.

Final Disposal Procedures

Never dispose of this compound waste down the drain or in the regular trash.[2] All waste streams—liquid, solid, and sharps—must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service.[1][4] The most common and recommended method for final disposal of such organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment from potential harm.

References

Navigating the Handling of 1-(But-3-yn-1-yl)piperidine: A Guide to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the dynamic field of drug discovery and chemical synthesis, the introduction of novel reagents is a constant. Among these is 1-(But-3-yn-1-yl)piperidine, a compound featuring a reactive terminal alkyne and a piperidine scaffold. While its unique structure is valuable, it also necessitates a rigorous and well-informed approach to laboratory safety. This guide provides essential, in-depth protocols for the safe handling, personal protection, and disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical safety measure.

Hazard Assessment: A Proactive Stance on Safety

A comprehensive understanding of a chemical's potential hazards is the foundation of safe laboratory practice. For this compound (CAS 14256-74-7), we must consider the hazards presented by both the overall molecule and its constituent functional groups: the piperidine ring and the terminal alkyne.

Available supplier information classifies this compound as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] However, as experienced scientists, we must look deeper. The core structure is piperidine, a cyclic secondary amine with a well-documented and more severe hazard profile. Piperidine is classified as a highly flammable liquid that is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[2][3][4]

The Principle of Prudent Action: In the absence of comprehensive toxicological data for a substituted compound, it is a pillar of laboratory safety to assume it may share the more severe hazards of its parent heterocycle. Therefore, all handling procedures for this compound must be designed to protect against the highest potential risk, including corrosivity and acute toxicity.

The terminal alkyne group, while essential for its synthetic utility, can also present reactivity hazards, particularly with certain metals, and should be handled accordingly.[5][6]

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine; it is a direct response to the specific chemical and physical hazards identified. The following multi-layered PPE strategy is mandated for all work involving this compound.

Engineering Controls: The First Line of Defense

All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[2][7] This is non-negotiable. The fume hood's constant airflow is critical for preventing the accumulation of flammable and potentially toxic vapors in the laboratory atmosphere.

Hand and Arm Protection: The Chemical Barrier

Given the corrosive potential of the piperidine moiety, standard nitrile gloves may not provide sufficient protection for prolonged contact.

  • Primary Gloves: Wear chemical-resistant gloves tested according to standards such as EN 374.[2][8] For amines like piperidine, thicker butyl rubber or laminate gloves are recommended as they offer superior resistance compared to standard nitrile or latex.

  • Double Gloving: Employing a double-gloving technique (e.g., two pairs of nitrile gloves or a nitrile inner glove with a neoprene or butyl rubber outer glove) is a best practice to protect against undetected punctures and rapid permeation.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don new gloves. Do not reuse disposable gloves.[9]

Body Protection: Shielding from Spills and Splashes
  • Flame-Resistant Laboratory Coat: A flame-resistant (FR) lab coat is required due to the flammability hazard.[7] This should be fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron: For operations involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against corrosive liquids.[9]

Eye and Face Protection: A Non-Negotiable Mandate
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Indirectly vented, chemical splash goggles that seal around the eyes are mandatory to protect against splashes and vapors that can cause severe eye damage.[10][11][12]

  • Face Shield: When handling quantities greater than a few milliliters or when there is any risk of splashing (e.g., during transfers or quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[10][11] This combination protects the entire face from direct contact.

Respiratory Protection: Safeguarding Against Inhalation

Work within a fume hood should prevent significant vapor inhalation. However, in the event of a large spill, ventilation failure, or when engineering controls are not sufficient, respiratory protection is essential.

  • Respirator Type: A NIOSH-approved air-purifying respirator is required. Due to the volatile amine nature of the compound, a combination cartridge is necessary.

  • Cartridge Selection: Use a combination organic vapor/ammonia/methylamine cartridge.[13][14][15] These cartridges are specifically designed to adsorb the types of volatile organic compounds and amines associated with this chemical class.

  • Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. All personnel required to wear a respirator must be properly fit-tested and trained in its use, in accordance with OSHA regulations.[13][16]

Quantitative Data and PPE Summary

The following table synthesizes the hazard analysis into a clear, actionable PPE protocol.

Hazard CategorySpecific Hazard (this compound)Potential Hazard (Piperidine Moiety)Required PPE & Engineering Controls
Flammability H227: Combustible liquid[1]H225: Highly flammable liquid and vapor[2][3]- Work in a chemical fume hood. - Store away from ignition sources. - Use flame-resistant lab coat.
Acute Toxicity H302: Harmful if swallowed[1]H311+H331: Toxic in contact with skin or if inhaled[2][3]- Chemical-resistant gloves (butyl rubber recommended). - Use in a chemical fume hood. - Have appropriate respirator available.
Skin Damage H315: Causes skin irritation[1]H314: Causes severe skin burns[2][3]- Chemical-resistant gloves (double-gloving). - Lab coat and chemical-resistant apron.
Eye Damage H319: Causes serious eye irritation[1]H314: Causes severe eye damage[2][4]- Chemical splash goggles (mandatory). - Face shield (in addition to goggles).
Respiratory H335: May cause respiratory irritation[1]H331: Toxic if inhaled[2][3]- Primary: Work in a chemical fume hood. - Secondary: Air-purifying respirator with organic vapor/amine cartridges.

Procedural Guidance: Workflow for Safe Handling

Adherence to a strict, step-by-step process is crucial for minimizing exposure. The following workflow diagram illustrates the decision-making and operational sequence for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Conduct Risk Assessment - Review SDS for Piperidine - Note Hazards of Target Compound B 2. Verify Engineering Controls - Check Fume Hood Certification - Ensure Shower/Eyewash is Clear A->B C 3. Select & Inspect PPE - Goggles & Face Shield - FR Lab Coat & Apron - Correct Chemical Gloves B->C D 4. Don PPE (Lab Coat, Goggles, Face Shield, Gloves) C->D E 5. Perform Chemical Transfer - Use Grounded Equipment - Minimize Splashing D->E F 6. Execute Reaction/Procedure - Maintain Situational Awareness E->F G 7. Decontaminate Work Area - Wipe surfaces with appropriate solvent F->G H 8. Doff PPE Correctly - Remove gloves first, away from face G->H I 9. Segregate & Dispose of Waste - Halogenated/Non-Halogenated Solvents - Contaminated solid waste H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for PPE selection and safe handling of this compound.

Operational and Disposal Plans

Spill Response: In case of a spill, evacuate the immediate area and alert colleagues. If the spill is large or outside of the fume hood, evacuate the lab and contact your institution's emergency response team. For small spills inside a fume hood:

  • Ensure appropriate PPE is worn, including respiratory protection if necessary.

  • Contain the spill using a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.[17]

  • Use non-sparking tools to collect the absorbed material into a designated, labeled waste container.[2][17]

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

Disposal Plan: All waste streams containing this compound must be treated as hazardous.

  • Liquid Waste: Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers or acids).[2]

  • Solid Waste: All contaminated materials (gloves, absorbent pads, pipette tips) must be collected in a separate, labeled solid hazardous waste container.[12]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][12]

By integrating this expert-level understanding of the potential risks with disciplined, procedural execution, researchers can confidently and safely utilize this compound to advance their scientific objectives.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(But-3-yn-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(But-3-yn-1-yl)piperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。